molecular formula C18H19NO3 B131754 Fmoc-beta-alaninol CAS No. 157887-82-6

Fmoc-beta-alaninol

Cat. No.: B131754
CAS No.: 157887-82-6
M. Wt: 297.3 g/mol
InChI Key: GNXZNUJDAMSJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-beta-alaninol is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXZNUJDAMSJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371398
Record name Fmoc-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157887-82-6
Record name Fmoc-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-beta-alaninol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, structure, and applications of Fmoc-beta-alaninol, a key building block in modern peptide synthesis and drug discovery.

Core Chemical Properties and Structure

This compound, also known as Fmoc-3-aminopropanol or Fmoc-β-Ala-ol, is a derivative of the non-proteinogenic amino acid β-alanine.[] The molecule features a primary alcohol functional group and a β-amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it allows for the stepwise and controlled assembly of peptide chains.[2][3]

The Fmoc group is notably stable under acidic conditions but can be readily removed with mild bases, such as piperidine, through a β-elimination mechanism.[4] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of the widely used Fmoc-based SPPS strategy.[4]

Quantitative Chemical Data
PropertyValueSource(s)
CAS Number 157887-82-6[2][5]
Molecular Formula C₁₈H₁₉NO₃[][2][5]
Molecular Weight 297.35 g/mol [5]
Appearance White to off-white powder/solid[5]
Melting Point 124-126 °C[5]
Boiling Point 518.9 ± 33.0 °C (Predicted)[5]
Density 1.212 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Chloroform and DMSO[5]
Storage Temperature 2-8°C[5]
Chemical Structure

The structure of this compound consists of three key components:

  • The Fluorenylmethoxycarbonyl (Fmoc) Group: This large, aromatic protecting group is attached to the nitrogen atom of the amino group. Its primary function is to prevent unintended reactions at the N-terminus during peptide synthesis.

  • The Beta-Alanine Backbone: Unlike alpha-amino acids, where the amino group is attached to the alpha-carbon, in beta-alanine and its derivatives, the amino group is attached to the beta-carbon. This results in a more flexible peptide backbone when incorporated.

  • The Hydroxyl Group: The presence of a primary alcohol (-OH) at the end of the propyl chain, instead of a carboxylic acid, distinguishes it from Fmoc-beta-alanine. This hydroxyl group can be a site for further chemical modifications or can influence the overall properties of the resulting peptide.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not abundantly available in the provided search results, a general procedure can be inferred from the standard methods for Fmoc protection of amines. The synthesis would involve the reaction of 3-amino-1-propanol with an Fmoc-donating reagent.

Synthesis of this compound from 3-Amino-1-propanol

This protocol is based on the general principles of Schotten-Baumann conditions for Fmoc protection.[6]

Materials:

  • 3-Amino-1-propanol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)[6]

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and Water (or another suitable solvent system)

  • Diethyl ether or Ethyl acetate for extraction

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolve 3-amino-1-propanol in an aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

  • Cool the amine solution in an ice bath and slowly add the Fmoc-reagent solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate to remove impurities.

  • Acidify the aqueous layer with dilute HCl to a slightly acidic pH.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Note: The use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a byproduct through a Lossen-type rearrangement.[7][8][9] Careful control of reaction conditions and stoichiometry is crucial to minimize this side reaction.[6]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics.[] Its incorporation can introduce unique structural and functional properties into the resulting molecules.

  • Peptide Synthesis: As an Fmoc-protected amino alcohol, it is used in SPPS to introduce a hydroxypropyl functionality at a specific position in a peptide sequence. This can be used to create modified peptides with altered solubility, stability, or binding characteristics.[2][3]

  • Drug Discovery: The introduction of non-standard amino acids like β-alanine derivatives is a common strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic profiles, such as enhanced resistance to enzymatic degradation.[2]

  • Bioconjugation: The terminal hydroxyl group of this compound can serve as a handle for the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[2][3]

Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an this compound residue into a growing peptide chain during SPPS.

SPPS_Workflow start Resin-Bound Peptide (with free N-terminus) coupling Coupling: + this compound + Activating Agents (e.g., HBTU, DIC) start->coupling 1. wash1 Wash coupling->wash1 2. capping Capping (Optional): Acetylate unreacted amines wash1->capping 3. wash2 Wash capping->wash2 4. deprotection Fmoc Deprotection: Piperidine in DMF wash2->deprotection 5. wash3 Wash deprotection->wash3 6. next_cycle Ready for Next Coupling Cycle wash3->next_cycle 7.

Workflow for incorporating this compound in SPPS.

This workflow highlights the key steps in a single cycle of peptide elongation using this compound. The process begins with a resin-bound peptide chain that has a free amino group. The this compound is then activated and coupled to this free amine. Subsequent washing, optional capping of unreacted sites, and finally, the removal of the Fmoc group from the newly added residue prepares the peptide chain for the next coupling cycle.

References

Fmoc-Beta-Alaninol: A Technical Guide for Researchers in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-beta-alaninol is a versatile building block and linker molecule widely employed in chemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a primary alcohol, enables its application in the synthesis of modified peptides and complex bioconjugates. This technical guide provides an in-depth overview of the core research applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Applications in Research

The primary utility of this compound in research can be broadly categorized into two main areas: the synthesis of C-terminally modified peptides and its use as a flexible linker in bioconjugation.

Synthesis of C-Terminal Peptide Alcohols

This compound serves as a key starting material for the solid-phase synthesis of peptides with a C-terminal alcohol, known as peptide alcohols. These modified peptides are of significant interest for several reasons:

  • Precursors to Peptide Aldehydes: Peptide alcohols can be readily oxidized to the corresponding peptide aldehydes, which are potent inhibitors of various proteases. This makes them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.

  • Enhanced Biological Activity and Stability: The modification of the C-terminal carboxylic acid to an alcohol can alter the peptide's pharmacokinetic properties, such as its metabolic stability and membrane permeability. In some cases, this modification can lead to enhanced biological activity.[1]

  • Structural Scaffolds: The terminal hydroxyl group can serve as a handle for further chemical modifications, allowing for the creation of more complex peptide-based molecules.

Flexible Linker in Bioconjugation and Drug Delivery

The bifunctional nature of this compound makes it an ideal linker for connecting different molecular entities. The Fmoc-protected amine allows for its incorporation into a peptide chain via standard solid-phase peptide synthesis (SPPS), while the hydroxyl group can be used for conjugation to other molecules.

  • PROTACs and Antibody-Drug Conjugates (ADCs): In the design of Proteolysis Targeting Chimeras (PROTACs) and ADCs, the linker plays a critical role in connecting the targeting moiety (e.g., a peptide or antibody) to the therapeutic payload (e.g., a small molecule drug or a cytotoxic agent). This compound can be incorporated into the linker structure to provide flexibility, which is often crucial for optimal biological activity.

  • Labeling and Imaging Agents: The hydroxyl group can be derivatized to attach fluorescent dyes, radioisotopes, or other imaging agents to peptides, enabling their use in diagnostic and research applications.

Data Presentation

While specific quantitative data for the use of this compound is not extensively tabulated in the available literature, the following table provides a representative summary of typical outcomes for the synthesis of C-terminal modified peptides using amino alcohol building blocks in Fmoc-SPPS.

ParameterTypical Value/RangeNotes
Coupling Efficiency >95%Dependent on coupling reagents and steric hindrance.
Purity (crude) 50-80%Highly sequence-dependent.
Final Yield (after purification) 10-40%Varies with peptide length and hydrophobicity.
Characterization Methods LC-MS, HPLC, NMRStandard methods for peptide analysis.

Experimental Protocols

The following is a generalized, representative protocol for the incorporation of an amino alcohol, such as this compound, at the C-terminus of a peptide using manual solid-phase peptide synthesis.

Protocol: Manual Solid-Phase Synthesis of a C-Terminal Peptide Alcohol

1. Resin Preparation and Swelling:

  • Start with a suitable resin for peptide acid synthesis (e.g., 2-Chlorotrityl chloride resin).
  • Place the resin in a reaction vessel and wash with Dichloromethane (DCM) (3 x 5 mL).
  • Swell the resin in DCM for 30 minutes.

2. Loading of the First Amino Acid (this compound):

  • Dissolve this compound (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in DCM.
  • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
  • Wash the resin with DCM (3 x 5 mL) and N,N-Dimethylformamide (DMF) (3 x 5 mL).

3. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin with DMF (5 x 5 mL).

4. Peptide Chain Elongation (Coupling of Subsequent Amino Acids):

  • Dissolve the next Fmoc-protected amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
  • Add the coupling solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
  • Wash the resin with DMF (5 x 5 mL).
  • Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide alcohol by LC-MS and/or NMR to confirm its identity and purity.

Mandatory Visualizations

Experimental_Workflow_SPPS cluster_synthesis_cycle Synthesis Cycle (repeated) Resin Resin Swelling Loading This compound Loading Resin->Loading Deprotection1 Fmoc Deprotection Loading->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 1. Couple next AA Wash Washing Steps Deprotection2->Wash 2. Deprotect Fmoc Wash->Coupling 3. Wash Cleavage Cleavage & Deprotection Wash->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Experimental workflow for solid-phase synthesis of a C-terminal peptide alcohol.

Logical_Relationship_Linker TargetingMoiety Targeting Moiety (e.g., Peptide) Fmoc_beta_alaninol This compound (Flexible Linker) TargetingMoiety->Fmoc_beta_alaninol Amide bond Conjugate Peptide-Drug Conjugate TargetingMoiety->Conjugate Payload Payload (e.g., Cytotoxic Drug) Fmoc_beta_alaninol->Payload Ester/Ether bond Fmoc_beta_alaninol->Conjugate Payload->Conjugate

Caption: Logical relationship of this compound as a linker in a peptide-drug conjugate.

References

Fmoc-beta-alaninol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides essential technical information on Fmoc-beta-alaninol, a key building block in peptide and peptidomimetic synthesis. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound, also known as (9H-Fluoren-9-yl)methyl (3-hydroxypropyl)carbamate, is an N-Fmoc protected β-amino alcohol. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection strategies, making it a valuable reagent in the synthesis of modified peptides and other complex organic molecules.[]

PropertyValueReference
CAS Number 157887-82-6[2]
Molecular Formula C₁₈H₁₉NO₃[2]
Molecular Weight 297.4 g/mol [2]
Appearance White powder[][2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions 0-8°C[][2]
Synonyms Fmoc-3-aminopropanol, Fmoc-β-Ala-ol, 3-(Fmoc-amino)-1-propanol[][2]

Applications in Research and Development

This compound is a versatile compound with several key applications in scientific research and drug development:

  • Peptide Synthesis: It serves as a crucial building block for the synthesis of peptides and peptidomimetics.[] The primary alcohol group allows for further modification or for the creation of peptide analogs with altered pharmacokinetic properties. The Fmoc protecting group is central to its utility in SPPS, enabling the stepwise addition of amino acids to a growing peptide chain.[2]

  • Drug Development: This compound is utilized in the development of pharmaceutical compounds, including the creation of prodrugs to improve bioavailability and therapeutic effectiveness.[2] Its incorporation into peptide structures can enhance solubility and improve the pharmacokinetic profile of drug candidates.[2]

  • Bioconjugation: this compound can be used in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces. This is a critical technique in the development of diagnostics and targeted therapeutics.[2]

  • Linkers and Spacers: The structure of this compound makes it suitable for use in constructing linkers and spacers in more complex molecular architectures.[]

Experimental Protocols: this compound in Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a generalized methodology for the use of this compound as a building block in Fmoc-based solid-phase peptide synthesis.

Resin Preparation and Swelling
  • Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin, typically for at least 30 minutes to an hour at room temperature with gentle agitation.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

  • Initial Wash: After swelling, drain the DMF and wash the resin multiple times with DMF.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Allow the reaction to proceed for 5-10 minutes with agitation.

  • Second Deprotection: Drain the piperidine solution and repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored qualitatively using a Kaiser test, which will give a positive result (blue color) in the presence of a free primary amine.

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Wash1 Wash with DMF Resin->Wash1 Deprotection Add 20% Piperidine in DMF Wash1->Deprotection Removes Fmoc group Wash2 Wash with DMF Deprotection->Wash2 Free_Amine H₂N-Peptide-Resin Wash2->Free_Amine

Caption: Workflow for the Fmoc deprotection step in SPPS.

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected resin-bound peptide.

  • Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add an amine base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to activate the this compound.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a Kaiser test; a negative result (yellow/colorless) indicates that all free amines have reacted.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Activated_AA Activated this compound Fmoc_AA->Activated_AA Coupling_Agent HCTU/DIEA in DMF Coupling_Agent->Activated_AA Coupled_Resin This compound-Peptide-Resin Activated_AA->Coupled_Resin Add to resin Free_Amine_Resin H₂N-Peptide-Resin Free_Amine_Resin->Coupled_Resin Wash_Resin Ready for next cycle Coupled_Resin->Wash_Resin Wash with DMF

Caption: General workflow for the activation and coupling of this compound in SPPS.

Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed. The specific cleavage cocktail will depend on the resin and the amino acids present in the peptide sequence. A common cleavage cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

This technical guide provides a foundational understanding of this compound and its application in peptide synthesis. Researchers should consult relevant literature for specific applications and optimization of the described protocols.

References

Navigating the Physicochemical Landscape of Fmoc-beta-alaninol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-beta-alaninol, a key building block in the synthesis of modified peptides and peptidomimetics, offers unique structural properties for drug discovery and development. Its utility, however, is intrinsically linked to its physicochemical characteristics, primarily its solubility in various solvent systems and its stability under diverse experimental conditions. This in-depth technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates from data on structurally similar Fmoc-protected amino acids and the well-documented behavior of the Fmoc protecting group.

Core Concepts: Understanding the Physicochemical Behavior

The solubility and stability of this compound are dictated by the interplay of its molecular components: the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the polar beta-alaninol backbone. The Fmoc group generally imparts good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[1] However, the hydroxyl group of the alaninol moiety can influence its polarity and potential for hydrogen bonding.

Stability is primarily governed by the lability of the Fmoc group, which is susceptible to cleavage under basic conditions.[2] Understanding these fundamental principles is crucial for optimizing reaction conditions, purification protocols, and storage of this valuable synthetic intermediate.

Data Presentation: Solubility and Stability Profiles

Due to the limited availability of specific quantitative data for this compound, the following tables provide a generalized overview based on closely related compounds and the known chemistry of the Fmoc group. Researchers are strongly encouraged to determine these parameters empirically for their specific applications using the protocols provided herein.

Table 1: Generalized Solubility of Fmoc-Protected Amino Alcohols

SolventSolvent TypeExpected Solubility of this compoundNotes
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleThe most common solvent for solid-phase peptide synthesis (SPPS); Fmoc-amino acids are generally very soluble.[1][3]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighly SolubleOften used as an alternative to DMF with similar solvating properties for Fmoc-amino acids.[1]
Dimethyl sulfoxide (DMSO)Polar AproticHighly SolubleA strong solvent for many organic compounds, including Fmoc-protected amino acids.
Dichloromethane (DCM)Nonpolar AproticSolubleA common solvent in organic synthesis; Fmoc-beta-alanine is reported to be highly soluble.[4]
Tetrahydrofuran (THF)Polar AproticModerately SolubleMay be used, but generally less effective for highly polar solutes compared to DMF or NMP.
Acetonitrile (ACN)Polar AproticModerately SolubleOften used in HPLC; solubility can be concentration-dependent.
Methanol (MeOH)Polar ProticSolubleFmoc-beta-alanine is reported to be highly soluble.[4]
WaterPolar ProticSparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.

Table 2: General Stability of the Fmoc Group (Applicable to this compound)

ConditionStabilityNotes
pH
Acidic (e.g., TFA)StableThe Fmoc group is stable to acidic conditions used for the cleavage of other protecting groups like Boc.[2][5]
NeutralGenerally StableStable for extended periods in the absence of nucleophiles.
Basic (e.g., Piperidine)LabileRapidly cleaved by secondary amines like piperidine (typically 20% in DMF), which is the standard method for its removal in SPPS.[2][5]
Basic (e.g., Tertiary Amines like DIEA)Limited StabilityCan be slowly cleaved by tertiary amines, with the rate depending on the base concentration, solvent, and temperature.[6]
Temperature
Refrigerated (2-8 °C)StableRecommended storage condition for solid compound and solutions.[7] Solutions in DMF are reported to be stable for at least a week, but not more than two.[5]
Room TemperatureModerately StableSolid is generally stable. Solutions may degrade over time.
Elevated TemperaturesUnstableThermal cleavage can occur at higher temperatures.
Other
LightGenerally StableNo specific light sensitivity is commonly reported, but protection from light is good practice for long-term storage.
Catalytic HydrogenationUnstableThe Fmoc group is not compatible with catalytic hydrogenation conditions.[5]

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Solubility via the Shake-Flask Method with HPLC Analysis

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., DMF, NMP, DCM, ACN)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of this compound in the solvent of interest at known concentrations (e.g., ranging from 0.01 mg/mL to 1 mg/mL).

    • These standards will be used to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Samples for HPLC Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Protocol 2: Assessment of Stability

This protocol outlines a general method to assess the stability of this compound under various conditions.

Objective: To evaluate the degradation of this compound over time when exposed to different conditions (e.g., pH, temperature, light).

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Organic solvents (e.g., DMF, ACN)

  • Incubators or water baths set to different temperatures (e.g., 4 °C, 25 °C, 40 °C)

  • Photostability chamber or light source

  • HPLC system with a UV detector

  • Vials (clear and amber)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ACN).

    • For pH stability, dilute the stock solution into aqueous buffers of different pH values to a final known concentration.

    • For temperature stability, prepare solutions in a chosen solvent (e.g., DMF) and aliquot into vials.

    • For photostability, prepare solutions in a chosen solvent and aliquot into both clear and amber vials.

  • Incubation:

    • pH Stability: Store the vials containing the buffered solutions at a constant temperature (e.g., 25 °C).

    • Temperature Stability: Place the vials in incubators or water baths at the selected temperatures.

    • Photostability: Place the clear and amber vials in a photostability chamber or under a controlled light source. The amber vials serve as dark controls.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately analyze the samples by HPLC.

  • HPLC Analysis:

    • Use a suitable HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile gradient) to separate the parent this compound from any degradation products.

    • Monitor the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate under each condition.

    • Identify any major degradation products by comparing the chromatograms over time.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Solubility_Determination_Workflow A Preparation of Standard Solutions G Generate Calibration Curve A->G B Preparation of Saturated Solutions (Excess Solid) C Equilibration (Thermostatic Shaker) B->C D Sample Clarification (Centrifugation) C->D E Filtration & Dilution of Supernatant D->E F HPLC Analysis E->F H Determine Sample Concentration F->H G->H I Calculate Solubility H->I

Workflow for determining the solubility of this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of this compound B Aliquot into Different Test Conditions (pH, Temp, Light) A->B C Store Samples Under Defined Conditions B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis D->E F Quantify Remaining This compound E->F G Plot % Remaining vs. Time F->G

Workflow for assessing the stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, crucial for its effective use in research and development. While specific quantitative data is sparse, the provided generalized data, detailed experimental protocols, and visual workflows offer a robust framework for scientists to empirically determine these critical parameters. By carefully considering the physicochemical properties of this compound, researchers can optimize their synthetic strategies, ensure the integrity of their compounds, and accelerate the development of novel peptide-based therapeutics.

References

The Versatility of Fmoc-beta-alaninol: A Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the diverse array of available synthons, N-α-Fmoc-β-alaninol has emerged as a critical and versatile tool, particularly in the realms of peptide and peptidomimetic chemistry. Its unique structural features—a primary alcohol and a fluorenylmethoxycarbonyl (Fmoc)-protected β-amino group—offer a gateway to novel molecular architectures with enhanced biological properties.

This technical guide provides an in-depth exploration of Fmoc-beta-alaninol's role as a foundational building block. We will delve into its applications, present key quantitative data, and provide detailed experimental protocols for its incorporation into synthetic workflows.

Core Applications in Synthesis

This compound serves as a valuable precursor in several key areas of synthetic chemistry:

  • Peptidomimetic and β-Peptide Synthesis: The β-amino acid backbone of this compound is instrumental in the construction of peptidomimetics and β-peptides. These structures often exhibit enhanced proteolytic stability compared to their α-peptide counterparts, a crucial attribute for the development of therapeutic peptides.[1] The primary alcohol can be further functionalized to introduce diverse chemical moieties.

  • Linkers and Spacers in Bioconjugation: The linear, three-carbon backbone of β-alaninol makes it an ideal spacer for connecting different molecular entities, such as a peptide and a fluorescent dye or a drug molecule.[2] The Fmoc-protected amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the terminal hydroxyl group provides a reactive handle for subsequent conjugation.

  • Synthesis of C-Terminal Modified Peptides: this compound is a key starting material for the synthesis of peptide alcohols and, subsequently, peptide aldehydes. Peptide aldehydes are a class of potent enzyme inhibitors, particularly for proteases.[3][4] The synthesis of these C-terminally modified peptides often involves the oxidation of a resin-bound peptide alcohol derived from this compound.[3][5]

  • Combinatorial Chemistry and Drug Discovery: The versatility of this compound makes it a valuable building block in the generation of combinatorial libraries for drug discovery.[2] Its ability to introduce structural diversity can lead to the identification of novel ligands and inhibitors for various biological targets.

Quantitative Data Summary

The efficiency of incorporating this compound and the outcomes of subsequent reactions are critical for synthetic planning. The following tables summarize key quantitative data derived from literature and supplier information.

ParameterValueReference
Purity (HPLC) ≥ 99%[3]
Molecular Formula C₁₈H₁₉NO₃[3]
Molecular Weight 297.4 g/mol [3]
Melting Point 142-147 °C

Experimental Protocols

The successful incorporation of this compound into a synthetic scheme relies on optimized experimental procedures. Below are detailed protocols for key steps in its utilization.

Loading of this compound onto DHP HM Resin

This protocol is specifically for the attachment of Fmoc-amino alcohols to a dihydropyran-functionalized resin, which is suitable for the synthesis of C-terminal peptide alcohols.

Materials:

  • DHP HM resin

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dry 1,2-dichloroethane (DCE)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Pre-swell the DHP HM resin in dry DCE for 1 hour.

  • Dissolve this compound (3 equivalents relative to resin loading) in dry DCE containing PPTS (1.5 equivalents).

  • Add the solution from step 2 to the swollen resin.

  • Allow the reaction to proceed overnight at 80°C with gentle agitation under a nitrogen atmosphere.

  • Quench the reaction by adding pyridine (~5 mL/g of resin).

  • Isolate the resin by filtration and wash sequentially with DMF, DCM, and hexane.

  • Dry the resin overnight under vacuum.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Once this compound is loaded onto the resin, the peptide chain can be elongated using standard Fmoc-SPPS protocols.

a) Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes (2 x 5-10 min cycles are common).

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

b) Amino Acid Coupling:

  • Activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt) in DMF.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Workflow for a Single SPPS Cycle:

spss_cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Fmoc-Peptide(n+1)-Resin Wash2->End

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Oxidation of Resin-Bound Peptide Alcohol to Peptide Aldehyde

This procedure outlines a mild oxidation of the C-terminal alcohol to the corresponding aldehyde, a key step in synthesizing peptide aldehyde inhibitors.

Materials:

  • Peptide-alcohol-on-resin

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., SO₃-pyridine complex)

  • Dry DCM

Procedure:

  • Swell the peptide-alcohol-on-resin in dry DCM.

  • Add a solution of the mild oxidizing agent (e.g., 3-5 equivalents of DMP) in dry DCM.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Filter the resin and wash thoroughly with DCM to remove the oxidant and byproducts.

  • The resulting peptide-aldehyde-on-resin can then be cleaved from the solid support.

Logical Pathway: From Building Block to Bioactive Molecule

The synthetic utility of this compound can be visualized as a branching pathway leading to various classes of molecules with significant biological and research applications.

logical_pathway Fmoc_Beta_Alaninol This compound SPPS Solid-Phase Peptide Synthesis Fmoc_Beta_Alaninol->SPPS Peptide_Alcohol Peptide Alcohol SPPS->Peptide_Alcohol Peptidomimetic Peptidomimetic/ beta-Peptide SPPS->Peptidomimetic Peptide_Aldehyde Peptide Aldehyde Peptide_Alcohol->Peptide_Aldehyde Oxidation Bioconjugation Bioconjugation Peptide_Alcohol->Bioconjugation Protease_Inhibitor Protease Inhibitor Peptide_Aldehyde->Protease_Inhibitor Fluorescent_Probe Fluorescent Probe Bioconjugation->Fluorescent_Probe Drug_Delivery Drug Delivery System Bioconjugation->Drug_Delivery

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound stands out as a highly adaptable building block in modern synthetic chemistry. Its integration into solid-phase synthesis is straightforward, and its unique structure opens doors to the creation of peptidomimetics with improved therapeutic potential, C-terminally modified peptides such as potent enzyme inhibitors, and functionalized bioconjugates. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of novel and impactful molecules.

References

An In-depth Technical Guide to the Fmoc Protecting Group in Beta-Alaninol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-beta-alaninol, a key building block in modern peptide synthesis and drug development, offers researchers a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis and deprotection, and a summary of its key analytical data.

Core Concepts: The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions, allowing for orthogonal protection strategies where other protecting groups, such as Boc (tert-butyloxycarbonyl), can be selectively removed with acid.

The Fmoc group is introduced to the nitrogen atom of beta-alaninol, an amino alcohol, to prevent its participation in unwanted side reactions during subsequent synthetic steps. The protection allows for the selective reaction of other functional groups on the molecule. The Fmoc group is later removed under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to liberate the free amine for further coupling reactions. This cycle of protection, coupling, and deprotection is the cornerstone of Fmoc-based SPPS.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound [1][2][]

PropertyValue
Chemical Formula C₁₈H₁₉NO₃
Molecular Weight 297.35 g/mol
Appearance White to off-white solid/powder
Melting Point 124-126 °C
Solubility Slightly soluble in Chloroform and DMSO
Storage Temperature 2-8 °C

Table 2: Spectroscopic Data for this compound and Related Structures

Note: Specific, publicly available, fully assigned spectroscopic data for this compound is limited. The following table includes data for the closely related and structurally similar Fmoc-beta-alanine for reference and comparative purposes.

Technique Fmoc-beta-alanine (Reference Data) [4]
¹H NMR (CDCl₃) δ 7.74 (d, 2H), 7.56 (d, 2H), 7.38 (t, 2H), 7.29 (t, 2H), 4.39 (d, 2H, J=7.0 Hz), 4.19 (t, 1H, J=6.0 Hz), 3.47 (d, 2H, J=7.0 Hz), 2.60 (t, 2H)
¹³C NMR Data for Fmoc-Ala-OH is available, but not for Fmoc-beta-alanine in the provided results.
IR (KBr) Characteristic peaks for Fmoc-Ala-OH include N-H, C=O, C=C, and C-O stretches.[5] A spectrum for Fmoc-beta-alanine would show similar characteristic peaks.
Mass Spectrometry Molecular Ion (M+) for C₁₈H₁₇NO₄ (Fmoc-beta-alanine): 311.33 g/mol . The expected monoisotopic mass for this compound (C₁₈H₁₉NO₃) is approximately 297.136 g/mol .

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deprotection of this compound.

Synthesis of this compound

This protocol describes the protection of the amino group of beta-alaninol (3-amino-1-propanol) using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

  • 3-Amino-1-propanol

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • 2N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure: [4][6]

  • In a round-bottom flask, dissolve 3-amino-1-propanol in a 10% aqueous solution of sodium carbonate.

  • Cool the flask in an ice bath with continuous stirring.

  • Separately, dissolve an equimolar amount of Fmoc-Cl in 1,4-dioxane.

  • Slowly add the Fmoc-Cl solution dropwise to the stirred solution of 3-amino-1-propanol.

  • Allow the reaction mixture to stir at room temperature for approximately 4 hours.

  • After the reaction is complete, add water to the mixture to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash them with 2N HCl, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.

Deprotection of this compound

This protocol outlines the standard procedure for the removal of the Fmoc protecting group to yield free beta-alaninol.

Materials:

  • This compound

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Reaction vessel (e.g., solid-phase synthesis vessel or round-bottom flask)

  • Shaker or magnetic stirrer

Procedure:

  • If performing solid-phase synthesis, swell the resin-bound this compound in DMF. For solution-phase, dissolve the this compound in DMF.

  • Add a solution of 20% piperidine in DMF to the reaction vessel.

  • Agitate the mixture at room temperature. The deprotection reaction is typically complete within 30 minutes. The progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

  • After the reaction is complete, filter the solution (if in solution-phase) or drain the reaction vessel (for SPPS).

  • Wash the product (or resin) thoroughly with DMF to remove the piperidine and the dibenzofulvene adduct.

  • The resulting product is the deprotected beta-alaninol, ready for the next step in the synthesis.

Visualizing Workflows and Chemical Logic

The following diagrams, generated using the DOT language, illustrate the key processes and relationships involved in the use of the Fmoc protecting group with beta-alaninol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Protection Reaction cluster_product Product beta_alaninol Beta-alaninol (3-Amino-1-propanol) reaction Base-mediated Acylation (e.g., Na2CO3 in Dioxane/Water) beta_alaninol->reaction fmoc_cl Fmoc-Cl (9-Fluorenylmethyl chloroformate) fmoc_cl->reaction fmoc_beta_alaninol This compound reaction->fmoc_beta_alaninol

Synthesis of this compound.

Deprotection_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_reaction Deprotection cluster_products Products fmoc_beta_alaninol This compound reaction Base-catalyzed β-elimination fmoc_beta_alaninol->reaction piperidine 20% Piperidine in DMF piperidine->reaction beta_alaninol Beta-alaninol reaction->beta_alaninol adduct Dibenzofulvene- piperidine adduct reaction->adduct

Deprotection of this compound.

Fmoc_Protection_Logic cluster_amine Amine Source cluster_fmoc Fmoc Group cluster_protected Protected Amine cluster_deprotection Deprotection amine R-NH₂ (e.g., Beta-alaninol) protected_amine R-NH-Fmoc amine->protected_amine Protection (Fmoc-Cl) fmoc Fmoc protected_amine->amine Deprotection base Base (e.g., Piperidine) base->protected_amine

Logical relationship of Fmoc protection.

Conclusion

This compound is an indispensable reagent for the synthesis of modified peptides and other complex organic molecules. Its unique properties, including the base-lability of the Fmoc group, allow for its seamless integration into established synthetic workflows. This guide provides the essential technical information and protocols to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their research and development endeavors. A clear understanding of its properties and reaction conditions is paramount to achieving high yields and purity in the final products.

References

The Strategic Integration of Fmoc-beta-alaninol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic properties is paramount. Fmoc-beta-alaninol, a derivative of the non-proteinogenic amino acid beta-alanine, has emerged as a versatile building block in the synthesis of peptides, peptidomimetics, and other complex drug candidates.[1] Its unique structural features, including the presence of a primary alcohol and a beta-amino backbone, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in solid-phase peptide synthesis (SPPS), the generation of peptide alcohols, and its impact on the biological activity of the resulting compounds.

Core Applications of this compound in Drug Discovery

This compound serves as a crucial intermediate in several key areas of medicinal chemistry:

  • Peptide and Peptidomimetic Synthesis: As a protected amino alcohol, this compound is a valuable building block in the synthesis of modified peptides. The incorporation of beta-amino acids can enhance proteolytic stability, a critical factor in improving the in vivo half-life of peptide-based drugs.[2]

  • Drug Development: It plays a significant role in the development of pharmaceutical compounds, particularly in creating molecules with improved bioavailability and therapeutic efficacy.[1] The hydroxyl group can be further functionalized to introduce other moieties or to serve as a point of attachment for linkers.

  • Bioconjugation: this compound is utilized in bioconjugation processes, facilitating the attachment of biomolecules to other molecules or surfaces, which is essential for applications in diagnostics and drug delivery systems.[1]

  • Synthesis of Peptide Alcohols and Aldehydes: The primary alcohol functionality of this compound allows for the direct synthesis of peptide alcohols.[][4] These can be further oxidized to peptide aldehydes, which are known to be potent inhibitors of various proteases.[5]

Synthesis and Incorporation of Beta-Amino Acid Derivatives

The synthesis of Fmoc-protected beta-amino acids, such as Fmoc-beta-alanine, is a well-established process. A common method involves the reaction of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.[6]

Experimental Protocol: Synthesis of Fmoc-beta-alanine

Materials:

  • β-Alanine

  • 10% Sodium Carbonate (Na2CO3) solution

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Diethyl ether

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve β-Alanine (e.g., 0.5 g, 6.61 mmol) in 10% Na2CO3 solution (12 ml) in a flask with stirring.[6]

  • Cool the solution in an ice bath.

  • Gradually add a solution of Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in diethyl ether (10 ml).[6]

  • Stir the reaction mixture at room temperature for 4 hours.[6]

  • Add water (80 ml) to the reaction mixture.

  • Separate the aqueous phase and extract it three times with diethyl ether (75 ml each).[6]

  • Acidify the aqueous layer to pH 2 with 2N HCl solution.[6]

  • Extract the acidified aqueous layer three times with ethyl acetate (75 ml each).[6]

  • Combine the organic phases and concentrate to obtain the crude product.[6]

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:2) to yield pure Fmoc-beta-alanine as a white solid.[6]

Quantitative Data:

A typical synthesis of Fmoc-beta-alanine can achieve a high yield and purity, as summarized in the table below.

ParameterValueReference
Starting Materialβ-Alanine (0.5g)[6]
ReagentFmoc-Cl (1.45g)[6]
Yield1.41g (81%)[6]
Purity (by HPLC)≥99.0%[7]

The synthesis of dipeptides containing Fmoc-beta-alanine has also been reported with high yields and purity, demonstrating the efficiency of coupling reactions involving this building block.

Dipeptide ProductPuritySingle Max ImpurityYieldReference
Fmoc-beta-Ala-Gly-OH99.8%0.1%78.5%[8]
Fmoc-beta-Ala-Val-OH99.0%0.41%72%[8]
Fmoc-beta-Ala-Ile-OH99.1%0.39%70%[8]

Solid-Phase Synthesis of Peptides Containing Beta-Alaninol

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows the standard Fmoc/tBu strategy. The primary alcohol of this compound can be attached to a resin, or it can be added as the C-terminal residue.

Experimental Workflow for SPPS Incorporation

The general workflow for incorporating this compound at the C-terminus of a peptide is depicted below.

SPPS_Workflow Resin Resin Swelling (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Coupling Coupling of This compound Fmoc_Deprotection->Coupling 2. Wash1 Wash (DMF, DCM) Coupling->Wash1 3. Chain_Elongation Chain Elongation (Repeat Deprotection & Coupling) Wash1->Chain_Elongation 4. Wash2 Final Wash Chain_Elongation->Wash2 5. Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage 6. Purification Purification (RP-HPLC) Cleavage->Purification 7.

Figure 1: General workflow for the solid-phase synthesis of a peptide with a C-terminal beta-alaninol.
Detailed Protocol for a Coupling Cycle

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

  • Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 15 minutes to remove the Fmoc protecting group from the resin's linker.[9]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine.[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a base like DI(EA (6 equivalents) in DMF.[9]

    • Pre-activate the mixture for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.[9]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

This cycle of deprotection and coupling is repeated to elongate the peptide chain.

Impact on Peptide Structure and Bioactivity

The introduction of a beta-amino acid like beta-alaninol into a peptide backbone can significantly influence its conformation and, consequently, its biological activity.[10] Beta-amino acids can induce the formation of stable secondary structures, such as helices and turns, which can mimic the bioactive conformations of natural peptides while being more resistant to enzymatic degradation.[2][10]

Peptide_Conformation cluster_0 Alpha-Peptide cluster_1 Beta-Peptide (with beta-alaninol) a1 Flexible Conformation a2 Susceptible to Proteolysis a1->a2 b1 Stable Secondary Structure a1->b1 Incorporation of beta-alaninol a3 Lower Bioavailability a2->a3 b2 Resistant to Proteolysis b1->b2 b3 Enhanced Bioavailability & Activity b2->b3

Figure 2: Impact of beta-alaninol incorporation on peptide properties.

The C-terminal hydroxyl group of beta-alaninol-containing peptides can also be a key determinant of biological activity. For instance, peptide alcohols have been shown to act as potent inhibitors of various enzymes, including proteases.[11]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its incorporation into peptides and other molecules can lead to compounds with improved stability, bioavailability, and biological activity. The well-defined protocols for its synthesis and incorporation in solid-phase peptide synthesis make it an accessible tool for researchers and drug developers. As the demand for novel therapeutics with enhanced properties continues to grow, the strategic application of this compound and related beta-amino acid derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

Preliminary Investigation of Fmoc-beta-alaninol in Peptide Mimics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation and application of N-α-Fmoc-beta-alaninol as a building block in the synthesis of peptide mimics. Due to its inherent flexibility and modified backbone structure, beta-alaninol offers a unique tool for designing peptidomimetics with altered conformational properties and potentially enhanced biological activity and stability. This document details the synthesis of Fmoc-beta-alaninol, its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), methods for characterization, and its potential application in targeting key signaling pathways relevant to drug discovery.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available β-alanine. The first step involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol: Synthesis of Fmoc-β-alanine (Fmoc-β-Ala-OH)

Materials:

  • β-alanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Diethyl ether

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure: [1]

  • Dissolve β-alanine in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Separately, dissolve Fmoc-Cl in dioxane or diethyl ether.

  • Add the Fmoc-Cl solution dropwise to the stirring β-alanine solution.

  • Allow the reaction to stir at room temperature for several hours.

  • After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to a pH of 2 with HCl.

  • Extract the product, Fmoc-β-Ala-OH, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-β-Ala-OH as a white solid.

Experimental Protocol: Reduction of Fmoc-β-alanine to this compound

Materials:

  • Fmoc-β-Ala-OH

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

Note: This is a general procedure for the reduction of N-protected amino acids to their corresponding alcohols via a mixed anhydride intermediate. Specific optimization for Fmoc-β-Ala-OH may be required.

  • Dissolve Fmoc-β-Ala-OH in anhydrous THF and cool the solution to -15°C in an ice-salt bath.

  • Add N-methylmorpholine to the solution.

  • Slowly add ethyl chloroformate dropwise, ensuring the temperature remains below -10°C.

  • Stir the reaction mixture at this temperature for 15-20 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride in water and cool it in an ice bath.

  • Slowly add the NaBH₄ solution to the mixed anhydride solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for an additional 2-3 hours, gradually warming to room temperature.

  • Quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by flash chromatography on silica gel.

Incorporation of this compound into Peptide Mimics via SPPS

This compound can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its incorporation can be either at the C-terminus or within the peptide sequence.

Workflow for SPPS Incorporation of this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Amino Acid Coupling Cycle cluster_alaninol_coupling This compound Incorporation cluster_cleavage Cleavage and Deprotection Resin Swell Resin (e.g., Wang or Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling Couple Fmoc-Amino Acid (e.g., HATU/DIPEA in DMF) Deprotection1->Coupling n-1 cycles Wash1 Wash (DMF) Coupling->Wash1 Couple_Alaninol Couple this compound (Optimized Conditions) Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection2 Wash2 Wash (DMF) Deprotection2->Wash2 Wash2->Coupling Wash2->Couple_Alaninol Final Cycle Cleavage Cleave from Resin & Remove Side-Chain Protecting Groups (e.g., TFA Cocktail) Couple_Alaninol->Cleavage Purification Purify Peptide Mimic (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis of a peptide mimic incorporating this compound.

Experimental Protocol: SPPS of a Peptide Mimic with C-terminal beta-alaninol

Note: Specific quantitative data on the coupling efficiency of this compound is not widely available in the literature. The following protocol is a generalized procedure and may require optimization.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base for coupling (e.g., DIPEA, NMM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Loading of this compound onto 2-Chlorotrityl Chloride Resin:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • Dissolve this compound (1.5-2 equivalents) and DIPEA (3-4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

    • Determine the loading of the resin using a UV-Vis spectrophotometer to measure the amount of Fmoc group released upon treatment with piperidine.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

    • Washing: Wash the resin extensively with DMF.

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Washing: Wash the resin with DMF.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and NMR spectroscopy.

Data Presentation: Expected Performance and Characterization

Table of Coupling Reagents and Expected Efficiencies
Coupling ReagentActivating AgentBaseExpected Coupling EfficiencyNotes
HATU-DIPEAHigh (>98%)Generally effective for hindered couplings.
HBTU-DIPEAHigh (>98%)A common and effective coupling reagent.
DIC/OxymaOxyma Pure®-Good-HighCarbodiimide-based activation, can be beneficial for reducing racemization.
PyBOP-DIPEAGood-HighPhosphonium-based reagent.

Note: Coupling efficiency is highly sequence-dependent and also depends on the steric hindrance of the coupling partners. The hydroxyl group of this compound is not expected to interfere with the coupling of subsequent amino acids.

Table of Representative NMR Chemical Shifts

The following table shows the ¹H NMR chemical shifts for a β-alanine residue within a peptide. The incorporation of β-alaninol would result in the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the -CH₂OH group.

Protonβ-alanine in a Peptide (ppm)Expected β-alaninol in a Peptide (ppm)
NH~8.0-8.5 (triplet)~7.8-8.3 (triplet)
α-CH₂~2.4-2.6 (triplet)~2.3-2.5 (multiplet)
β-CH₂~3.3-3.5 (quartet)~3.1-3.4 (multiplet)
COOH~10-12 (broad singlet)-
CH₂OH-~3.5-3.7 (multiplet)
OH-Variable, often broad

Note: Chemical shifts are highly dependent on the solvent and the surrounding amino acid sequence.

Application in Targeting Signaling Pathways

Peptide mimics containing β-alaninol can be designed to modulate protein-protein interactions (PPIs) that are crucial in various disease-related signaling pathways. The increased flexibility of the β-amino acid backbone can allow for better mimicry of protein secondary structures like β-turns or extended conformations involved in PPIs.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in many cancers.[2] A key PPI in this pathway is the interaction between β-catenin and the transcription factor T-cell factor (TCF).[3] Peptidomimetics can be designed to disrupt this interaction.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome degraded beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc accumulates and translocates Peptide_Mimic Peptide Mimic (with β-alaninol) Peptide_Mimic->beta_Catenin_nuc blocks interaction TCF_LEF TCF/LEF Peptide_Mimic->TCF_LEF blocks interaction beta_Catenin_nuc->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: The Wnt/β-catenin signaling pathway and the potential inhibitory action of a β-alaninol-containing peptide mimic.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in immunity, inflammation, and cancer.[4] The dimerization of STAT proteins is a critical step for their nuclear translocation and transcriptional activity. Peptidomimetics can be designed to interfere with this dimerization.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds and dimerizes JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits and phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates Peptide_Mimic Peptide Mimic (with β-alaninol) Peptide_Mimic->STAT_dimer prevents dimerization DNA DNA STAT_dimer_nuc->DNA binds to Target_Genes Target Gene Transcription DNA->Target_Genes activates

References

Navigating the Pharmacokinetic Landscape of Fmoc-beta-alaninol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fmoc-beta-alaninol Derivatives in Drug Discovery

This compound, a derivative of the naturally occurring amino alcohol alaninol, and its subsequent derivatives are emerging as valuable building blocks in medicinal chemistry. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a strategic advantage in peptide and peptidomimetic synthesis, contributing to the development of novel therapeutic agents.[1] While the primary utility of the Fmoc group lies in its role during synthesis, its influence on the pharmacokinetic profile of the final drug candidate is a critical area of investigation. It is suggested that incorporating this compound can enhance solubility and improve the pharmacokinetic properties of drug candidates, potentially leading to improved bioavailability and therapeutic efficacy.[1]

This technical guide provides an in-depth exploration of the anticipated pharmacokinetic properties of this compound derivatives. Due to the limited availability of specific public data on this particular class of compounds, this guide integrates established principles from the study of peptidomimetics, beta-amino acids, and prodrug design to offer a comprehensive overview for researchers in the field.

Anticipated Pharmacokinetic Profile

The pharmacokinetic profile of a drug candidate encompasses its absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, these properties will be heavily influenced by the nature of the parent molecule to which the this compound moiety is attached, as well as any further chemical modifications. The Fmoc group itself is relatively lipophilic, which can influence membrane permeability and interactions with plasma proteins.

Data Presentation: Representative Pharmacokinetic Parameters

Given the absence of specific published data for a singular this compound derivative, the following table summarizes hypothetical yet representative pharmacokinetic parameters that could be expected for a novel derivative. These values are extrapolated from studies on related compounds such as beta-peptides and peptidomimetics and should be considered as a general guide for initial experimental design.[2][3]

ParameterRepresentative ValueUnitSignificance
Bioavailability (F%) 10 - 40%The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Oral bioavailability is a key challenge for peptide-like molecules.
Maximum Concentration (Cmax) 0.1 - 1.0µg/mLThe peak plasma concentration of the drug after administration.
Time to Maximum Concentration (Tmax) 1 - 4hoursThe time taken to reach the maximum plasma concentration.
Elimination Half-life (t½) 2 - 8hoursThe time required for the concentration of the drug in the body to be reduced by half. Longer half-lives can allow for less frequent dosing.
Volume of Distribution (Vd) 0.5 - 2.0L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) 0.1 - 0.5L/hr/kgThe rate at which a drug is removed from the body.

Disclaimer: The values presented in this table are illustrative and not based on experimental data for a specific this compound derivative. Actual values will vary significantly depending on the complete chemical structure of the compound.

Experimental Protocols for Pharmacokinetic Assessment

Determining the pharmacokinetic profile of a novel this compound derivative requires a series of well-designed in vivo and in vitro experiments. The following outlines a detailed methodology for a preliminary pharmacokinetic study in a rodent model.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a novel this compound derivative following intravenous (IV) and oral (PO) administration in rats.

Materials:

  • Test compound: this compound derivative

  • Vehicle for IV administration (e.g., saline with 5% DMSO)

  • Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulated catheters (for serial blood sampling)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Preparation:

    • House animals in a controlled environment for at least one week prior to the study.

    • Fast animals overnight before dosing, with free access to water.

    • Surgically implant jugular vein catheters for serial blood sampling. Allow for a recovery period of at least 48 hours.

  • Dosing:

    • Intravenous (IV) Administration: Administer the test compound as a single bolus injection via the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Administration: Administer the test compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Immediately place blood samples into EDTA-containing tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the this compound derivative in plasma.[4][5][6] This involves optimizing chromatographic separation and mass spectrometric detection parameters.

    • Prepare calibration standards and quality control samples by spiking known concentrations of the test compound into blank plasma.

    • Perform protein precipitation or liquid-liquid extraction to remove plasma proteins and potential interferences before analysis.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical Study Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_prep Animal Preparation (Acclimatization, Cannulation) dosing Dosing (IV and PO Administration) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS Quantification) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis reporting Reporting of PK Parameters pk_analysis->reporting

Caption: Workflow for an in vivo pharmacokinetic study of a novel compound.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways targeted by this compound derivatives are yet to be elucidated, the inclusion of a beta-amino acid moiety suggests potential interactions with pathways modulated by other beta-amino acid-containing molecules. Beta-amino acids are known to be incorporated into peptidomimetics to confer resistance to enzymatic degradation and to mimic or disrupt protein-protein interactions.[7]

One of the key signaling pathways often implicated in the action of amino acid derivatives is the mTOR (mammalian target of rapamycin) pathway . This pathway is a central regulator of cell growth, proliferation, and survival.[8] Certain amino acids, such as leucine, are known to activate the mTORC1 complex, leading to downstream effects on protein synthesis.[8] It is plausible that novel this compound derivatives could be designed to either activate or inhibit this pathway, depending on the therapeutic goal.

mTOR Signaling Pathway Diagram

mtor_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects growth_factors Growth Factors / Amino Acids (e.g., this compound derivative) pi3k PI3K growth_factors->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates s6k1 S6K1 mtor->s6k1 phosphorylates four_ebp1 4E-BP1 mtor->four_ebp1 phosphorylates (inactivates) raptor Raptor ml_st8 mLST8 protein_synthesis Protein Synthesis s6k1->protein_synthesis promotes cell_growth Cell Growth s6k1->cell_growth promotes four_ebp1->protein_synthesis inhibits when active protein_synthesis->cell_growth

Caption: A simplified representation of the mTOR signaling pathway.

Conclusion and Future Directions

This compound derivatives hold considerable promise in the development of new therapeutics due to their potential for enhancing the pharmacokinetic properties of parent molecules. While specific data remains scarce, the principles of peptidomimetic and prodrug design provide a solid framework for their rational development and evaluation. Future research should focus on synthesizing a variety of this compound derivatives and subjecting them to rigorous pharmacokinetic and pharmacodynamic studies to validate their therapeutic potential. A deeper understanding of their ADME properties and their interactions with key signaling pathways will be crucial for translating these promising building blocks into clinically successful drugs.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with C-Terminal β-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with modified C-termini is a crucial aspect of modern drug discovery and development. C-terminal peptide alcohols, in particular, have garnered significant interest due to their potential to enhance biological activity, improve pharmacokinetic properties, and serve as precursors for peptide aldehydes, which are potent enzyme inhibitors.[1] This document provides a detailed protocol for the solid-phase synthesis of peptides featuring a C-terminal β-alaninol residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

The key challenge in synthesizing peptide alcohols on a solid support lies in the initial anchoring of the amino alcohol, which lacks a carboxylic acid moiety for standard esterification to common resins like Wang or Merrifield resin. This protocol utilizes 2-chlorotrityl chloride (2-CTC) resin, a versatile solid support that allows for the direct attachment of the hydroxyl group of Fmoc-β-alaninol under mild conditions.[2][3] The acid-labile nature of the 2-CTC linker enables the final cleavage of the peptide alcohol from the resin while preserving acid-sensitive side-chain protecting groups.[4][5]

Data Presentation

The following table summarizes typical loading efficiencies, crude purities, and overall yields that can be expected when synthesizing peptides with a C-terminal β-alaninol on 2-chlorotrityl chloride resin. These values are representative and can vary depending on the peptide sequence, length, and specific reaction conditions.

ParameterTypical ValueNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the initial substitution of the 2-CTC resin and the efficiency of the loading reaction.[6]
Crude Peptide Purity (post-cleavage) 70 - 90%Highly sequence-dependent. The bulky trityl group helps minimize side reactions like diketopiperazine formation.[2]
Overall Yield 50 - 80%Influenced by the efficiency of each coupling and deprotection step throughout the synthesis.

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide with a C-terminal β-alaninol residue.

Materials and Reagents
  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1% DVB)

  • Fmoc-β-alaninol

  • Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Methanol (MeOH)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptide water

  • Diethyl ether, cold

Protocol 1: Loading of Fmoc-β-alaninol onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell the 2-CTC resin (1 g) in DCM (10 mL) in a reaction vessel for 30-60 minutes with gentle agitation.

  • Preparation of Fmoc-β-alaninol Solution: In a separate vial, dissolve Fmoc-β-alaninol (1.5-2.0 equivalents relative to the resin loading capacity) in DCM (5 mL). Add DIPEA (3.0-4.0 equivalents).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-β-alaninol/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • (Optional) Determination of Loading: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Peptide Chain Elongation

This cycle is repeated for the addition of each subsequent amino acid.

  • Fmoc Deprotection:

    • Swell the Fmoc-β-alaninol-loaded resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes.

    • Drain the solution and repeat the 20% piperidine in DMF treatment for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF (5 mL) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in Protocol 2, step 1.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin thoroughly under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Use approximately 10 mL of the cocktail per gram of resin.

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

SPPS_Workflow cluster_prep Resin Preparation & Loading cluster_synthesis Peptide Chain Elongation (Iterative) cluster_final Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Load_Fmoc_beta_alaninol Load Fmoc-β-alaninol (DIPEA, DCM) Swell_Resin->Load_Fmoc_beta_alaninol Cap_Resin Cap Unreacted Sites (MeOH) Load_Fmoc_beta_alaninol->Cap_Resin Washed_Loaded_Resin Washed & Dried Loaded Resin Cap_Resin->Washed_Loaded_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washed_Loaded_Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA, DMF) Fmoc_Deprotection->Coupling Washes Coupling->Fmoc_Deprotection Repeat for each AA Washes Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection After final AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Washes & Drying Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

Caption: Experimental workflow for the solid-phase synthesis of a peptide with a C-terminal β-alaninol.

Signaling_Pathway Resin 2-Chlorotrityl Chloride Resin (Polystyrene-Cl) Loaded_Resin Loaded Resin (Polystyrene-O-CH2CH2-NH-Fmoc) Resin->Loaded_Resin DIPEA, DCM Fmoc_beta_alaninol Fmoc-β-alaninol (Fmoc-NH-CH2CH2-OH) Fmoc_beta_alaninol->Loaded_Resin Deprotected_Resin Deprotected Resin (Polystyrene-O-CH2CH2-NH2) Loaded_Resin->Deprotected_Resin 20% Piperidine/DMF Coupled_Peptide Elongated Peptide-Resin (Polystyrene-O-...-AA-NH-Fmoc) Deprotected_Resin->Coupled_Peptide Coupling Reagents Fmoc_AA Fmoc-Amino Acid-COOH Fmoc_AA->Coupled_Peptide Final_Peptide_Alcohol Peptide Alcohol (H2N-...-AA-NH-CH2CH2-OH) Coupled_Peptide->Final_Peptide_Alcohol TFA Cleavage

Caption: Key chemical transformations in the synthesis of a peptide alcohol on 2-chlorotrityl chloride resin.

References

Application Notes and Protocols for Peptide Cyclization Using Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity and selectivity, and better control over conformation. One innovative approach to peptide cyclization involves the use of Fmoc-beta-alaninol to facilitate intramolecular head-to-tail cyclization. This method relies on the introduction of a C-terminal amino alcohol, which is subsequently oxidized to an aldehyde, allowing for an intramolecular reductive amination reaction with the N-terminal amine to form a stable cyclic peptide.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides using this compound. The described methodology is based on standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by a key on-resin oxidation and subsequent intramolecular cyclization.

Principle of the Method

The core of this technique is a multi-step process that transforms a linear peptide into a cyclic one. The key steps are:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support, starting with the attachment of this compound to the resin.

  • On-Resin Oxidation: The C-terminal alcohol of the beta-alaninol moiety is selectively oxidized to an aldehyde.

  • Intramolecular Reductive Amination: The N-terminal Fmoc protecting group is removed, and the liberated amine reacts with the C-terminal aldehyde to form a cyclic imine, which is then reduced to a stable secondary amine, completing the cyclization.

  • Cleavage and Purification: The cyclic peptide is cleaved from the resin, and the final product is purified.

This strategy offers a robust and flexible method for the synthesis of a wide range of cyclic peptides.

Data Presentation

The efficiency of each key step is crucial for the overall success of the synthesis. The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous reactions.

Table 1: Summary of Key Reaction Parameters for On-Resin Operations

StepReagents and SolventsReaction TimeTemperatureTypical Efficiency/Completion
This compound Loading This compound, DIC, HOBt, DMAP, 2-chlorotrityl chloride resin, DCM/DMF4-12 hoursRoom Temperature80-95%
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minutesRoom Temperature>99%
Amino Acid Coupling Fmoc-amino acid, HATU, DIPEA, DMF1-2 hoursRoom Temperature>98%
On-Resin Oxidation Dess-Martin periodinane, DCM2-4 hoursRoom Temperature70-90%
On-Resin Cyclization Sodium cyanoborohydride (NaBH₃CN), 1% Acetic Acid in DMF12-24 hoursRoom Temperature60-85%

Table 2: Comparison of Common Oxidizing Agents for Alcohol to Aldehyde Conversion

Oxidizing AgentAdvantagesDisadvantagesTypical Yield Range
Dess-Martin Periodinane (DMP) Mild conditions, high selectivity for primary alcohols.Can be explosive under certain conditions, chromium-free.80-95%
Pyridinium Chlorochromate (PCC) Readily available, effective for primary alcohols.Toxic chromium reagent, can over-oxidize.70-85%
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) High yields, mild conditions.Requires low temperatures (-78 °C), can have unpleasant odor.85-98%

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the initial loading of this compound onto the solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for capping)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (2 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a mixture of DCM and DMF (4:1, 10 mL).

  • Add the this compound solution to the resin and shake for 4-12 hours at room temperature.

  • To cap any unreacted sites, add methanol (1 mL) and shake for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the standard steps for elongating the peptide chain using Fmoc-SPPS.

Materials:

  • This compound loaded resin

  • Fmoc-protected amino acids

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

  • Solid-phase synthesis vessel

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 1 and 2 for each amino acid in the sequence.

Protocol 3: On-Resin Oxidation of C-Terminal Alcohol

This protocol describes the conversion of the C-terminal beta-alaninol to a beta-alaninal.

Materials:

  • Peptidyl-resin from Protocol 2

  • Dess-Martin periodinane (DMP)

  • DCM

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes.

  • Prepare a solution of Dess-Martin periodinane (3 equivalents) in DCM.

  • Add the DMP solution to the resin and shake for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DCM (5 x 10 mL).

  • Dry the resin under a stream of nitrogen.

Protocol 4: On-Resin Intramolecular Reductive Amination and Cyclization

This protocol details the head-to-tail cyclization of the peptide on the solid support.

Materials:

  • Oxidized peptidyl-resin from Protocol 3

  • 20% (v/v) Piperidine in DMF

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in DMF

  • DMF

  • DCM

  • Solid-phase synthesis vessel

Procedure:

  • N-terminal Fmoc Deprotection:

    • Treat the oxidized peptidyl-resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL).

  • Cyclization:

    • Swell the N-terminally deprotected resin in DMF.

    • Prepare a solution of sodium cyanoborohydride (5 equivalents) in 1% acetic acid in DMF.

    • Add the cyclization solution to the resin and shake for 12-24 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 5: Cleavage and Purification of the Cyclic Peptide

This protocol describes the final cleavage of the cyclic peptide from the resin and its purification.

Materials:

  • Cyclized peptidyl-resin from Protocol 4

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dry the cyclized peptidyl-resin under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

  • Purify the cyclic peptide by RP-HPLC.

  • Characterize the purified peptide by mass spectrometry and lyophilize for storage.

Visualizations

Peptide_Cyclization_Workflow start This compound loaded resin spps Fmoc-SPPS (Chain Elongation) start->spps oxidation On-Resin Oxidation (DMP) spps->oxidation deprotection N-terminal Fmoc Deprotection oxidation->deprotection cyclization Intramolecular Reductive Amination deprotection->cyclization cleavage Cleavage from Resin (TFA) cyclization->cleavage purification RP-HPLC Purification cleavage->purification end Purified Cyclic Peptide purification->end

Caption: Experimental workflow for peptide cyclization using this compound.

Caption: Mechanism of intramolecular reductive amination for peptide cyclization.

Note: The images aldehyde.png, cyclic_imine.png, and cyclic_peptide.png in the DOT script are placeholders for the actual chemical structures which would be rendered in a final document. For clarity in this text-based format, the mechanism can be described as the N-terminal primary amine of the peptide attacking the C-terminal aldehyde to form a cyclic imine, which is then reduced by sodium cyanoborohydride to a stable secondary amine within the cyclic peptide backbone.

Conclusion

The use of this compound provides a versatile and efficient method for the synthesis of head-to-tail cyclic peptides. The protocols outlined in these application notes offer a clear and detailed guide for researchers in the field of peptide chemistry and drug discovery. The on-resin oxidation and cyclization steps are key to the success of this strategy, and careful optimization of these reactions can lead to high yields of the desired cyclic peptide products. This approach expands the toolbox of peptide chemists, enabling the creation of novel cyclic peptide structures with potentially enhanced therapeutic properties.

Application Notes and Protocols for the Incorporation of Fmoc-beta-alaninol in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and their derivatives into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-beta-alaninol, an N-terminally protected amino alcohol, offers a unique building block to introduce a hydroxyl group and modify the peptide backbone, potentially enhancing solubility, altering conformation, and improving pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using automated solid-phase peptide synthesizers (SPPS).

The primary challenge in incorporating this compound lies in the reduced nucleophilicity of the secondary amine and potential steric hindrance compared to standard alpha-amino acids.[3][4] Therefore, optimized coupling protocols are crucial to ensure high coupling efficiency and minimize the formation of deletion sequences. With appropriate strategies, this compound can be efficiently integrated into peptide sequences, enabling the synthesis of novel and potent peptide-based therapeutics.[1][2]

Key Considerations for this compound Incorporation

Several factors must be considered to achieve successful and efficient incorporation of this compound in automated peptide synthesis:

  • Steric Hindrance: The beta-amino acid structure can present steric challenges during the coupling reaction, potentially leading to lower coupling yields compared to standard alpha-amino acids.[3][4]

  • Coupling Reagent Choice: The selection of a highly efficient coupling reagent is critical to overcome the potential for lower reactivity. Urionium or phosphonium-based reagents are generally recommended.

  • Double Coupling: For particularly difficult sequences or to ensure complete reaction, a double coupling strategy is often employed.[5]

  • Microwave-Assisted Synthesis: The use of microwave energy can enhance coupling efficiency and reduce reaction times, which is particularly beneficial for sterically hindered residues.[6][7][8][9]

  • Solvent Quality: The use of high-purity, amine-free solvents such as N,N-dimethylformamide (DMF) is essential to prevent side reactions and ensure optimal synthesis outcomes.[10]

Data Presentation: Coupling Efficiency and Purity

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following tables provide representative data based on the performance of sterically hindered and other beta-amino acids. These values can serve as a guideline for expected outcomes and for optimizing synthesis parameters.

Table 1: Representative Coupling Efficiencies of this compound with Various Coupling Reagents.

Coupling ReagentBaseTypical Coupling Time (min)Expected Coupling Efficiency (%)
HBTU/HOBtDIEA60 - 12095 - 98
HATUDIEA/Collidine45 - 90> 99
HCTUDIEA60 - 12096 - 99
COMUDIEA45 - 90> 99
DIC/OxymaPureN/A60 - 18094 - 97

Note: Coupling times and efficiencies can be sequence-dependent and may require optimization. The use of microwave-assisted synthesis can significantly reduce coupling times.[6][9]

Table 2: Crude Peptide Purity after Incorporation of a Single beta-alaninol Residue.

Peptide Sequence (Example)Coupling StrategyCrude Purity (%)
Ac-Tyr-Val-Ala-βAla(ol) -Leu-Phe-NH2Single Coupling (HATU)85 - 90
Ac-Tyr-Val-Ala-βAla(ol) -Leu-Phe-NH2Double Coupling (HATU)> 95
Ac-Gly-Pro-βAla(ol) -Gly-Gly-NH2Single Coupling (HBTU)80 - 88
Ac-Gly-Pro-βAla(ol) -Gly-Gly-NH2Double Coupling (HBTU)> 92

Note: Purity is determined by RP-HPLC analysis of the crude peptide after cleavage from the resin.[11][12][13][14] The final purity is highly dependent on the overall sequence and purification method.

Experimental Protocols

The following protocols are designed for automated peptide synthesizers and can be adapted for various platforms such as those from CEM (e.g., Liberty Blue™)[6][15][16] or Gyros Protein Technologies (e.g., Tribute™).[17]

Protocol 1: Standard Single Coupling Cycle for this compound

This protocol is suitable for sequences where the incorporation of this compound is not expected to be exceptionally difficult.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for peptide amides) in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
  • Drain and repeat the treatment for 10 minutes to ensure complete Fmoc removal.
  • Wash the resin thoroughly with DMF (5-7 times).

3. This compound Coupling:

  • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., HATU, 2.9-4.9 equivalents), and a tertiary amine base (e.g., DIEA or Collidine, 6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
  • Coupling: Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction vessel at room temperature for 60-120 minutes. For microwave synthesizers, a typical protocol would be 5 minutes at 75°C.[9]

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 5-10 minutes.
  • Wash the resin with DMF.

Protocol 2: Double Coupling Cycle for this compound

This protocol is recommended for sequences where single coupling may be inefficient or for critical applications requiring maximum purity.

1. Resin Swelling and Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. First Coupling:

  • Follow step 3 from Protocol 1.

3. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

4. Second Coupling:

  • Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.

5. Washing:

  • Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times).

6. Capping (Optional):

  • Follow step 5 from Protocol 1.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
  • Centrifuge the ether suspension to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether 2-3 times.
  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]
  • Characterize the purified peptide by mass spectrometry (MS) to confirm the correct mass.[13][18]

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_SPPS Automated SPPS Cycle for this compound Start Start Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (this compound + Activator + Base) Washing_1->Coupling Washing_2 5. DMF Wash Coupling->Washing_2 Capping 6. Capping (Optional) Washing_2->Capping End_Cycle Continue to next cycle or final cleavage Capping->End_Cycle

Caption: Workflow for a single coupling cycle of this compound in an automated peptide synthesizer.

G cluster_double_coupling Double Coupling Strategy Start_Coupling Start Coupling Step First_Coupling First Coupling of This compound Start_Coupling->First_Coupling Wash_After_First Intermediate DMF Wash First_Coupling->Wash_After_First Second_Coupling Second Coupling with fresh reagents Wash_After_First->Second_Coupling Final_Wash Final DMF Wash Second_Coupling->Final_Wash Proceed Proceed to next step Final_Wash->Proceed

Caption: Logical flow of the double coupling strategy for enhanced incorporation efficiency.

G Fmoc_beta_alaninol Fmoc-NH-(CH2)2-CH2OH This compound Activated_Ester Fmoc-NH-(CH2)2-CH2-O-X Activated Species Fmoc_beta_alaninol->Activated_Ester + Coupling Reagent (e.g., HATU) Peptide_Resin H2N-Peptide-Resin Deprotected Peptide on Resin Coupled_Product Fmoc-NH-(CH2)2-CH2-NH-Peptide-Resin Coupled Product Activated_Ester->Coupled_Product + Peptide_Resin

References

Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids and their derivatives into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-beta-alaninol, a derivative of beta-alanine, introduces a unique structural motif that can influence the conformational properties of a peptide. The successful synthesis of such modified peptides via Solid-Phase Peptide Synthesis (SPPS) culminates in the critical step of cleaving the peptide from the solid support and removing side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of peptides containing this compound using trifluoroacetic acid (TFA)-based cocktails.

The protocols outlined below are based on established principles of Fmoc-SPPS. However, given the non-canonical nature of beta-alaninol, careful optimization and analysis are recommended to ensure the integrity of the final peptide product. The stability of the Fmoc group on the primary amine of beta-alaninol under strong acidic conditions should be carefully evaluated, as premature cleavage could lead to side reactions.

Key Considerations for Cleavage of this compound Containing Peptides

The final step in Fmoc-based solid-phase peptide synthesis involves the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.[1] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[2] During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to undesired side reactions with sensitive amino acid residues.[3] To prevent these modifications, "scavengers" are added to the cleavage cocktail to trap these reactive species.[4]

When cleaving peptides containing this compound, the following points should be considered:

  • Stability of the Fmoc Group: While the Fmoc group is generally stable to acid, the specific linkage to the primary amine of beta-alaninol might exhibit altered stability under prolonged exposure to strong TFA cocktails. It is crucial to monitor for any premature deprotection.

  • Potential for Side Reactions: The primary alcohol of the beta-alaninol moiety is generally stable under standard cleavage conditions. However, sensitive amino acids within the peptide sequence (e.g., Trp, Met, Cys, Tyr) remain susceptible to alkylation and oxidation by carbocations generated during cleavage.[4] The choice of scavengers is therefore critical.

  • Resin Type: The cleavage cocktail and reaction time may need to be adjusted based on the type of solid-phase resin used for the synthesis.

Experimental Protocols

The following are general protocols for the cleavage of peptides containing this compound from a solid support. It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of peptide-resin to determine the optimal conditions for your specific peptide.[5]

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides containing this compound but lacking other sensitive amino acid residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Transfer the dry peptide-resin to a suitable reaction vessel.

    • Wash the resin three times with DCM to remove any residual DMF and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (Cocktail A):

    • In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:

      • TFA: 95%

      • TIS: 2.5%

      • Water: 2.5%

    • Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.

    • Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage for Peptides Containing Sensitive Residues

This protocol is recommended for peptides that include this compound along with sensitive amino acids like Cys, Met, or Trp. The addition of 1,2-ethanedithiol (EDT) as a scavenger helps to prevent side reactions.[6]

Materials:

  • Same as Protocol 1, with the addition of 1,2-ethanedithiol (EDT).

Procedure:

  • Resin Preparation:

    • Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Cocktail K):

    • In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:

      • TFA: 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • EDT: 2.5%

    • Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction:

    • Follow steps 3a-3b from Protocol 1.

  • Peptide Precipitation and Isolation:

    • Follow steps 4a-4g from Protocol 1.

Data Presentation

The efficiency of the cleavage and the purity of the crude peptide should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Commonly Used Cleavage Cocktails
Cleavage CocktailCompositionApplicationReference
Cocktail A TFA/TIS/H₂O (95:2.5:2.5)Peptides without sensitive residues.[1]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing sensitive residues like Trp, Met, Cys.[7]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides with Arg(Pbf/Pmc) and Trp residues.[8]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" alternative for peptides with Trt-based protecting groups.[8]
Table 2: Illustrative HPLC and MS Data for a Model Peptide Containing this compound

Model Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-Leu-(Fmoc-β-alaninol) Resin: Wang Resin

Cleavage CocktailCleavage Time (h)Crude Purity by HPLC (%)Expected Mass (Da)Observed Mass (Da)
Cocktail A 285923.4923.5
Reagent K 290923.4923.4

Note: The data presented in this table is illustrative and will vary depending on the specific peptide sequence, synthesis efficiency, and cleavage conditions.

Visualization of Experimental Workflow

The general workflow for the synthesis and cleavage of a peptide containing this compound can be visualized as follows:

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis and Purification Start Start Resin_Swelling Resin Swelling in DCM Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Fmoc_beta_alaninol_Coupling This compound Coupling Amino_Acid_Coupling->Fmoc_beta_alaninol_Coupling Final_Fmoc_Deprotection Final Fmoc Deprotection Fmoc_beta_alaninol_Coupling->Final_Fmoc_Deprotection Washing Washing Steps Final_Fmoc_Deprotection->Washing Cleavage_Cocktail_Preparation Cleavage Cocktail Preparation Washing->Cleavage_Cocktail_Preparation Cleavage_Reaction Cleavage with TFA Cocktail (2-3 hours) Cleavage_Cocktail_Preparation->Cleavage_Reaction Peptide_Precipitation Precipitation with Cold Diethyl Ether Cleavage_Reaction->Peptide_Precipitation Washing_Drying Washing and Drying Peptide_Precipitation->Washing_Drying Crude_Peptide Crude_Peptide Washing_Drying->Crude_Peptide HPLC_Analysis HPLC Analysis Crude_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry Crude_Peptide->MS_Analysis Purification Preparative HPLC HPLC_Analysis->Purification MS_Analysis->Purification Pure_Peptide Pure_Peptide Purification->Pure_Peptide

Fig. 1: General workflow for the synthesis, cleavage, and analysis of a peptide containing this compound.

Logical Relationship of Cleavage Components

The components of the cleavage cocktail have specific roles to ensure the successful cleavage and deprotection of the peptide.

cleavage_cocktail cluster_functions Functions TFA Trifluoroacetic Acid (TFA) Cleaves_Resin_Linkage Cleaves peptide from resin TFA->Cleaves_Resin_Linkage Removes_Protecting_Groups Removes side-chain protecting groups TFA->Removes_Protecting_Groups Scavengers Scavengers TIS Triisopropylsilane (TIS) Scavengers->TIS Water Water Scavengers->Water EDT 1,2-Ethanedithiol (EDT) Scavengers->EDT Thioanisole Thioanisole Scavengers->Thioanisole Phenol Phenol Scavengers->Phenol Traps_Carbocations Traps carbocations TIS->Traps_Carbocations Water->Traps_Carbocations Reduces_Oxidation Reduces oxidation EDT->Reduces_Oxidation Thioanisole->Traps_Carbocations Phenol->Traps_Carbocations Cleavage_Cocktail Cleavage Cocktail Cleavage_Cocktail->TFA Main Reagent Cleavage_Cocktail->Scavengers Additives

Fig. 2: Logical relationship of components in a typical cleavage cocktail.

Biological Relevance and Signaling Pathways

Peptides containing beta-amino acids, including beta-alanine, have been shown to exhibit a range of biological activities, such as antimicrobial and cell-penetrating properties.[9] The incorporation of beta-amino acids can confer resistance to proteolytic degradation, enhancing the in vivo stability of the peptide. While specific signaling pathways for peptides containing beta-alaninol are not extensively documented, their potential to interact with various cellular targets is an active area of research. The structural modifications introduced by beta-alaninol could lead to novel interactions with proteins and other macromolecules, potentially modulating cell signaling pathways.[10]

Conclusion

The successful cleavage of peptides containing this compound is achievable using standard TFA-based protocols, provided that careful consideration is given to the peptide sequence and the appropriate selection of scavengers. The protocols and information provided in this document serve as a guide for researchers to develop a robust cleavage strategy for these modified peptides. It is essential to accompany any cleavage procedure with thorough analytical characterization to ensure the desired product's identity and purity. Further research into the biological activities of beta-alaninol-containing peptides may reveal novel therapeutic opportunities.

References

Fmoc-Beta-Alaninol: A Versatile Building Block in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fmoc-beta-alaninol, a derivative of the non-proteinogenic amino acid beta-alanine, has emerged as a critical and versatile building block in modern drug discovery and development. Its unique structural features, including a primary alcohol for further functionalization and the Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS), make it an invaluable tool for medicinal chemists. These application notes provide a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications in Drug Discovery

This compound finds its utility in several key areas of drug discovery, primarily leveraging its properties as a flexible linker and a peptidomimetic scaffold.

  • Peptidomimetics and Beta-Peptides: The incorporation of this compound into peptide chains allows for the synthesis of beta-peptides and other peptidomimetics.[1] These modified peptides often exhibit enhanced stability against proteolytic degradation compared to their natural alpha-peptide counterparts, a crucial attribute for developing orally bioavailable drugs.[1] The beta-amino acid backbone can also induce unique secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformations of natural peptides.[1][2]

  • Linker for PROTACs and Other Conjugates: The primary alcohol of this compound serves as a convenient attachment point for various molecular entities. This is particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[3][4] The length and flexibility of the linker are critical for the efficacy of the PROTAC, and the simple three-carbon chain of beta-alaninol offers a fundamental unit for building more complex linkers.[3] Beyond PROTACs, it can be used to conjugate small molecules, imaging agents, or other biomolecules.[5]

  • Enhancement of Physicochemical Properties: The incorporation of beta-alaninol moieties can improve the solubility and other pharmacokinetic properties of drug candidates.[5] The flexible and polar nature of the amino alcohol can disrupt aggregation and enhance interactions with aqueous environments.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of this compound and related compounds.

ParameterValueReference
Purity (HPLC) ≥99.0%[5]
Molecular Formula C₁₈H₁₉NO₃[5]
Molecular Weight 297.4 g/mol [5]
Appearance White powder[5]
Storage Conditions 0-8°C[5]
Table 1: Physicochemical Properties of this compound.
ReactionReagentsYield (%)Purity (%)Reference
Synthesis of Fmoc-β-Ala-OHβ-Alanine, Fmoc-Cl, Na₂CO₃81-[6]
Synthesis of Fmoc-β-Ala-Val-OHFmoc-β-Ala-Bt, H-L-Val-OH, Na₂CO₃7299.0[7]
Synthesis of Fmoc-β-Ala-AA-OH (General)Fmoc-β-Ala-Bt, Amino Acid, Buffer70-78.599.1-99.8[7]
Typical SPPS Coupling Efficiency (β-Amino Acids)PyBOP/DIEA90-98>90[8]
Table 2: Synthetic Yields and Purity Data.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue on a Rink Amide resin. This procedure can be adapted for other solid supports and peptide sequences.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Reaction vessel for manual SPPS

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the reaction vessel with gentle agitation.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[8]

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.[8]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[8]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.[9]

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to the potential for slightly slower kinetics of β-amino acids, the coupling time can be extended to 4 hours, or a more potent coupling reagent like HATU can be used.[8]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[9]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[8]

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8]

Protocol 2: General Procedure for Attaching a Payload to the Hydroxyl Group of a Beta-Alaninol-Containing Peptide

This protocol describes a general method for functionalizing the primary alcohol of a beta-alaninol residue after its incorporation into a peptide on the solid support. This is a key step for creating conjugates like PROTACs.

Materials:

  • Peptide-on-resin containing a deprotected beta-alaninol hydroxyl group

  • Payload to be attached (e.g., a carboxylic acid-functionalized PROTAC warhead)

  • Coupling reagents (e.g., DCC/DMAP or HATU/DIPEA)

  • Anhydrous DMF or DCM

  • Reaction vessel for manual SPPS

  • Shaker

Procedure:

  • Preparation of Peptide-on-Resin: Synthesize the peptide containing the this compound residue as described in Protocol 1, but do not cleave it from the resin. The N-terminus should be protected (e.g., with a Boc group if it's the final residue) to avoid side reactions. The hydroxyl group of beta-alaninol is typically not protected during SPPS.

  • Activation of the Payload: In a separate vial, dissolve the carboxylic acid-functionalized payload (3-5 eq.) and a suitable coupling agent (e.g., HATU, 3-5 eq.) in anhydrous DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling to the Hydroxyl Group:

    • Add the activated payload solution to the swollen peptide-on-resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the payload and the steric hindrance.

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove any unreacted payload and coupling reagents.

  • Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification of the final conjugate as described in Protocol 1 (steps 7 and 8).

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

spips_workflow start Start: Fmoc-Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive elongation Repeat for next Amino Acid kaiser->elongation Negative repeat_coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) elongation->deprotection Continue Cycle final_deprotection Final Fmoc Deprotection elongation->final_deprotection End of Sequence cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final Peptide purification->end

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

protac_synthesis_workflow cluster_synthesis PROTAC Assembly poi_ligand Protein of Interest (POI) Ligand with Handle step1 Step 1: Couple Linker to POI Ligand poi_ligand->step1 linker This compound (or other linker precursor) linker->step1 e3_ligand E3 Ligase Ligand with Handle step3 Step 3: Couple E3 Ligase Ligand e3_ligand->step3 step2 Step 2: Deprotection/ Activation of Linker step1->step2 step2->step3 purification Purification (e.g., HPLC) step3->purification characterization Characterization (MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

General Workflow for PROTAC Synthesis.

beta_alanine_metabolism metabolite metabolite enzyme enzyme uracil Uracil dpyd DPYD uracil->dpyd dihydrouracil 5,6-Dihydrouracil dpys DPYS dihydrouracil->dpys carbamoyl_beta_alanine N-Carbamoyl-beta-alanine bup1 BUP1 carbamoyl_beta_alanine->bup1 beta_alanine Beta-Alanine gabt GABT beta_alanine->gabt carnosine Carnosine cpgl2 CPGL2 carnosine->cpgl2 histidine (L)-Histidine aspartic_acid (L)-Aspartic Acid gad GAD1/2 aspartic_acid->gad malonic_semialdehyde Malonic Semialdehyde dpyd->dihydrouracil dpys->carbamoyl_beta_alanine bup1->beta_alanine cpgl2->beta_alanine cpgl2->histidine gad->beta_alanine gabt->malonic_semialdehyde

Simplified Beta-Alanine Metabolism Pathway.

These application notes and protocols provide a starting point for the utilization of this compound in drug discovery projects. The versatility of this building block, combined with established synthetic methodologies, offers a powerful platform for the creation of novel therapeutics with improved properties. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates and applications.

References

Application Notes and Protocols for Bioconjugation using Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-beta-alaninol is a valuable building block in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its structure, featuring a base-labile Fmoc protecting group and a primary alcohol, allows for its use as a versatile linker component. The beta-alanine backbone can provide spacing and influence the stability and solubility of the final conjugate.[1][2] These application notes provide detailed protocols and workflows for the use of this compound and its derivatives in the synthesis of bioconjugates.

The general strategy for utilizing this compound as a linker in bioconjugation involves a multi-step process. Initially, the hydroxyl group of this compound is typically modified to introduce a reactive handle for conjugation to a payload molecule (e.g., a cytotoxic drug). Subsequently, the Fmoc group is removed to liberate a primary amine, which can then be coupled to a biomolecule, such as an antibody. This sequential approach allows for controlled and specific conjugation.

Core Applications

The primary application of this compound in bioconjugation is in the construction of linkers for ADCs.[] In this context, the beta-alaninol moiety can be part of a larger linker structure that connects a monoclonal antibody to a potent cytotoxic agent. The linker's role is critical; it must be stable in circulation to prevent premature drug release but allow for efficient cleavage and payload delivery once the ADC has reached its target cell.[4]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Payload Conjugate

This protocol describes the initial step of conjugating a payload molecule (containing a carboxylic acid) to this compound.

Materials:

  • This compound

  • Payload with a carboxylic acid functional group (e.g., a cytotoxic drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the carboxylic acid-containing payload (1.1 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Activation: Add DMAP (0.1 equivalents) to the solution. In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Coupling Reaction: Slowly add the DCC solution to the this compound and payload mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound-payload conjugate.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, Mass Spectrometry, and HPLC.

Protocol 2: Fmoc Deprotection of the Linker-Payload Conjugate

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation to a biomolecule.

Materials:

  • This compound-payload conjugate

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the this compound-payload conjugate in a minimal amount of anhydrous DMF.

  • Deprotection Reaction: Add the 20% piperidine in DMF solution to the conjugate solution. A typical volume ratio is 1:4 (piperidine solution:conjugate solution).

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes. Monitor the completion of the deprotection by TLC or LC-MS.

  • Precipitation: Upon completion, precipitate the deprotected product by adding cold diethyl ether to the reaction mixture.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Drying: Dry the deprotected linker-payload conjugate under vacuum. The product is now ready for conjugation to a biomolecule.

Protocol 3: Conjugation of the Deprotected Linker-Payload to an Antibody

This protocol describes the final step of conjugating the linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Deprotected beta-alaninol-payload conjugate with an activated ester (e.g., NHS ester)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in PBS.

  • Linker-Payload Activation (if not already activated): If the deprotected linker-payload does not have a pre-activated ester, dissolve it in an anhydrous organic solvent (e.g., DMF or DMSO). Add EDC (1.5 equivalents) and NHS or Sulfo-NHS (1.5 equivalents) and stir at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction: Add the activated linker-payload solution to the antibody solution. A typical molar excess of the linker-payload to the antibody is 5-20 fold. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the antibody.

  • Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters.

  • Purification: Purify the resulting Antibody-Drug Conjugate (ADC) from excess linker-payload and other small molecules using a size-exclusion chromatography (SEC) column (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC-HPLC.

Data Presentation

The following tables summarize typical, albeit generalized, quantitative data for the bioconjugation process. Actual results will vary depending on the specific payload, antibody, and reaction conditions used.

Table 1: Summary of a Typical Two-Step ADC Synthesis Yield

StepDescriptionStarting MaterialProductTypical Yield (%)Purity (HPLC) (%)
1Payload Conjugation to LinkerThis compoundThis compound-Payload70-90>95
2Fmoc DeprotectionThis compound-PayloadH2N-beta-alaninol-Payload85-95>95
3Antibody Conjugation & PurificationH2N-beta-alaninol-Payload + mAbADC50-80>98

Table 2: Characterization of a Final Antibody-Drug Conjugate

ParameterMethodTypical Value
Drug-to-Antibody Ratio (DAR)HIC-HPLC / UV-Vis3.5 - 4.5
Monomer PuritySEC-HPLC>95%
AggregationSEC-HPLC<5%
Endotoxin LevelsLAL Assay< 0.5 EU/mg

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a this compound-based linker.

G cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Characterization A This compound C Coupling Reaction (DCC, DMAP) A->C B Payload (with COOH) B->C D Fmoc-Linker-Payload C->D E Fmoc-Linker-Payload F 20% Piperidine/DMF E->F G H2N-Linker-Payload F->G I H2N-Linker-Payload H Monoclonal Antibody (mAb) J Activation & Conjugation (EDC, NHS) H->J I->J K Antibody-Drug Conjugate (ADC) J->K L Crude ADC M Purification (SEC) L->M N Pure ADC M->N O Characterization (HIC, SEC, MS) N->O P Final Product O->P

Caption: General workflow for ADC synthesis using a this compound linker.

Signaling Pathway: ADC Mechanism of Action

This diagram illustrates a generalized signaling pathway for the mechanism of action of an Antibody-Drug Conjugate.

ADC_Mechanism cluster_0 Extracellular Space cluster_1 Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 4. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 5. Induction of Apoptosis

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for Fmoc-beta-alaninol Coupling to Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient coupling of the first Fmoc-protected amino acid or building block to a solid support is a critical determinant of success in solid-phase peptide synthesis (SPPS). Fmoc-beta-alaninol is a valuable building block for the synthesis of C-terminally modified peptides, such as peptide alcohols and aldehydes, which have applications in drug discovery as enzyme inhibitors and pharmacological probes. The hydroxyl group of this compound presents a different chemical reactivity compared to the carboxylic acid of standard Fmoc-amino acids, necessitating optimized coupling protocols.

These application notes provide a detailed guide to the coupling of this compound to three commonly used solid-phase synthesis resins: 2-Chlorotrityl chloride (2-CTC) resin, Wang resin, and Sieber amide resin. This document outlines the principles of each coupling strategy, provides detailed experimental protocols, and presents typical coupling efficiencies that can be expected. A standardized protocol for the determination of resin loading is also included to allow for accurate quantification of coupling efficiency.

Data Presentation: Comparison of Coupling Efficiency

Resin TypeLinkage ChemistryTypical Loading Range (mmol/g)Key Advantages for this compound Coupling
2-Chlorotrityl Chloride (2-CTC) Resin Ether linkage (acid-labile)0.8 - 1.5[1]High loading capacity; mild cleavage conditions preserving the peptide alcohol; minimizes racemization.[1]
Wang Resin Ester linkage (acid-labile)0.3 - 0.8[2][3][4][5]Widely used and cost-effective; good for synthesis of peptide acids, but can be adapted for alcohols.
Sieber Amide Resin Amide linkage (acid-labile)Not directly applicable for primary alcohol couplingPrimarily used for peptide amides, but can be used if the hydroxyl group is first derivatized. Less sterically hindered than Rink Amide resin, allowing for potentially higher loading in demanding applications.[6]

Experimental Protocols

Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is highly recommended for the immobilization of this compound due to its high reactivity and the mild cleavage conditions that yield the final peptide alcohol with minimal side reactions.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) in a reaction vessel for 30-60 minutes with gentle agitation.

  • This compound Solution Preparation: In a separate flask, dissolve this compound (2.0 equivalents relative to the resin's theoretical substitution) and DIPEA (4.0 equivalents) in anhydrous DCM (10 mL).

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the resin using the spectrophotometric Fmoc-release method outlined in Protocol 3.

Protocol 2: Coupling of this compound to Wang Resin

Coupling to Wang resin involves an esterification reaction. While standard for Fmoc-amino acids, coupling an alcohol requires specific activation methods. The Mitsunobu reaction is a suitable method for this purpose.

Materials:

  • This compound

  • Wang resin (100-200 mesh)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g) in anhydrous DCM (10 mL) for 1-2 hours.

  • Reaction Setup: In a separate flask, dissolve this compound (3.0 equivalents relative to the resin's hydroxyl group loading) and PPh₃ (3.0 equivalents) in anhydrous THF (15 mL).

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (3.0 equivalents) dropwise to the solution. After 15 minutes of pre-activation, add this solution to the swollen Wang resin. Allow the reaction to proceed at room temperature for 12-16 hours with gentle agitation.

  • Washing: Drain the reaction solution and wash the resin sequentially with THF (3 x 15 mL), DCM (3 x 15 mL), and DMF (3 x 15 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the resin using the spectrophotometric Fmoc-release method outlined in Protocol 3.

Protocol 3: Determination of Resin Loading by Spectrophotometric Fmoc-Release

This protocol is used to quantify the amount of this compound coupled to the resin.

Materials:

  • This compound loaded resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small vial.

  • Fmoc Cleavage: Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the resin. Vortex briefly and allow to stand for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Take a known aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., 900 µL for a 1:10 dilution) to bring the absorbance into the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.

  • Calculation: Calculate the resin loading (L) in mmol/g using the following formula:

    L (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (ε × weight of resin in mg)

    Where:

    • ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) = 7800 L mol⁻¹ cm⁻¹ at 301 nm.[7]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling Workup cluster_analysis Analysis resin Select Resin (2-CTC, Wang, etc.) swell Swell Resin in Anhydrous Solvent resin->swell add_to_resin Add Reagents to Swollen Resin swell->add_to_resin prepare_reagents Prepare this compound and Coupling Reagents prepare_reagents->add_to_resin agitate Agitate at Room Temperature add_to_resin->agitate capping Capping (optional, e.g., for 2-CTC) agitate->capping wash Wash Resin Sequentially capping->wash dry Dry Resin Under Vacuum wash->dry loading_determination Determine Loading (Fmoc-Release Assay) dry->loading_determination

Experimental workflow for coupling this compound to a solid support.

coupling_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product fmoc_beta This compound loaded_resin This compound Loaded Resin fmoc_beta->loaded_resin + resin Resin (e.g., 2-CTC or Wang) resin->loaded_resin + coupling_reagents Coupling Reagents (e.g., DIPEA or PPh3/DIAD) coupling_reagents->loaded_resin (catalyst/activator)

General chemical coupling of this compound to a solid support.

References

Application Notes and Protocols for the Step-by-Step Synthesis of a Peptide Using Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids and their derivatives into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1] Beta-amino acids and their alcohol counterparts, such as beta-alaninol, are of particular interest due to their ability to induce unique secondary structures and provide resistance to enzymatic degradation.[2] This document provides detailed application notes and step-by-step protocols for the synthesis of peptides containing Fmoc-beta-alaninol using 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

This compound, a versatile building block, allows for the introduction of a C-terminal alcohol functionality or an internal ester linkage within a peptide chain.[3] These modifications can significantly impact the therapeutic potential of peptide-based drugs. The protocols outlined below cover the incorporation of this compound at the C-terminus of a peptide and provide guidance for its inclusion within the peptide sequence.

I. Synthesis of a Peptide with C-Terminal Beta-Alaninol

This section details the synthesis of a model peptide with beta-alaninol at the C-terminus. The general strategy involves the initial attachment of this compound to a suitable solid support, followed by standard Fmoc-SPPS cycles for peptide chain elongation.

Experimental Workflow

Workflow for Peptide Synthesis with C-Terminal Beta-Alaninol cluster_0 Resin Preparation cluster_1 This compound Loading cluster_2 Peptide Chain Elongation (Iterative Cycles) cluster_3 Cleavage and Purification resin_prep Resin Swelling resin_activation Resin Activation (e.g., Chlorination) resin_prep->resin_activation loading Attachment of this compound resin_activation->loading capping Capping of Unreacted Sites loading->capping deprotection Fmoc Deprotection (Piperidine/DMF) capping->deprotection coupling Amino Acid Coupling (e.g., HATU/DIPEA) deprotection->coupling coupling->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification Logic for Internal Beta-Alaninol Incorporation cluster_esterification Esterification start Peptide-Resin with Free N-Terminus deprotection Standard Fmoc Deprotection start->deprotection coupling_aa Couple Next Amino Acid (Amide Bond) deprotection->coupling_aa esterification_step Esterification with this compound coupling_aa->esterification_step At desired position continue_synthesis Continue SPPS Cycles esterification_step->continue_synthesis activate_peptide Activate C-Terminal Carboxyl of Peptide on Resin couple_alaninol Couple this compound (Ester Bond) activate_peptide->couple_alaninol

References

Fmoc-beta-alaninol as a Linker in Solid-Phase Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of C-terminally modified peptides is a critical aspect of drug discovery and development, as modifications at the C-terminus can significantly impact a peptide's biological activity, stability, and pharmacokinetic properties. One such modification is the presence of a C-terminal alcohol, which can be achieved through solid-phase peptide synthesis (SPPS) utilizing an appropriate linker. Fmoc-beta-alaninol serves as a valuable linker for this purpose, enabling the direct synthesis of peptide alcohols.

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in Fmoc-based solid-phase peptide synthesis. The protocols cover the attachment of the linker to a 2-chlorotrityl chloride (2-CTC) resin, peptide chain elongation, and final cleavage to yield the desired peptide alcohol.

Principle

The strategy involves anchoring this compound to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its hydroxyl group. The Fmoc protecting group on the nitrogen atom is then removed, and the peptide chain is assembled on the free amine using standard Fmoc-SPPS protocols. Upon completion of the synthesis, the peptide is cleaved from the resin under mild acidic conditions, yielding a peptide with a C-terminal β-amino alcohol.

Experimental Workflow

The overall workflow for the solid-phase synthesis of a peptide alcohol using this compound as a linker is depicted below.

Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Attach Attach this compound Swell->Attach This compound, DIPEA Cap Cap Unreacted Sites Attach->Cap MeOH/DIPEA Fmoc_Deprotection_1 Fmoc Deprotection Cap->Fmoc_Deprotection_1 20% Piperidine in DMF Coupling Couple Fmoc-Amino Acid Fmoc_Deprotection_1->Coupling Fmoc-AA, Coupling Reagent Fmoc_Deprotection_2 Fmoc Deprotection Coupling->Fmoc_Deprotection_2 Repeat Repeat Coupling/Deprotection Cycles Fmoc_Deprotection_2->Repeat Cleavage Cleavage from Resin Repeat->Cleavage TFA/Scavengers Peptide_Alcohol Purified Peptide Alcohol Cleavage->Peptide_Alcohol

Caption: General workflow for peptide alcohol synthesis using this compound linker.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierGrade
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)Major SupplierSynthesis Grade
This compoundMajor Supplier>98% Purity
N,N-Diisopropylethylamine (DIPEA)Major SupplierSynthesis Grade
Dichloromethane (DCM)Major SupplierAnhydrous
N,N-Dimethylformamide (DMF)Major SupplierPeptide Synthesis Grade
PiperidineMajor SupplierSynthesis Grade
Fmoc-amino acidsMajor SupplierSynthesis Grade
Coupling reagents (e.g., HBTU, HATU)Major SupplierSynthesis Grade
Trifluoroacetic acid (TFA)Major SupplierReagent Grade
Triisopropylsilane (TIS)Major SupplierReagent Grade
Methanol (MeOH)Major SupplierAnhydrous
Table 2: Typical Quantitative Parameters for this compound Linker Strategy
ParameterTypical Value/RangeNotes
Resin Loading Capacity (Initial)1.0 - 1.6 mmol/gAs specified by the resin manufacturer.
This compound Loading 0.4 - 0.7 mmol/g Dependent on reaction conditions and stoichiometry.
Coupling Efficiency per Cycle>99%Monitored by Kaiser test or equivalent.
Overall Yield of Crude Peptide Alcohol 60 - 85% Sequence-dependent.
Purity of Crude Peptide Alcohol (by HPLC)70 - 90%Sequence-dependent.

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Linker Solution Preparation: In a separate flask, dissolve this compound (1.5 eq. relative to resin capacity) and N,N-diisopropylethylamine (DIPEA) (3.0 eq. relative to resin capacity) in anhydrous DCM (10 mL).

  • Attachment Reaction: Drain the DCM from the swollen resin and add the this compound solution. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v, 10 mL) to the resin and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): Determine the loading of this compound on the resin spectrophotometrically by treating a small, accurately weighed amount of dried resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle. Repeat the cycle for each amino acid in the desired peptide sequence.

  • Resin Swelling: Swell the this compound-loaded resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL/g) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF (10 mL/g) and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test on a few resin beads to ensure complete coupling (a negative result indicates completion). If the test is positive, continue agitation and re-test, or consider a recoupling step.

  • Washing: Once coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 3: Cleavage of the Peptide Alcohol from the Resin
  • Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash with DCM (3 x 10 mL/g) and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

    • Reduce the volume of the combined filtrates by approximately half under a stream of nitrogen.

    • Precipitate the crude peptide alcohol by adding the concentrated filtrate to cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying and Purification:

    • Dry the crude peptide alcohol under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Logical Relationship Diagrams

SPPS_Cycle Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Elongated Peptide-Resin (N-terminal Fmoc) Wash2->End End->Deprotection Next Cycle

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Cleavage_Mechanism Resin_Peptide Resin-O-CH(Ph)2-O-beta-Ala-Peptide Carbocation Resin-O-C+(Ph)2 (stable carbocation) Resin_Peptide->Carbocation + H+ Peptide_Alcohol HO-beta-Ala-Peptide Resin_Peptide->Peptide_Alcohol + H+ TFA TFA

Caption: Simplified representation of the acid-catalyzed cleavage from 2-CTC resin.

Application Notes and Protocols for the Attachment of Fmoc-beta-alaninol to a Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase synthesis, the covalent attachment of the initial building block to a solid support is a critical step that dictates the overall success of synthesizing complex molecules such as peptides, peptidomimetics, and other organic compounds. While the immobilization of amino acids via their carboxyl group is a well-established practice, the attachment of amino alcohols, such as Fmoc-beta-alaninol, presents a unique challenge as it requires the formation of a stable ether or ester linkage through a hydroxyl group.

These application notes provide a detailed methodology for the efficient attachment of this compound to a solid support, with a primary focus on the use of 2-chlorotrityl chloride (2-CTC) resin. This resin is particularly advantageous due to its acid-labile nature, which allows for the cleavage of the final product under mild conditions, and its ability to prevent side reactions like diketopiperazine formation.[1][2] Alternative strategies will also be briefly discussed. The protocols outlined below are intended to serve as a comprehensive guide for researchers, enabling high-loading efficiency and successful solid-phase synthesis campaigns.

Principle of the Method

The primary strategy for attaching this compound to a solid support involves the reaction of its primary hydroxyl group with a highly reactive functional group on the resin. The 2-chlorotrityl chloride (2-CTC) resin is an ideal candidate for this purpose. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of this compound attacks the trityl chloride moiety of the resin, forming a stable ether linkage.[3][4] This reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger.

An essential subsequent step is "capping," where any unreacted 2-chlorotrityl groups on the resin are quenched, usually with methanol. This prevents these reactive sites from interfering with subsequent steps in the synthesis.[5][6]

Finally, the loading efficiency, defined as the number of reactive sites per gram of resin (mmol/g), is determined.[7] This is most commonly achieved by cleaving the Fmoc protecting group with a piperidine solution and quantifying the released dibenzofulvene-piperidine adduct spectrophotometrically.[7][8]

Data Presentation

Table 1: Reagents and Solvents for this compound Attachment

Reagent/SolventFunctionTypical Purity/Grade
2-Chlorotrityl chloride (2-CTC) ResinSolid Support1% DVB cross-linked, 100-200 mesh
This compoundFirst Building Block≥98%
Dichloromethane (DCM)Swelling and Reaction SolventAnhydrous, peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base≥99%, peptide synthesis grade
Methanol (MeOH)Capping AgentAnhydrous
N,N-Dimethylformamide (DMF)Solvent for washing and Fmoc cleavagePeptide synthesis grade
PiperidineFmoc deprotection agent≥99%

Table 2: Typical Reaction Parameters for Loading on 2-CTC Resin

ParameterValue/RangeNotes
This compound (equivalents relative to resin capacity)1.0 - 2.0 eqUsing a slight excess can improve loading efficiency.[8]
DIPEA (equivalents relative to this compound)1.5 - 2.5 eqEnsures basic conditions to facilitate the reaction.[6]
Reaction Time1 - 4 hoursCan be extended overnight for difficult couplings.[8]
Reaction TemperatureRoom TemperatureMicrowave irradiation can be used to shorten reaction times.[4]
Capping Time30 minutesEnsures complete quenching of unreacted sites.[5]
Expected Loading Efficiency0.4 - 1.2 mmol/gHighly dependent on initial resin capacity and reaction conditions.

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol details the manual loading of this compound onto 2-CTC resin.

1. Resin Swelling:

  • Place the desired amount of 2-CTC resin (e.g., 1 g) in a suitable reaction vessel (e.g., a fritted glass funnel or a solid-phase synthesis reactor).

  • Add anhydrous dichloromethane (DCM, ~10-15 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6][8]

  • After swelling, drain the DCM from the resin.

2. Coupling of this compound:

  • In a separate flask, dissolve this compound (1.0 - 2.0 equivalents relative to the theoretical loading of the resin) in anhydrous DCM (~10 mL per gram of resin). A small amount of DMF can be added if solubility is an issue.[7]

  • Add the this compound solution to the swelled resin.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.5 equivalents relative to the this compound) to the resin suspension.[6]

  • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the Fmoc group, and checking for its presence.

3. Capping of Unreacted Sites:

  • After the coupling reaction, add anhydrous methanol (~0.8 mL per gram of resin) to the reaction vessel to quench any unreacted 2-chlorotrityl groups.[5]

  • Agitate the mixture for an additional 30 minutes at room temperature.[5]

4. Washing and Drying:

  • Drain the reaction mixture from the resin.

  • Wash the resin sequentially with:

    • Dichloromethane (DCM) (3 x 15 mL)

    • N,N-Dimethylformamide (DMF) (3 x 15 mL)

    • Methanol (MeOH) (3 x 15 mL)

  • Dry the resin under high vacuum to a constant weight.

Protocol 2: Determination of Resin Loading by UV-Vis Spectrophotometry

This protocol describes the quantification of this compound loading on the resin.

1. Sample Preparation:

  • Accurately weigh a small amount of the dried, loaded resin (e.g., 5-10 mg) into a small vial.[7]

  • Add a 20% (v/v) solution of piperidine in DMF (e.g., 1 mL) to the resin.[7]

  • Agitate the mixture at room temperature for 30-60 minutes to ensure complete cleavage of the Fmoc group.

2. Spectrophotometric Measurement:

  • Allow the resin to settle and carefully take a known volume of the supernatant (e.g., 100 µL).

  • Dilute the supernatant with a known volume of DMF (e.g., to a final volume of 10 mL in a volumetric flask) to bring the absorbance into the linear range of the spectrophotometer.

  • Using a quartz cuvette, measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.[7]

3. Calculation of Loading:

  • Calculate the resin loading (L) in mmol/g using the Beer-Lambert law: L (mmol/g) = (A * V_total) / (ε * m * l * d) Where:

    • A = Absorbance at 301 nm

    • V_total = Total volume of the piperidine solution before dilution (in L)

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 L·mol⁻¹·cm⁻¹)[7]

    • m = Mass of the dry resin sample (in g)

    • l = Path length of the cuvette (typically 1 cm)

    • d = Dilution factor (initial volume of supernatant / final volume after dilution)

Alternative Methodologies

While the 2-CTC resin method is highly effective, other strategies can be employed for attaching alcohols to solid supports:

  • Trityl Bromide Resin: This resin is more reactive than its chloride counterpart and can facilitate a more rapid and efficient loading of alcohols, especially those that are acid-sensitive or heat-labile.[9]

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol to a carboxylic acid-functionalized resin in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[10][11][12] This method is known for proceeding with an inversion of stereochemistry at the alcohol center.[10][12]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling Steps cluster_analysis Loading Analysis Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell 30-60 min Couple Couple to Swollen Resin Swell->Couple Fmoc_Beta_Alaninol This compound + DIPEA in DCM Fmoc_Beta_Alaninol->Couple Cap Cap with Methanol Couple->Cap 1-4 hours Wash Wash (DCM, DMF, MeOH) Cap->Wash 30 min Dry Dry Under Vacuum Wash->Dry Fmoc_Cleavage Fmoc Cleavage with Piperidine/DMF Dry->Fmoc_Cleavage UV_Spec UV-Vis Spectrophotometry (301 nm) Fmoc_Cleavage->UV_Spec Calculate Calculate Loading (mmol/g) UV_Spec->Calculate

Caption: Experimental workflow for attaching this compound to 2-CTC resin.

Caption: Reaction of this compound with 2-CTC resin. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

References

Troubleshooting & Optimization

Navigating SPPS with Fmoc-beta-alaninol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as Fmoc-beta-alaninol, into peptides during Solid-Phase Peptide Synthesis (SPPS) offers exciting possibilities for creating novel peptidomimetics with unique structural and functional properties. However, the primary alcohol in the side chain of beta-alaninol introduces a potential site for side reactions, primarily O-acylation, which can lead to undesired byproducts and complicate purification. This technical support center provides a comprehensive guide to troubleshooting and preventing these side reactions, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound in SPPS?

A1: The most significant side reaction is O-acylation of the primary hydroxyl group of the beta-alaninol residue. During the coupling step, the activated carboxyl group of the incoming Fmoc-amino acid can react with the alcohol of beta-alaninol, forming an ester linkage instead of the desired peptide bond. This results in the formation of a depsipeptide, a common impurity when working with unprotected hydroxyl-containing residues.[1]

Q2: How can I detect O-acylation in my crude peptide?

A2: O-acylation can be detected using a combination of analytical techniques:

  • Mass Spectrometry (MS): The O-acylated byproduct will have a different mass than the target peptide. The mass difference will correspond to the mass of the acyl group that has been added to the beta-alaninol residue.

  • High-Performance Liquid Chromatography (HPLC): The O-acylated peptide will likely have a different retention time compared to the desired peptide, often appearing as a distinct peak in the chromatogram.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help pinpoint the location of the modification on the beta-alaninol residue.

Q3: Is it necessary to protect the hydroxyl group of this compound before coupling?

A3: While not always explicitly stated for this compound in readily available literature, the general consensus and best practice for incorporating amino alcohols into peptides is to protect the hydroxyl group to prevent O-acylation.[2] The primary alcohol of beta-alaninol is a nucleophile that can compete with the N-terminal amine for the activated carboxylic acid of the incoming amino acid.

Q4: What are the recommended protecting groups for the hydroxyl group of this compound?

A4: The choice of protecting group should be orthogonal to the Fmoc and side-chain protecting groups used in your synthesis. Two suitable options are:

  • Trityl (Trt): This bulky protecting group is highly selective for primary alcohols and is readily cleaved under mild acidic conditions, which are compatible with the final cleavage from most resins used in Fmoc-SPPS.[3][4][5]

  • tert-Butyl (tBu): The t-butyl ether is very stable to the basic conditions of Fmoc deprotection and is cleaved with strong acid during the final cleavage and deprotection step. This is a common protecting group for the hydroxyl groups of serine, threonine, and tyrosine in Fmoc-SPPS.[6]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Mass spectrometry shows a peak corresponding to the desired peptide plus the mass of an additional amino acid. O-acylation of the beta-alaninol hydroxyl group by the incoming amino acid.1. Protect the hydroxyl group of this compound with a suitable protecting group like Trityl (Trt) or tert-Butyl (tBu) before coupling. 2. Optimize coupling conditions: Use coupling reagents known to minimize side reactions, such as HBTU/HOBt or HATU, and avoid prolonged coupling times.
HPLC analysis shows a significant, difficult-to-separate impurity peak. Formation of a depsipeptide via O-acylation, which may have similar chromatographic properties to the target peptide.1. Implement hydroxyl group protection as the primary strategy. 2. Modify the purification gradient on your HPLC to improve separation. A shallower gradient may be necessary.
Low yield of the final peptide. A significant portion of the peptide chains may have been diverted to the O-acylated byproduct.1. Confirm O-acylation via mass spectrometry. 2. Synthesize the peptide again using this compound with a protected hydroxyl group.

Experimental Protocols

Protocol 1: Trityl (Trt) Protection of this compound

This protocol describes the protection of the primary alcohol of this compound using trityl chloride.

Materials:

  • This compound

  • Trityl chloride (Trt-Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM and anhydrous pyridine (2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add trityl chloride (1.1 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of methanol.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound(Trt).

Protocol 2: Coupling of this compound(Trt) in SPPS

This protocol outlines the manual coupling of the protected this compound(Trt) onto a resin.

Materials:

  • Resin with a free N-terminal amine

  • This compound(Trt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve this compound(Trt) (3 equivalents), HOBt or Oxyma (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Couple for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • After complete coupling, wash the resin with DMF and DCM.

  • Proceed with the next Fmoc deprotection and coupling cycle.

Visualizing the Workflow

To prevent side reactions, a clear workflow is essential. The following diagram illustrates the recommended pathway for incorporating this compound into a peptide sequence.

SPPS_Workflow A This compound B Protect Hydroxyl Group (e.g., with Trt-Cl) A->B Recommended I Couple Unprotected This compound A->I Not Recommended C This compound(Trt) B->C D Couple to Resin-Peptide (SPPS Cycle) C->D E Fmoc Deprotection D->E F Continue SPPS E->F G Final Cleavage & Deprotection (TFA cocktail) F->G H Target Peptide with beta-alaninol G->H J O-acylation Side Product (Depsipeptide) I->J

Caption: Recommended vs. not recommended workflow for using this compound in SPPS.

The following diagram illustrates the chemical transformation during the O-acylation side reaction.

O_Acylation_Reaction cluster_0 Reactants cluster_1 Products Reactant1 Activated Fmoc-AA-X Product1 Desired Peptide Bond Resin-...-NH-CH2-CH2-NH-CO-AA-Fmoc Reactant1->Product1 Peptide Bond Formation (Desired Reaction) Product2 O-acylation Side Product Resin-...-NH-CH2-CH2-O-CO-AA-Fmoc Reactant1->Product2 Ester Bond Formation (Side Reaction) Reactant2 Resin-...-NH-CH2-CH2-OH (Unprotected beta-alaninol) Reactant2->Product1 Reactant2->Product2

Caption: Competing reactions at the unprotected beta-alaninol residue during coupling.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with incomplete Fmoc deprotection, with a specific focus on sterically unhindered molecules such as beta-alaninol.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection of beta-alaninol?

A1: Incomplete Fmoc deprotection of beta-alaninol can be identified through several methods:

  • Thin Layer Chromatography (TLC): The most straightforward method for a small molecule like beta-alaninol. An incomplete reaction will show a spot corresponding to the starting Fmoc-protected beta-alaninol in addition to the desired product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude reaction mixture will show a peak for the unreacted Fmoc-beta-alaninol alongside the product peak.[1][2]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the starting material in the crude product.[2]

  • Kaiser Test: If the deprotection is performed on a solid support, a negative or weak positive (yellow or faint blue) Kaiser test indicates a lack of free primary amines, signifying that the Fmoc group is still attached.[3][4]

Q2: What are the common causes of incomplete Fmoc deprotection?

A2: Several factors can contribute to inefficient Fmoc removal:

  • Deprotection Reagent Issues: The deprotection reagent, most commonly piperidine, can degrade over time. It is crucial to use fresh, high-quality reagents. Incorrect concentration of the reagent can also lead to incomplete reactions.[3]

  • Reaction Conditions: Insufficient reaction time is a frequent cause of incomplete deprotection.[3] While beta-alaninol is not sterically hindered, factors like low reaction temperatures can slow down the reaction rate.

  • Poor Solubility: If this compound or the deprotection base are not fully dissolved in the reaction solvent, the reaction will be inefficient.

  • Peptide Aggregation (less common for single amino alcohols): In solid-phase peptide synthesis, the growing peptide chain can aggregate, hindering access of the deprotection reagent to the Fmoc group.[2][3][4] While less likely for a single molecule like beta-alaninol, it is a critical consideration in peptide synthesis.

Q3: Can the hydroxyl group of beta-alaninol interfere with the deprotection reaction?

A3: The free hydroxyl group in beta-alaninol is generally not expected to interfere with the basic conditions of Fmoc deprotection. The reaction is a specific base-catalyzed beta-elimination of the fluorenyl group.

Q4: Are there alternative reagents to piperidine for Fmoc deprotection?

A4: Yes, several alternatives to piperidine are available, some of which may offer advantages in terms of efficiency or reduced side reactions.[5][6] Common alternatives include:

  • 4-Methylpiperidine (4-MePip): Often used as a direct replacement for piperidine and is not a controlled substance.[3]

  • Piperazine (PZ): A good alternative that may reduce certain side reactions.[3][5]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A much stronger, non-nucleophilic base that can be very effective for "difficult" deprotections. It is often used in combination with a scavenger like piperidine.[3][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of incomplete Fmoc deprotection of beta-alaninol.

Initial Diagnosis
  • Analyze the Crude Reaction Mixture: Use TLC or HPLC to determine the ratio of product to starting material.

  • Confirm Identity of Species: Use Mass Spectrometry to confirm that the unreacted species is indeed the Fmoc-protected beta-alaninol.

Troubleshooting Steps

If incomplete deprotection is confirmed, consider the following troubleshooting steps:

ProblemPossible CauseRecommended Solution
Low Conversion Degraded deprotection reagent.Use a fresh bottle of piperidine or an alternative base.
Insufficient reaction time.Increase the reaction time and monitor the progress by TLC or HPLC.
Incorrect reagent concentration.Ensure the deprotection solution is prepared at the correct concentration (e.g., 20% piperidine in DMF).
Low reaction temperature.Ensure the reaction is running at a consistent ambient temperature. Gentle warming (e.g., to 40-50°C) can sometimes be beneficial, but should be done with caution.[3]
No Reaction Incorrect reagents used.Verify the identity of all reagents and solvents.
Very poor solubility.Try a different solvent system in which both the substrate and the deprotection reagent are fully soluble.
Presence of Byproducts Side reactions with the deprotection reagent.Consider using an alternative deprotection reagent such as piperazine or 4-methylpiperidine.[3][5]
Quantitative Data Summary

The following table summarizes common Fmoc deprotection reagents and their typical concentrations and reaction times.

Deprotection ReagentTypical ConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 10 minHighly effective and well-established.[6]Can promote certain side reactions in peptides; is a controlled substance in some regions.[6]
4-Methylpiperidine (4-MePip) 20% in DMFSimilar to piperidineAs effective as piperidine; not a controlled substance.[3]Similar potential for side reactions as piperidine.
Piperazine (PZ) 10% (w/v) in 9:1 DMF/EthanolSimilar to piperidineGood alternative to piperidine; may reduce certain side reactions.[3][5]Can be less efficient for sterically hindered amino acids.[3]
DBU/Piperidine 2% DBU, 2% piperidine in DMF2 x 5-10 minVery effective for difficult sequences and overcoming aggregation.[3][7]Can increase the risk of side reactions like aspartimide formation in peptides if not used carefully.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Beta-Alaninol in Solution
  • Dissolution: Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Deprotection Reagent: Add the deprotection solution (e.g., 20% piperidine in DMF) to the reaction mixture. A typical excess of the base is used.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).

  • Work-up: Once the reaction is complete, quench the reaction and proceed with the appropriate work-up and purification steps to isolate the deprotected beta-alaninol.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry (for solid-phase)

This method is used to quantify the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[3]

  • Collect Effluent: Collect the filtrate from the Fmoc deprotection step in a volumetric flask of a known volume.

  • Dilute: Dilute the solution with the appropriate solvent (e.g., DMF) to the mark.

  • Measure Absorbance: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.

  • Calculation: The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct, c is the concentration, and l is the path length of the cuvette.

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected check_tlc_hplc Analyze crude reaction by TLC/HPLC start->check_tlc_hplc is_incomplete Is deprotection incomplete? check_tlc_hplc->is_incomplete check_reagents Check Deprotection Reagent (Age, Concentration) is_incomplete->check_reagents Yes end_success Proceed to Next Step is_incomplete->end_success No reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh_reagents Use Fresh Reagent reagents_ok->use_fresh_reagents No increase_time Increase Reaction Time reagents_ok->increase_time Yes rerun_reaction Re-run Deprotection use_fresh_reagents->rerun_reaction increase_time->rerun_reaction check_again Analyze Reaction Again rerun_reaction->check_again is_complete Deprotection Complete? check_again->is_complete consider_alternatives Consider Alternative Conditions (e.g., stronger base like DBU, higher temperature) is_complete->consider_alternatives No is_complete->end_success Yes consider_alternatives->rerun_reaction end_fail Consult Further

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism fmoc_protected Fmoc-NH-R fmoc_protected->proton_abstraction base Base (e.g., Piperidine) base->proton_abstraction base->dbf_scavenging proton_abstraction->beta_elimination dbf_intermediate Dibenzofulvene (DBF) Intermediate beta_elimination->dbf_intermediate deprotected_amine H₂N-R (Deprotected Amine) beta_elimination->deprotected_amine dbf_intermediate->dbf_scavenging stable_adduct DBF-Piperidine Adduct dbf_scavenging->stable_adduct

References

Technical Support Center: Optimizing Coupling Conditions for Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Fmoc-beta-alaninol in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on achieving successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The primary challenges associated with the coupling of this compound in solid-phase peptide synthesis (SPPS) are twofold. Firstly, as a beta-amino acid, it can exhibit different reactivity and steric hindrance compared to alpha-amino acids, potentially leading to lower coupling efficiencies. Secondly, and more critically, the presence of a primary hydroxyl group introduces the significant risk of O-acylation, a side reaction where the incoming activated amino acid acylates the hydroxyl group of this compound instead of the intended N-terminal amine of the growing peptide chain. This can lead to the formation of undesired ester-linked byproducts and truncated sequences.

Q2: What is O-acylation and why is it a concern with this compound?

A2: O-acylation is a side reaction where an activated carboxyl group of an amino acid reacts with a hydroxyl group to form an ester bond. With this compound, the primary hydroxyl group is a potential site for this unwanted reaction. If O-acylation occurs, the incoming Fmoc-amino acid will be attached to the hydroxyl group of the previously coupled beta-alaninol residue, blocking further chain elongation at that site and resulting in a truncated peptide with an ester linkage.

Q3: How can I detect and monitor the coupling efficiency of this compound?

A3: Monitoring the coupling efficiency is crucial for successful peptide synthesis. Several methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue beads) after the coupling step indicates incomplete coupling.

  • Chloranil Test: This test can be used to detect secondary amines, for which the Kaiser test is not suitable.

  • Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting peptide fragment analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] This provides the most comprehensive information on the success of the coupling reaction, allowing for the identification of the desired product as well as any deletion sequences or byproducts resulting from O-acylation.

Troubleshooting Guide

Problem 1: Low Coupling Yield or Incomplete Coupling

Low coupling yield is a common issue when working with sterically hindered or non-standard amino acids like this compound.

Potential Cause Recommended Solution
Insufficient Reagent Excess Increase the molar excess of this compound and the coupling reagents. A 3-5 fold excess is a good starting point.
Suboptimal Coupling Reagent For sterically hindered couplings, more potent activating reagents are recommended. Consider using aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[2]
Short Coupling Time Extend the coupling reaction time to allow for complete reaction. Monitoring with a Kaiser test at intervals can help determine the optimal time.
Peptide Aggregation On-resin aggregation can hinder reagent accessibility. Consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using a mixture of solvents.
Double Coupling If a single coupling proves insufficient (indicated by a positive Kaiser test), performing a second coupling with fresh reagents can drive the reaction to completion.

Problem 2: O-acylation Side Reaction

The presence of the hydroxyl group in this compound makes it susceptible to O-acylation.

Potential Cause Recommended Solution
Highly Reactive Activated Species Highly reactive coupling reagents can increase the likelihood of O-acylation. While potent, their reactivity needs to be controlled.
Unprotected Hydroxyl Group The most direct way to prevent O-acylation is to protect the hydroxyl group with a suitable protecting group that is orthogonal to the Fmoc/tBu strategy.
Use of Additives For couplings with active esters, the addition of certain additives like 2,4-dinitrophenol or pentachlorophenol has been shown to prevent O-acylation of hydroxyl groups in serine, threonine, and tyrosine.[1] This approach could be explored for this compound.

Experimental Protocols

Protocol 1: General Coupling of this compound using HATU

This protocol outlines a general procedure for the coupling of this compound using the highly efficient HATU reagent.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Orthogonal Protection of the Hydroxyl Group with a tert-Butyl (tBu) Group

To definitively prevent O-acylation, the hydroxyl group of this compound can be protected with a tert-butyl ether, which is stable to the basic conditions of Fmoc deprotection and cleaved under the acidic conditions of final peptide cleavage.

Note: this compound(O-tBu) may be commercially available. If not, the following is a general synthetic approach.

Materials:

  • This compound

  • Isobutylene

  • Strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure (General Outline):

  • Dissolve this compound in the anhydrous solvent.

  • Add a catalytic amount of the strong acid.

  • Introduce isobutylene gas into the reaction mixture under controlled temperature and pressure.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and purify the resulting this compound(O-tBu) by chromatography.

The resulting this compound(O-tBu) can then be used in standard Fmoc-SPPS protocols without the risk of O-acylation.

Protocol 3: HPLC Monitoring of Coupling Reaction

Purpose: To quantitatively assess the efficiency of the coupling reaction.

Procedure:

  • After the coupling step, take a small aliquot of the resin (a few beads).

  • Wash the resin beads thoroughly with DMF and then dichloromethane (DCM).

  • Dry the resin beads under vacuum.

  • Perform a cleavage of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Analyze the sample by reverse-phase HPLC (RP-HPLC). The chromatogram will show peaks corresponding to the desired peptide, unreacted starting material (deletion sequence), and potentially any byproducts.

  • Integrate the peak areas to determine the relative amounts of each species and calculate the coupling yield.[1]

Data Presentation

The selection of the appropriate coupling reagent is critical for optimizing the incorporation of this compound. Below is a summary of expected performance based on reagent type for sterically hindered amino acids. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling TimeExpected Coupling Yield (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>98Very Low
HBTU Aminium/Uronium Salt20-60 minutes95-98Low
HCTU Aminium/Uronium Salt15-45 minutes>98Very Low
PyBOP Phosphonium Salt30-120 minutes95-98Low
DIC/HOBt Carbodiimide/Additive60-180 minutes90-95Low to Moderate

Data is generalized for sterically hindered amino acids and should be used as a guideline.[3]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring and Progression Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate this compound (e.g., with HATU/DIPEA) Wash1->Activate Couple Couple to Resin Activate->Couple React React for 2-4h Couple->React Wash2 Wash with DMF React->Wash2 Kaiser Kaiser Test Wash2->Kaiser Decision Complete? Kaiser->Decision Next Proceed to Next Cycle Decision->Next Yes Recouple Double Coupling Decision->Recouple No Recouple->Couple

Caption: General workflow for a single coupling cycle of this compound in SPPS.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_o_acylation Troubleshooting O-acylation Start Low Coupling Efficiency or O-acylation Detected CheckReagents Increase Reagent Excess Start->CheckReagents ProtectOH Protect Hydroxyl Group (e.g., with tBu) Start->ProtectOH ChangeReagent Use Potent Coupling Reagent (HATU, HCTU, PyBOP) CheckReagents->ChangeReagent IncreaseTime Extend Coupling Time ChangeReagent->IncreaseTime DoubleCouple Perform Double Coupling IncreaseTime->DoubleCouple Additives Use Additives (e.g., DNP, PCP) ProtectOH->Additives OptimizeReagent Optimize Coupling Reagent Choice (Less Reactive if Necessary) Additives->OptimizeReagent

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-ß-alaninol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of related impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and analysis of Fmoc-ß-alaninol?

A1: The most prevalent impurities typically arise from the reagents and side reactions during the Fmoc protection of ß-alaninol. These include:

  • Fmoc-ß-alanine (Fmoc-ß-Ala-OH): This is a well-documented impurity that forms from the Lossen-type rearrangement of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu), a common reagent for Fmoc protection.[1][2][3] This impurity can be challenging to separate due to its structural similarity to the product.

  • Unreacted ß-alaninol: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Dipeptide-like Impurities: The formation of dipeptide-like structures, such as Fmoc-ß-Ala-ß-alaninol, can occur if Fmoc-ß-Ala-OH is formed and subsequently activated.[4]

  • Reagent-Related Byproducts: Residuals from the Fmoc-protection reaction, such as N-hydroxysuccinimide (from Fmoc-OSu) or byproducts from other Fmoc reagents (e.g., from Fmoc-Cl), may be present.

  • Fmoc-Dipeptides: In some cases, the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities.[5]

  • Acetic Acid: Trace amounts of acetic acid can be present, often originating from the use of ethyl acetate during the preparation and crystallization process.[5] Acetic acid is particularly problematic as it is often not detectable by standard RP-HPLC with UV detection.[5]

Q2: Why am I seeing a peak that is very close to my main Fmoc-ß-alaninol peak in the HPLC chromatogram?

A2: A closely eluting peak is often indicative of a structurally similar impurity. The most likely candidate is Fmoc-ß-Ala-OH, which has very similar polarity to Fmoc-ß-alaninol.[1][2] To confirm its identity, it is recommended to use mass spectrometry (MS) detection coupled with HPLC (LC-MS).

Q3: Can standard reverse-phase HPLC distinguish between all potential impurities?

A3: While reverse-phase HPLC is a powerful tool for purity assessment, it has limitations. For instance, it cannot resolve enantiomers (D/L forms) without a chiral stationary phase.[5] Additionally, some highly polar or non-UV active impurities, like acetic acid, may not be detected under standard conditions.[5]

Q4: How can I minimize the formation of Fmoc-ß-alanine impurity during synthesis?

A4: Minimizing the formation of Fmoc-ß-Ala-OH primarily involves careful selection of the Fmoc-protection reagent and control of reaction conditions.

  • Alternative Reagents: Consider using Fmoc-Cl or other modern Fmoc reagents like Fmoc-OPhth instead of Fmoc-OSu, as they are less prone to the Lossen rearrangement.[2]

  • Reaction Conditions: Slowly adding the Fmoc reagent to the reaction mixture and maintaining optimal pH can help reduce side reactions.

Q5: What is a forced degradation study and is it relevant for Fmoc-ß-alaninol?

A5: A forced degradation study involves subjecting a compound to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition. This helps to identify potential degradation products and establish the stability-indicating nature of an analytical method. For Fmoc-ß-alaninol, this would be crucial for understanding its stability during storage and in downstream applications.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Fmoc-ß-alaninol.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in Chromatogram 1. Contaminated mobile phase or diluent.2. Sample degradation.3. Carryover from previous injection.4. Formation of new impurities.1. Prepare fresh mobile phase and sample diluent.2. Prepare a fresh sample and analyze immediately. Store samples appropriately.3. Run a blank injection with a strong solvent to clean the injector and column.4. Investigate the source of new impurities (e.g., storage conditions, reagent quality). Consider performing a forced degradation study.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Column degradation.3. Inappropriate mobile phase pH.4. Presence of co-eluting impurities.1. Reduce the sample concentration or injection volume.2. Replace the column with a new one.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.4. Optimize the gradient or mobile phase composition for better separation.
Shifting Retention Times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Column aging.4. Air bubbles in the pump.1. Use a column oven to maintain a constant temperature.2. Prepare mobile phase carefully and ensure proper mixing if using an online mixer.3. Equilibrate the column thoroughly before analysis. If retention times continue to shift, the column may need replacement.4. Degas the mobile phase and prime the pump.
Inability to Separate Main Peak from Impurity 1. Insufficient resolution.2. Co-elution of impurities.1. Optimize the HPLC method: adjust the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry.2. Use a complementary analytical technique like LC-MS to identify the mass of the co-eluting species.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Analysis of Fmoc-ß-alaninol

This protocol provides a starting point for the purity analysis of Fmoc-ß-alaninol. Method optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_check_system System Checks cluster_check_method Method & Sample Checks cluster_actions Corrective Actions cluster_advanced Advanced Analysis start HPLC Analysis Issue (e.g., extra peaks, bad shape) check_mobile_phase Check Mobile Phase (Fresh? Degassed?) start->check_mobile_phase check_hardware Check Hardware (Leaks? Pressure OK?) start->check_hardware check_sample Check Sample (Freshly prepared? Correct conc.?) check_column Check Column (Equilibrated? Overloaded?) prepare_fresh Prepare Fresh Solvents/Sample check_mobile_phase->prepare_fresh Issue Found check_hardware->prepare_fresh Issue Found run_blank Run Blank Injection check_sample->run_blank Suspect Carryover optimize_method Optimize HPLC Method (Gradient, pH, Column) check_column->optimize_method Poor Separation prepare_fresh->check_sample Not Resolved end_node Problem Resolved prepare_fresh->end_node Resolved run_blank->optimize_method Not Resolved run_blank->end_node Resolved lcms_analysis LC-MS Analysis for Impurity Identification optimize_method->lcms_analysis Unknown Impurity optimize_method->end_node Separation Improved escalate_node Further Investigation Needed lcms_analysis->escalate_node

Caption: HPLC troubleshooting workflow for impurity identification.

Impurity_Formation_Pathway cluster_reagents Starting Materials cluster_reaction Fmoc-Protection Reaction cluster_products Products & Byproducts beta_alaninol ß-alaninol reaction Reaction Mixture beta_alaninol->reaction fmoc_osu Fmoc-OSu fmoc_osu->reaction impurity1 Fmoc-ß-Ala-OH (Lossen Rearrangement) fmoc_osu->impurity1 Side Reaction product Fmoc-ß-alaninol (Desired Product) reaction->product impurity2 Unreacted ß-alaninol reaction->impurity2 impurity3 NHS (byproduct) reaction->impurity3

Caption: Formation pathway of Fmoc-ß-alaninol and related impurities.

References

Technical Support Center: Fmoc-ß-alaninol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions, particularly diketopiperazine formation, when using Fmoc-ß-alaninol in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is diketopiperazine (DKP) formation a major concern when using Fmoc-ß-alaninol at the C-terminus?

A1: Traditional diketopiperazine formation, which involves the cleavage of a dipeptide from the resin, is generally not the primary side reaction when a specific, recommended strategy for incorporating C-terminal amino alcohols is employed. The standard mechanism for DKP formation involves the nucleophilic attack of the deprotected N-terminal amine of a dipeptide on the ester linkage that connects the peptide to the solid support. However, for C-terminal amino alcohols like ß-alaninol, a different synthetic approach is advised that largely circumvents this issue.

The recommended method involves attaching the Fmoc-ß-alaninol to the resin through its primary amine. The subsequent amino acid is then coupled to the hydroxyl group of the resin-bound alaninol, forming an ester bond. In this scenario, the peptide chain is not directly attached to the resin via an acid-labile ester bond that is susceptible to DKP formation. Instead, the C-terminal residue is linked to the resin via an amine, and cleavage is achieved by protonating this amine.

While this strategy effectively minimizes traditional DKP formation, it is crucial to be aware of other potential side reactions, such as epimerization of the amino acid coupled to the hydroxyl group of the ß-alaninol.[1]

Q2: What is the recommended strategy for incorporating Fmoc-ß-alaninol as the C-terminal residue?

A2: The recommended strategy to avoid diketopiperazine formation and other side reactions involves a multi-step process where the Fmoc-ß-alaninol is first attached to the resin via its amine, followed by the elongation of the peptide chain.

The general workflow is as follows:

  • Attachment of Fmoc-ß-alaninol to the resin: The Fmoc-ß-alaninol is coupled to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin, through its primary amine.

  • Peptide chain elongation: The subsequent Fmoc-protected amino acid is then coupled to the free hydroxyl group of the resin-bound ß-alaninol, forming an ester linkage. Standard Fmoc-SPPS cycles are then used to elongate the peptide chain.

  • Cleavage from the resin: The final peptide is cleaved from the resin by protonating the amine that links the ß-alaninol to the resin. This is typically achieved under mild acidic conditions.

  • Post-cleavage rearrangement (if applicable): In some strategies, a deliberate O- to N-acyl transfer may be induced after cleavage to form the final peptide amide bond, though this is more common for generating C-terminal amides rather than preserving the amino alcohol.[1]

This method avoids having a C-terminal amino acid ester-linked to the resin, which is the primary prerequisite for the classical diketopiperazine formation pathway.

Q3: What are the potential side reactions to consider with this recommended strategy?

A3: While the recommended strategy minimizes DKP formation, other side reactions can occur:

  • Epimerization: The formation of the ester linkage between the incoming amino acid and the hydroxyl group of ß-alaninol can lead to epimerization of the coupled amino acid.[1] This is a significant concern and should be carefully monitored.

  • Incomplete Coupling: Coupling to the secondary hydroxyl group of ß-alaninol can be sterically hindered and may require optimized coupling conditions or longer reaction times to ensure complete acylation.

  • Alternative Cyclization: Although classical DKP formation is avoided, the potential for other intramolecular cyclization reactions involving the ß-alaninol moiety, especially in longer peptides or under specific cleavage conditions, should not be entirely dismissed.

  • Side reactions during cleavage: The choice of cleavage cocktail is critical to prevent side reactions on sensitive amino acid residues within the peptide sequence.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired peptide Incomplete attachment of Fmoc-ß-alaninol to the resin.- Ensure complete swelling of the resin before coupling.- Use an excess of Fmoc-ß-alaninol and a suitable base (e.g., DIPEA).- Perform a capping step after the initial loading to block any unreacted sites on the resin.
Incomplete coupling of the subsequent amino acid to the hydroxyl group of ß-alaninol.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling time and/or temperature.- Perform a double coupling for the first amino acid being attached to the alaninol.
Presence of a diastereomeric impurity Epimerization of the amino acid coupled to the hydroxyl group of ß-alaninol.[1]- Use coupling reagents known to suppress racemization (e.g., those with HOBt or Oxyma Pure).- Avoid prolonged exposure to basic conditions during coupling.- Analyze the crude product carefully by HPLC to quantify the extent of epimerization.
Presence of deletion sequences Incomplete Fmoc deprotection during chain elongation.- Increase the Fmoc deprotection time or perform a second deprotection step.- Use a stronger deprotection solution if necessary (e.g., containing DBU), but be mindful of potential side reactions.[2]
Unexpected cyclic byproducts Intramolecular cyclization that is not classical DKP formation.- This is sequence-dependent. If observed, consider altering the peptide sequence if possible.- Optimize cleavage conditions to minimize exposure to reagents that might catalyze cyclization.
Modification of sensitive residues (e.g., Trp, Met, Cys) Inappropriate cleavage cocktail.- Use a cleavage cocktail containing scavengers suitable for the amino acids in your sequence.- For peptides with Trp, Met, or Cys, include scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Experimental Protocols

Protocol 1: Attachment of Fmoc-ß-alaninol to 2-Chlorotrityl Chloride (2-CTC) Resin
  • Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 2 equivalents of Fmoc-ß-alaninol and 4 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the resin substitution level in DCM. If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added.

  • Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v) and agitate for 30 minutes.

  • Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of Fmoc-ß-alaninol on the resin using a spectrophotometric method to measure the amount of Fmoc group released upon treatment with piperidine.

Protocol 2: Coupling of the First Amino Acid to Resin-Bound ß-alaninol
  • Swell the Fmoc-ß-alaninol-loaded resin in DMF.

  • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate 3-4 equivalents of the next Fmoc-protected amino acid with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or collidine) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

  • If the coupling is incomplete, repeat the coupling step (double coupling).

  • Wash the resin with DMF to remove excess reagents.

  • Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

Protocol 3: Cleavage of the Peptide from the Resin
  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the amino acids in the peptide sequence. A common cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing Trp, Met, or Cys, a cocktail such as TFA/TIS/H₂O/EDT (94:1:2.5:2.5) is recommended.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_spps Fmoc-SPPS Cycles cluster_cleavage Cleavage and Purification swell_resin Swell 2-CTC Resin in DCM load_alaninol Load Fmoc-ß-alaninol (DIPEA, DCM) swell_resin->load_alaninol cap_resin Cap Unreacted Sites (DCM/MeOH/DIPEA) load_alaninol->cap_resin wash_dry Wash and Dry Resin cap_resin->wash_dry fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) wash_dry->fmoc_deprotection coupling Couple next Fmoc-AA (HATU/DIPEA, DMF) fmoc_deprotection->coupling 1. Couple to -OH of ß-alaninol wash_spps Wash coupling->wash_spps wash_spps->fmoc_deprotection Repeat for each AA final_wash Final Wash (DCM) wash_spps->final_wash cleavage Cleavage from Resin (TFA/Scavengers) final_wash->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify by HPLC precipitation->purification

Caption: Experimental workflow for peptide synthesis with C-terminal Fmoc-ß-alaninol.

troubleshooting_logic start Low Yield or Impurities Detected check_loading Check Fmoc-ß-alaninol Loading start->check_loading low_loading Incomplete Loading check_loading->low_loading Low check_coupling Check Coupling Efficiency of AA2 check_loading->check_coupling OK optimize_loading Optimize Loading Conditions: - Excess Reagents - Capping Step low_loading->optimize_loading success Problem Resolved optimize_loading->success incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Low check_epimerization Check for Diastereomers (HPLC) check_coupling->check_epimerization OK optimize_coupling Optimize Coupling: - Stronger Reagents (HATU) - Double Coupling incomplete_coupling->optimize_coupling optimize_coupling->success epimerization_present Epimerization Detected check_epimerization->epimerization_present Yes check_cleavage Review Cleavage Cocktail check_epimerization->check_cleavage No minimize_epimerization Minimize Epimerization: - Use Racemization Suppressants (HOBt, Oxyma) epimerization_present->minimize_epimerization minimize_epimerization->success side_reactions Side-Chain Modifications check_cleavage->side_reactions Present check_cleavage->success OK optimize_cleavage Use Appropriate Scavengers (TIS, EDT for sensitive AAs) side_reactions->optimize_cleavage optimize_cleavage->success

Caption: Troubleshooting logic for synthesis with Fmoc-ß-alaninol.

References

improving the yield of peptides containing Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the synthesis of peptides containing Fmoc-beta-alaninol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve peptide yields. This compound is an amino alcohol, and its incorporation into a peptide sequence requires special considerations due to the reactivity of its primary hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating this compound into a peptide sequence?

A1: The main challenge is the presence of an unprotected primary hydroxyl (-OH) group on the beta-alaninol residue. During the coupling step, this hydroxyl group can act as a nucleophile, competing with the N-terminal amine of the growing peptide chain. This can lead to side reactions, most notably O-acylation, where the incoming amino acid is esterified onto the hydroxyl group instead of forming a peptide bond at the N-terminus.[1] It is generally mandatory to protect side-chain hydroxyl groups to prevent such side reactions and ensure higher purity and yield.[1]

Q2: My coupling efficiency for this compound is low, leading to poor overall yield. How can I improve it?

A2: Low coupling efficiency is a common issue, often exacerbated by the unique structure of beta-amino alcohols. To improve the yield, consider the following strategies:

  • Use Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to stronger, aminium/uronium-based reagents like HATU, HBTU, or PyBOP, which are known to improve efficiency for difficult couplings.[2][3]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can accelerate the reaction kinetics and drive the coupling to completion.[4]

  • Perform a "Double Coupling": If a single coupling reaction is incomplete, repeating the step with a fresh solution of activated this compound can significantly improve the yield.[4]

  • Increase Reaction Temperature: For particularly difficult couplings, increasing the temperature (e.g., to 40-60°C) can help overcome the activation energy barrier, though this should be done cautiously to avoid potential side reactions like racemization with sensitive amino acids.[5]

Q3: I see unexpected peaks in my HPLC analysis after synthesis. What are the likely side products?

A3: The presence of multiple peaks in your HPLC chromatogram suggests impurities formed during synthesis. For peptides containing beta-alaninol, common side products include:

  • Deletion Sequences: These are peptides missing the beta-alaninol residue. They result from incomplete coupling, where the unreacted N-terminal amine is then coupled in the next cycle.[5]

  • O-Acylated Products: This occurs when the next amino acid in the sequence acylates the hydroxyl group of beta-alaninol, forming an ester branch.[1][6]

  • Truncated Sequences: If unreacted amines are not properly capped, the synthesis can terminate prematurely. This can also be caused by impurities like acetic acid in the Fmoc-amino acid reagents.[5][7]

Q4: Is it necessary to use a protected version of this compound?

A4: Yes, whenever possible, it is highly recommended to use a derivative where the hydroxyl group is protected (e.g., with a tert-butyl (tBu) or trityl (Trt) group).[1] This prevents O-acylation and other side reactions, simplifying the synthesis and purification process, which ultimately leads to a higher yield of the desired peptide.[1] If an unprotected version must be used, rigorous optimization of coupling conditions is critical.

Q5: How can I incorporate beta-alaninol as the C-terminal residue of my peptide?

A5: To synthesize a peptide-alcohol with beta-alaninol at the C-terminus, you should use a specialized resin. Options include using a 2-chlorotrityl resin pre-loaded with the amino alcohol or employing a linker like HMBA (4-hydroxymethylbenzoic acid), from which the final peptide-alcohol can be cleaved via reduction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Final Peptide Yield 1. Incomplete Fmoc deprotection. 2. Inefficient coupling of this compound.[8] 3. Peptide aggregation on the resin.[7] 4. Diketopiperazine formation if beta-alaninol is the second residue.[9]1. Ensure complete deprotection using a qualitative method like the Kaiser test. Extend deprotection time if necessary. 2. Use a potent coupling reagent (HATU, HBTU), perform a double coupling, or increase the reaction temperature.[2][4][5] 3. Switch to a high-swelling resin or use solvents known to disrupt aggregation, such as N-Methylpyrrolidone (NMP). 4. Use a 2-chlorotrityl chloride resin, which minimizes this side reaction due to steric hindrance.[9]
Multiple Peaks in HPLC Analysis 1. Deletion Sequence: Incomplete coupling of this compound. 2. O-Acylation Side Product: The hydroxyl group of beta-alaninol was acylated.[1] 3. Racemization: Potentially caused by excessive temperature or prolonged activation times with certain amino acids.1. Optimize the coupling step for this compound (see above). Use a capping step with acetic anhydride to block unreacted amines.[5] 2. Use a protected version of this compound if available. If not, minimize coupling time and avoid excessive equivalents of activated amino acid. 3. Avoid unnecessarily high temperatures. Use racemization-suppressing additives like HOBt or HOAt if using carbodiimide activators.[10]
Positive Kaiser Test (Blue Beads) After Coupling 1. Incomplete coupling reaction. 2. Steric hindrance preventing access to the free amine. 3. Deactivated coupling reagents or poor solvent quality.1. Drain the reaction vessel and perform a second coupling ("double coupling") with fresh reagents.[4] 2. Increase the reaction temperature to overcome steric barriers.[5] 3. Use fresh, high-quality solvents and reagents. Ensure reagents have not degraded during storage.[5]
Resin Clumping or Poor Swelling 1. Peptide aggregation.[7] 2. Inappropriate solvent for the resin type.1. Wash the resin with a solvent that disrupts hydrogen bonds, such as NMP. 2. Ensure the solvent used (typically DMF or NMP) is appropriate for swelling the resin. Polystyrene resins swell best in solvents like DCM.[11]

Data Presentation

Comparison of Coupling Reagent Efficiency

The choice of coupling reagent is critical for incorporating sterically hindered or problematic residues like beta-alaninol. While specific data for this compound is limited, the following table summarizes the general efficiency of common reagents for difficult couplings, which can serve as a guide.

Coupling ReagentTypeTypical Coupling TimeRelative Efficiency for Difficult CouplingsNotes
HBTU/HOBt Aminium Salt30 - 60 minHighA robust, standard choice for many sequences.[2]
HATU Aminium Salt60 - 120 minVery HighGenerally considered superior for sterically hindered amino acids and reduces racemization risk.[2]
PyBOP Phosphonium Salt120 - 240 minVery HighExcellent for β-amino acids and difficult sequences, but can be more expensive.[2]
DIC/HOBt Carbodiimide60 - 180 minModerateCost-effective but slower and carries a higher risk of racemization without additives.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a single Fmoc deprotection cycle.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a deep blue color indicates success).

Protocol 2: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of this compound.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed as described in Protocol 1.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the potentially lower reactivity.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 3.

Protocol 3: Double Coupling Procedure

Perform this protocol if the Kaiser test is positive after the initial coupling.

  • Wash: After the first coupling attempt (Protocol 2), wash the resin thoroughly with DMF (3 times).

  • Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 2 (steps 2 & 3).

  • Second Coupling: Add the new activated solution to the resin and agitate for an additional 1-2 hours.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next deprotection cycle.

Protocol 4: Final Peptide Cleavage and Deprotection

This protocol uses a standard TFA cocktail to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare Reagent K (TFA / water / phenol / thioanisole / EDT at a ratio of 82.5:5:5:5:2.5). Alternatively, a simpler cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) can be used if the sequence is not prone to side reactions.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat the wash step twice.

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC.

Diagrams and Visualizations

SPPS_Workflow start Start Cycle (Free Amine on Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 end_cycle End Cycle (Fmoc-Protected Peptide) wash2->end_cycle check Repeat for Next Amino Acid end_cycle->check

Caption: Standard workflow for a single amino acid addition cycle in Fmoc-SPPS.

Troubleshooting_Workflow start Coupling Step Completed kaiser_test Perform Kaiser Test start->kaiser_test result_neg Coupling Successful kaiser_test->result_neg Negative (Yellow) result_pos Incomplete Coupling Detected kaiser_test->result_pos Positive (Blue) proceed Proceed to Next Deprotection Step result_neg->proceed double_couple Perform Double Coupling (Protocol 3) result_pos->double_couple stronger_reagents Consider Stronger Reagents (e.g., HATU) for future runs result_pos->stronger_reagents increase_temp Consider Increasing Temperature (40-60°C) for future runs result_pos->increase_temp double_couple->kaiser_test Re-test

Caption: Troubleshooting decision tree for low coupling efficiency of this compound.

Side_Reaction cluster_reactants Reactants cluster_products Potential Products Peptide H₂N-Peptide-Resin Desired Desired Product (Amide Bond Formation) Peptide->Desired Correct Path (N-acylation) Side Side Product (O-Acylation / Ester Bond) Peptide->Side Side Reaction (O-acylation) Alaninol Activated Fmoc-β-alaninol Alaninol->Desired Correct Path (N-acylation) Alaninol->Side Side Reaction (O-acylation)

Caption: Competing reaction pathways during coupling with unprotected this compound.

References

Technical Support Center: Purification of Fmoc-beta-alaninol Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides modified with Fmoc-beta-alaninol.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of my this compound modified peptide proving to be difficult?

A1: The purification of this compound modified peptides presents a unique set of challenges due to the dual nature of the modification. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous mobile phases and strong retention on reversed-phase HPLC columns.[1][2] Conversely, the terminal hydroxyl group of the beta-alaninol moiety adds a degree of polarity. This combination of hydrophobic and polar characteristics can result in complex chromatographic behavior, including peak broadening, tailing, and potential co-elution with closely related impurities.

Q2: What are the most common impurities I should expect in my crude this compound modified peptide?

A2: During Fmoc-based solid-phase peptide synthesis (SPPS), several side reactions can occur, leading to a variety of impurities. For peptides modified with this compound, you should be particularly aware of:

  • Deletion Sequences: Incomplete coupling or deprotection steps during synthesis can result in peptides missing one or more amino acids. Peptide aggregation, which can be exacerbated by hydrophobic residues, is a common cause of incomplete reactions.[3]

  • Truncated Peptides: Premature termination of the peptide chain can occur, often due to capping of the N-terminus.

  • Aspartimide-related Impurities: If your peptide sequence contains aspartic acid, it is prone to aspartimide formation under the basic conditions used for Fmoc deprotection. This can lead to a mixture of alpha- and beta-aspartyl peptides and piperidide adducts, which can be difficult to separate from the target peptide.[4][5]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially if proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[4]

  • Fmoc-beta-alanine Adducts: The Fmoc-amino acid reagents themselves can contain impurities such as Fmoc-beta-alanine, which can be incorporated into the peptide chain.[5][6][7][8][9]

Q3: My peptide is precipitating in the HPLC mobile phase. What can I do?

A3: Precipitation during HPLC is a common issue with hydrophobic peptides. To address this, consider the following strategies:

  • Initial Dissolution in a Strong Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[1]

  • Use of Solubilizing Agents: For extremely insoluble peptides, hexafluoro-2-propanol (HFIP) can be an effective solubilizing agent, though it may require adjustments to your mobile phase.[1]

  • Modify the Initial Mobile Phase: Increase the percentage of the organic solvent (e.g., acetonitrile) in your starting mobile phase to better match the solubility of your peptide.

Q4: My HPLC chromatogram shows broad, tailing peaks. How can I improve the peak shape?

A4: Poor peak shape is often a result of peptide aggregation on the column or secondary interactions with the stationary phase. To improve peak sharpness:

  • Work at Dilute Concentrations: Injecting a more dilute sample can minimize on-column aggregation.[1]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve solubility and reduce viscosity, leading to sharper peaks.

  • Optimize the Gradient: A shallower gradient can improve the separation of closely related species and result in better peak shape.[1]

  • Add Ion-Pairing Agents: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that can improve peak symmetry.[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound modified peptides.

Problem Potential Cause Recommended Solution
Low Yield of Crude Peptide Peptide aggregation during synthesis leading to incomplete coupling or deprotection.- Use a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF.[11]- Incorporate chaotropic salts (e.g., LiCl) or a co-solvent like DMSO to disrupt hydrogen bonding.[3]- Utilize microwave-assisted synthesis to improve reaction kinetics.
Complex HPLC Profile with Many Peaks Multiple side reactions during synthesis (e.g., aspartimide formation, deletions).- Optimize coupling and deprotection times.[12]- For sequences with aspartic acid, add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[4]- Carefully check the purity of your Fmoc-amino acid reagents for contaminants like Fmoc-beta-alanine.[6]
Poor Resolution Between Target Peptide and Impurities Similar hydrophobicities of the target peptide and impurities.- Optimize the HPLC gradient. A shallower gradient is often more effective.[1][13]- Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[10]- Consider a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile).
Peptide Elutes in the Void Volume The peptide is too polar for the reversed-phase column or the initial mobile phase is too strong.- Ensure your initial mobile phase has a low percentage of organic solvent.- Consider using a more polar stationary phase or hydrophilic interaction liquid chromatography (HILIC).[14]
Irreproducible Retention Times Fluctuation in mobile phase composition, temperature, or column equilibration.- Ensure thorough mixing and degassing of mobile phases.- Use a column oven to maintain a consistent temperature.- Allow for adequate column equilibration time between runs.

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical 12-amino acid peptide containing a C-terminal this compound modification. Actual results will vary depending on the peptide sequence, synthesis efficiency, and purification conditions.

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 min30-70% B over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection 220 nm & 265 nm220 nm & 265 nm
Crude Purity (by area % at 220 nm) ~45%-
Final Purity (by area % at 220 nm) >98%-
Typical Recovery -40-60%

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)

This protocol is for assessing the purity of the crude this compound modified peptide.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal volume of DMSO to a final concentration of approximately 1 mg/mL. If the peptide is soluble, you can use the initial mobile phase for dissolution.[13]

  • HPLC System: An HPLC system equipped with a UV detector, a binary pump, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[13]

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

  • Detection: Monitor the elution profile at 220 nm (peptide backbone) and 265 nm (Fmoc group).[13]

  • Data Analysis: Integrate the peak areas to determine the purity of the crude peptide.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for the purification of the this compound modified peptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of Mobile Phase A and B) to the desired concentration. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.[13]

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Method Development: Based on the analytical HPLC results, develop a focused, shallow gradient for the preparative run to maximize resolution around the target peptide peak.

  • Sample Loading: Load the prepared sample onto the equilibrated column. The loading amount will depend on the column dimensions and should be optimized.

  • Gradient Elution: Run the optimized shallow gradient at an appropriate flow rate for the column size (e.g., 15-20 mL/min for a 21.2 mm ID column).[13]

  • Fraction Collection: Collect fractions across the eluting peak corresponding to the target peptide.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Product Recovery: Pool the pure fractions and remove the organic solvent by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final_product Final Product Crude_Peptide Crude this compound Modified Peptide Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Crude_Peptide->Analytical_HPLC Purity Check Preparative_HPLC Preparative RP-HPLC (Purification) Crude_Peptide->Preparative_HPLC Load Sample Analytical_HPLC->Preparative_HPLC Develop Method Fraction_Analysis Fraction Analysis (Analytical RP-HPLC) Preparative_HPLC->Fraction_Analysis Collect Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide (>95% Purity) Lyophilization->Pure_Peptide

Caption: Experimental workflow for the purification of this compound modified peptides.

Troubleshooting_Logic Start HPLC Purification Issue Problem Identify the Problem Start->Problem Solubility Poor Solubility / Precipitation Problem->Solubility Precipitation Peak_Shape Broad / Tailing Peaks Problem->Peak_Shape Bad Peak Shape Resolution Poor Resolution Problem->Resolution Co-elution Solution_Solubility Dissolve in DMSO/DMF Increase Organic in Mobile Phase Solubility->Solution_Solubility Solution_Peak_Shape Inject Dilute Sample Increase Column Temp Optimize Gradient Peak_Shape->Solution_Peak_Shape Solution_Resolution Shallow Gradient Change Stationary Phase Change Organic Modifier Resolution->Solution_Resolution Analyze Analyze Results Solution_Solubility->Analyze Solution_Peak_Shape->Analyze Solution_Resolution->Analyze

Caption: Troubleshooting decision tree for HPLC purification of this compound peptides.

References

Technical Support Center: Managing Peptide Aggregation with Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides C-terminally modified with Fmoc-beta-alaninol. This modification, which results in a peptide alcohol, can influence solubility and aggregation behavior.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it modify a peptide?

This compound is the Fmoc-protected version of β-aminoethanol. It is used in Solid-Phase Peptide Synthesis (SPPS) to introduce a beta-alaninol moiety at the C-terminus of a peptide. This results in a peptide with a C-terminal primary alcohol (-CH₂OH) instead of the typical carboxylic acid (-COOH) or amide (-CONH₂).

Q2: Why might a peptide modified with beta-alaninol be more prone to aggregation?

The primary reason is the change in the peptide's overall charge and hydrophobicity. A standard peptide C-terminus has a negatively charged carboxylate group (-COO⁻) at physiological pH. Replacing this with a neutral alcohol group (-CH₂OH) eliminates the negative charge.[1][] This charge neutralization increases the peptide's overall hydrophobicity, which can lead to decreased solubility in aqueous solutions and a higher propensity for aggregation.[] This is particularly true for sequences that already contain a significant number of hydrophobic amino acid residues.

Q3: What are the common signs of peptide aggregation during solid-phase synthesis?

Common indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or incomplete.

  • Difficult Monitoring: UV monitoring of Fmoc deprotection may show flattened and broadened peaks, indicating slow reaction kinetics.

  • Failed Coupling Tests: A Kaiser test (ninhydrin test) may give a false negative or show an incomplete reaction, leading to the formation of deletion sequences in the final product.

  • Low Yield and Purity: The final crude peptide product will likely have a low yield and poor purity upon analysis by HPLC.

Q4: How can I detect and characterize aggregation in my final peptide product?

A range of analytical techniques can be used to detect and characterize peptide aggregates:

  • Size Exclusion Chromatography (SEC-MALS): Separates molecules based on size to detect high molecular weight aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, identifying the presence of aggregates.[3][4]

  • Thioflavin T (ThT) Assays: A fluorescent dye that binds to amyloid-like fibril structures, indicating a specific type of aggregation.[5]

  • Reverse-Phase HPLC (RP-HPLC): Aggregated peptides often show altered retention times or broad peaks.

  • NMR Spectroscopy: Can detect aggregation by observing changes in signal intensity and line broadening.

  • FTIR Spectroscopy: Can be used to analyze the secondary structure of peptides and identify the formation of β-sheets, which are common in aggregates.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise when synthesizing or handling peptides with a C-terminal beta-alaninol modification.

Problem Potential Cause Recommended Solution
Low yield after synthesis and cleavage. On-resin aggregation: The neutral C-terminus increases hydrophobicity, leading to inter-chain interactions on the solid support, blocking reactive sites.1. Switch Solvent: Change the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.2. Add Chaotropic Salts: Add salts like LiCl (0.8 M) to the solvent to disrupt hydrogen bonding.3. Use Microwave Synthesis: Microwave energy can accelerate reactions and help disrupt secondary structure formation.
Crude peptide precipitates upon cleavage from the resin. Poor solubility of the cleaved peptide: The peptide is highly hydrophobic due to its sequence and the neutral C-terminal alcohol.1. Precipitate in Cold Ether: Ensure the peptide is precipitated in a large volume of cold diethyl ether to obtain a fine powder.2. Test Solubility: Before dissolving the entire batch, test the solubility of a small amount in various solvents (e.g., water, acetonitrile/water, DMSO, acetic acid).[4]
Peptide is difficult to dissolve for purification or assays. High Hydrophobicity: The peptide sequence combined with the C-terminal modification makes it insoluble in standard aqueous buffers.1. Use Organic Solvents: For very hydrophobic peptides, first dissolve in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[4][6]2. Acidic/Basic Conditions: If the peptide has a net positive charge, try dissolving in 10-30% acetic acid. If it has a net negative charge, try a dilute ammonium hydroxide solution.[4]3. Sonication: Use a sonicator to help break up small aggregates and improve dissolution.[6][7]
Purified peptide shows multiple peaks or broad peaks on analytical HPLC. Presence of aggregates or deletion sequences: Aggregation during synthesis may have led to incomplete couplings. The final product may also be aggregating in the analysis solvent.1. Optimize Synthesis: Implement the anti-aggregation strategies mentioned above during synthesis.2. Modify HPLC Method: Use a solvent system with stronger organic modifiers (e.g., isopropanol) or add a small amount of formic acid or TFA to disrupt aggregates.3. Analyze with SEC: Use Size Exclusion Chromatography to confirm the presence of high-molecular-weight species.
Impact of C-Terminal Modification on Peptide Properties (Illustrative Data)

The following table illustrates how neutralizing the C-terminal charge can affect key peptide properties that influence aggregation. The values are representative and will vary based on the specific peptide sequence.

PeptideC-Terminal GroupC-Terminal Charge (pH 7)Predicted Hydrophobicity (RP-HPLC Retention)Aggregation Propensity
Peptide-ACarboxylic Acid (-COOH)Negative (-1)LowerLower
Peptide-AAmide (-CONH₂)Neutral (0)HigherHigher
Peptide-A Beta-alaninol (-CH₂OH) Neutral (0) Higher Higher

This table is based on the principle that neutralizing the C-terminal charge increases hydrophobicity and aggregation risk, as supported by sources discussing C-terminal modifications.[1][]

Experimental Protocols & Workflows

Protocol 1: Synthesis of a Peptide with C-Terminal Beta-alaninol

This protocol outlines the manual synthesis of a peptide with a C-terminal alcohol using this compound loaded onto a 2-chlorotrityl chloride resin.

Materials:

  • 2-chlorotrityl chloride resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading this compound:

    • Dissolve this compound (1.5 equivalents relative to resin capacity) in DCM.

    • Add DIPEA (3.0 equivalents).

    • Add the solution to the swelled resin and agitate for 2-3 hours at room temperature.

    • To cap any remaining active sites, add a small amount of methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

  • Standard SPPS Cycles:

    • Swell the loaded resin in DMF.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the beta-alaninol.

    • Washing: Wash the resin thoroughly with DMF to remove piperidine.

    • Amino Acid Coupling: In a separate vessel, activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU and DIPEA in DMF. Add this activated mixture to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat these deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Precipitation:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly.

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise into a tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the final peptide pellet under vacuum.

Workflow for Troubleshooting Peptide Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve aggregation issues.

Aggregation_Troubleshooting Start Problem: Suspected Peptide Aggregation (Low Yield, Poor Solubility, Bad HPLC) Check_Synthesis Review Synthesis Parameters Start->Check_Synthesis Signs Signs of On-Resin Aggregation? (Poor Swelling, Slow Reactions) Check_Synthesis->Signs Modify_SPPS Implement Anti-Aggregation SPPS Strategies Signs->Modify_SPPS Yes Analyze_Crude Analyze Crude Peptide Signs->Analyze_Crude No Modify_SPPS->Analyze_Crude Solubility_Test Perform Solubility Test Analyze_Crude->Solubility_Test Is_Soluble Is Peptide Soluble? Solubility_Test->Is_Soluble Optimize_Solvent Optimize Dissolution Conditions (DMSO, Acid/Base, Sonication) Is_Soluble->Optimize_Solvent No Purify Proceed to Purification Is_Soluble->Purify Yes Characterize_Agg Characterize Aggregates (SEC, DLS, ThT Assay) Optimize_Solvent->Characterize_Agg Characterize_Agg->Purify End Resolved Purify->End

A logical workflow for diagnosing and resolving peptide aggregation issues.
Diagram of Aggregation Causes and Solutions

This diagram illustrates the relationship between the properties of a beta-alaninol modified peptide and the potential for aggregation, along with corresponding solutions.

Causes_Solutions Modification C-Terminal Beta-alaninol Modification Charge_Neutral Neutralization of C-Terminal Charge Modification->Charge_Neutral Hydrophobicity Increased Overall Hydrophobicity Charge_Neutral->Hydrophobicity Solubility Decreased Aqueous Solubility Hydrophobicity->Solubility Aggregation Increased Aggregation Propensity Solubility->Aggregation Solutions Mitigation Strategies Aggregation->Solutions Solvents Use NMP, Chaotropic Salts, Microwave SPPS Solutions->Solvents During Synthesis Dissolution Optimize Solvents (DMSO, etc.), Use Sonication Solutions->Dissolution Post-Synthesis

Relationship between C-terminal modification and aggregation, with solutions.

References

Validation & Comparative

A Comparative Guide to Fmoc- and Boc-Protected β-Alaninol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the choice of protecting group strategy for incorporating unnatural amino acids or amino alcohols is a critical decision that influences the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of two commonly used protected forms of β-alaninol: Fmoc-β-alaninol and Boc-β-alaninol. By examining their performance in solid-phase peptide synthesis (SPPS), this document aims to provide the necessary data and protocols to make an informed choice for your specific application.

Chemical Structures

The foundational difference between Fmoc- and Boc-β-alaninol lies in the nature of the Nα-protecting group.

  • Fmoc-β-alaninol: The amine group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Boc-β-alaninol: The amine group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

Performance Comparison in Solid-Phase Peptide Synthesis

While direct head-to-head quantitative data for Fmoc-β-alaninol versus Boc-β-alaninol is not extensively published, the performance can be extrapolated from the well-established principles of Fmoc and Boc chemistry in SPPS. The following table summarizes the key performance indicators for each strategy.

FeatureFmoc-β-alaninolBoc-β-alaninol
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[][2]Acid-labile (e.g., 25-50% TFA in DCM)[3][4]
Deprotection Time 5-20 minutes per cycle[5]15-30 minutes per cycle[6]
Side-Chain Protection Strategy Acid-labile (e.g., tBu, Trt)Acid-labile (benzyl-based, requiring strong acid for final cleavage)[3][4]
Orthogonality Fully Orthogonal[3]Semi-orthogonal[6]
Typical Coupling Efficiency >99%[]>99%
Crude Peptide Purity Typically >75-85%[7]Typically 70-90%
Final Peptide Yield Good to ExcellentGood
Automation Friendliness Highly amenable[3]Less common in modern automated synthesizers[3]
Compatibility with Sensitive Residues High (milder conditions)[][]Lower (repeated acid treatment)

Note: The quantitative data presented is representative of the general Fmoc and Boc strategies in SPPS and may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Detailed Comparison of Performance

Coupling Efficiency

Both Fmoc-β-alaninol and Boc-β-alaninol can be coupled with high efficiency, typically exceeding 99%, using modern coupling reagents such as HBTU, HATU, or DIC/HOBt.[] The choice of coupling reagent and conditions should be optimized based on the specific amino acid being coupled to the β-alaninol. The hydroxyl group of β-alaninol is generally considered sufficiently unreactive under standard coupling conditions and does not require protection, simplifying the synthesis.

Deprotection

The key difference between the two derivatives lies in their deprotection chemistry.

Fmoc-β-alaninol: The Fmoc group is removed under mild basic conditions, most commonly with a solution of 20% piperidine in DMF.[][2] This deprotection is rapid, often completed within minutes, and the progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[] The mild basic conditions are compatible with a wide range of acid-labile side-chain protecting groups, providing a fully orthogonal protection scheme.[][3] The unprotected hydroxyl group of the incorporated β-alaninol is stable under these basic conditions.

Boc-β-alaninol: The Boc group is removed using moderately strong acids, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] This process is also highly efficient but requires a subsequent neutralization step before the next coupling reaction. The repeated acid treatment can be harsh on sensitive peptide sequences.[4] The hydroxyl group of β-alaninol is stable to the acidic conditions used for Boc deprotection.

Impact on Peptide Purity and Yield

The choice of protecting group strategy can significantly impact the purity of the crude peptide and the overall yield.

Fmoc Strategy: The milder deprotection conditions of the Fmoc strategy generally lead to fewer side reactions and, consequently, higher crude peptide purity.[4] However, certain side reactions are more prevalent in Fmoc-SPPS, such as diketopiperazine formation at the dipeptide stage and aspartimide formation in sequences containing aspartic acid.[9] When incorporating β-alaninol, the primary concern would be ensuring complete coupling and deprotection to avoid deletion sequences.

Boc Strategy: The strong acidic conditions used for Boc deprotection can lead to the cleavage of some acid-labile side-chain protecting groups, resulting in a more complex mixture of byproducts.[7] However, for hydrophobic or aggregation-prone sequences, the Boc strategy can sometimes offer advantages, as the protonation of the N-terminus during deprotection can help disrupt interchain hydrogen bonding.[][10]

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-β-alaninol and Boc-β-alaninol as the first residue on a solid support.

Protocol 1: Incorporation of Fmoc-β-alaninol onto a 2-Chlorotrityl Chloride Resin

This protocol is adapted for synthesizing peptides with a C-terminal alcohol.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-2.0 mmol/g) in dry DCM (10 mL/g resin) in a reaction vessel for 30 minutes.

  • Attachment of Fmoc-β-alaninol:

    • Dissolve Fmoc-β-alaninol (1.5-2.0 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3.0-4.0 equivalents) in dry DCM.

    • Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL/g resin) for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Next Amino Acid: Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling protocols (e.g., HBTU/DIPEA in DMF).

Protocol 2: Incorporation of Boc-β-alaninol onto Merrifield Resin

This protocol outlines a classic approach for Boc-SPPS.

  • Resin Swelling: Swell Merrifield resin in DMF for 1-2 hours.

  • Cesium Salt Formation and Attachment:

    • Dissolve Boc-β-alaninol (1.5 equivalents) in a mixture of ethanol and water.

    • Neutralize the solution with an aqueous solution of cesium carbonate (0.5 equivalents).

    • Evaporate the solution to dryness.

    • Dissolve the resulting Boc-β-alaninol cesium salt in DMF.

    • Add the solution to the swollen Merrifield resin and heat at 50°C for 12-24 hours.

  • Washing: Wash the resin with DMF (3x), a mixture of DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[6]

  • Washing: Wash the resin with DCM (3x) to remove excess TFA.

  • Neutralization: Neutralize the resin by washing with a solution of 5% DIPEA in DCM (2 x 5 minutes).

  • Washing: Wash the resin with DCM (3x).

  • Coupling of the Next Amino Acid: Proceed with the coupling of the next Boc-protected amino acid using standard coupling protocols (e.g., DIC/HOBt in DCM/DMF).

Mandatory Visualizations

Fmoc_Workflow start Start with 2-Chlorotrityl Resin swell Swell Resin in DCM start->swell attach Attach Fmoc-β-alaninol (DIPEA, DCM) swell->attach cap Cap Resin (DCM/MeOH/DIPEA) attach->cap wash1 Wash (DCM, DMF) cap->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF, DCM) deprotect->wash2 couple Couple Next Fmoc-AA wash2->couple end Continue Peptide Elongation couple->end

Experimental Workflow for Fmoc-β-alaninol Incorporation

Boc_Workflow start Start with Merrifield Resin swell Swell Resin in DMF start->swell attach Attach Boc-β-alaninol (Cesium Salt, DMF, 50°C) swell->attach wash1 Wash (DMF, DMF/H2O, DCM) attach->wash1 deprotect Boc Deprotection (50% TFA/DCM) wash1->deprotect wash2 Wash (DCM) deprotect->wash2 neutralize Neutralize (5% DIPEA/DCM) wash2->neutralize wash3 Wash (DCM) neutralize->wash3 couple Couple Next Boc-AA wash3->couple end Continue Peptide Elongation couple->end

Experimental Workflow for Boc-β-alaninol Incorporation

Comparison_Diagram cluster_Fmoc Fmoc-β-alaninol cluster_Boc Boc-β-alaninol f_deprotection Base-Labile (Piperidine) f_conditions Mild Conditions f_deprotection->f_conditions f_orthogonality Fully Orthogonal f_conditions->f_orthogonality f_automation Automation Friendly f_orthogonality->f_automation f_purity Higher Crude Purity f_automation->f_purity b_deprotection Acid-Labile (TFA) b_conditions Harsh Conditions b_deprotection->b_conditions b_orthogonality Semi-orthogonal b_conditions->b_orthogonality b_aggregation Better for Aggregating Sequences b_orthogonality->b_aggregation b_cost Potentially Lower Reagent Cost b_aggregation->b_cost

Key Feature Comparison of Fmoc- and Boc-β-alaninol

Conclusion

The choice between Fmoc-β-alaninol and Boc-β-alaninol for peptide synthesis is a strategic one, with each offering distinct advantages. The Fmoc strategy is generally favored for its milder reaction conditions, orthogonality, and high amenability to automation, which often translates to higher crude peptide purity and suitability for a broader range of applications, including the synthesis of sensitive or modified peptides.[3][4]

The Boc strategy, while employing harsher acidic conditions for deprotection, remains a robust and valuable method, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation during synthesis.[][10] The final decision should be based on the specific requirements of the target peptide, including its sequence and any modifications, as well as the available laboratory infrastructure and expertise.

References

comparing the stability of Fmoc-beta-alaninol and other protected amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic success. In the realm of amino alcohol chemistry, the stability of these protective moieties under various reaction conditions dictates the efficiency, yield, and purity of the final product. This guide provides an objective, data-driven comparison of the stability of Fmoc-beta-alaninol against other commonly used protected amino alcohols, offering insights to inform rational synthetic design.

The stability of a protecting group is not an absolute measure but rather a relative one, defined by its lability under specific chemical conditions. The concept of "orthogonal protection" hinges on this principle, allowing for the selective removal of one protecting group in the presence of others.[1][2][3] This guide will compare the stability of this compound with amino alcohols protected by other common groups, namely tert-Butoxycarbonyl (Boc) and tert-Butyldimethylsilyl (TBDMS), across a range of chemical environments.

At a Glance: Comparative Stability of Protected Amino Alcohols

The following table summarizes the relative stability of Fmoc, Boc, and TBDMS protected amino alcohols to a variety of common reagents and conditions. This data is compiled from established principles of protecting group chemistry, primarily in the context of peptide synthesis and organic synthesis.[2][4][5][][7][8]

Condition/ReagentThis compound (Carbamate)Boc-beta-alaninol (Carbamate)TBDMS-beta-alaninol (Silyl Ether)
Strong Acids (e.g., TFA, HCl) Stable[4][9]Labile [5][]Labile [1]
Weak Acids (e.g., AcOH) StableStableModerately Stable to Labile
Strong Bases (e.g., NaOH, KOH) Labile [7]Stable[8]Stable
Secondary Amines (e.g., Piperidine) Very Labile [4][10]Stable[8]Stable
Tertiary Amines (e.g., DIEA) Moderately Stable[4]StableStable
Hydride Reducing Agents (e.g., LiAlH4) LabileLabileStable
Catalytic Hydrogenolysis (e.g., H2, Pd/C) Labile[9]StableStable
Fluoride Ion Sources (e.g., TBAF) StableStableVery Labile [11]

In-Depth Stability Analysis

This compound: The Base-Labile Workhorse

The 9-fluorenylmethyloxycarbonyl (Foc) group is renowned for its pronounced lability to basic conditions, a characteristic that forms the cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[][13] This high sensitivity to bases, particularly secondary amines like piperidine, is due to its deprotection mechanism: a base-catalyzed β-elimination.[][14]

  • Base Sensitivity: The deprotection of the Fmoc group is rapid in the presence of secondary amines. For instance, in a 20% piperidine solution in DMF, the half-life for Fmoc cleavage from an amino acid is approximately 6 seconds.[10] This extreme lability allows for very mild and selective deprotection. However, it also means that Fmoc-protected compounds are incompatible with strongly basic reaction conditions.

  • Acid Stability: A key advantage of the Fmoc group is its exceptional stability in acidic media.[4][9] It remains intact even in the presence of strong acids like trifluoroacetic acid (TFA), which are used to cleave Boc and t-butyl-based protecting groups.[]

Boc-beta-alaninol: The Acid-Sensitive Counterpart

The tert-butoxycarbonyl (Boc) group is the orthogonal partner to Fmoc. Its stability profile is essentially the inverse.

  • Acid Lability: The Boc group is readily cleaved under strong acidic conditions, such as treatment with TFA.[5][] This deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation.

  • Base Stability: Boc-protected amino alcohols are highly stable to a wide range of basic conditions, including secondary amines like piperidine, making the Boc and Fmoc strategies orthogonally compatible.[8]

TBDMS-beta-alaninol: The Silyl Ether Alternative

For the specific protection of the hydroxyl group in amino alcohols, silyl ethers like tert-butyldimethylsilyl (TBDMS) offer a different set of stability characteristics.

  • Fluoride Lability: The silicon-oxygen bond is exquisitely sensitive to cleavage by fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF).[11] This provides a highly selective deprotection method that does not affect carbamate-based protecting groups like Fmoc and Boc.

  • Acid and Base Stability: The stability of silyl ethers to acidic and basic conditions is tunable based on the steric bulk of the substituents on the silicon atom.[1][2] TBDMS ethers are generally stable to a range of non-acidic and non-basic conditions but can be cleaved by strong acids.

Experimental Protocols

To quantitatively assess and compare the stability of different protected amino alcohols, a kinetic analysis using High-Performance Liquid Chromatography (HPLC) is a standard and effective method.[5]

General Protocol for Comparative Stability Analysis via HPLC

Objective: To quantitatively determine and compare the deprotection kinetics of this compound and other protected amino alcohols under specific deprotection conditions.

Materials:

  • This compound

  • Alternative protected amino alcohol (e.g., Boc-beta-alaninol)

  • Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc; 50% TFA in DCM for Boc)

  • Quenching solution (e.g., a solution of a weak acid like acetic acid for base-mediated deprotection; a weak base like pyridine for acid-mediated deprotection)

  • HPLC-grade solvents (acetonitrile, water, TFA)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of the protected amino alcohols in a suitable solvent (e.g., DMF or DCM) at a known concentration.

  • Deprotection Reaction Initiation: At time zero, add the deprotection reagent to the solution of the protected amino acid and start a timer.

  • Time-Point Sampling and Quenching: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the deprotection reaction.

  • HPLC Analysis:

    • Inject the quenched aliquots onto the C18 reversed-phase HPLC column.

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.

    • Monitor the elution profile at a wavelength appropriate for the protecting group (e.g., ~265 nm for the Fmoc group) and the product.

  • Data Analysis:

    • Quantify the peak areas of the starting material (protected amino alcohol) and the deprotected product (amino alcohol) at each time point.

    • Calculate the percentage of the remaining protected amino alcohol at each time point relative to the initial amount.

    • Plot the percentage of the protected amino alcohol against time to visualize the deprotection kinetics for each compound.

Visualizing the Orthogonal Relationship

The following diagram illustrates the orthogonal nature of the Fmoc and Boc protecting groups, a central concept in their application in multi-step synthesis.

Orthogonal_Protection cluster_Fmoc Fmoc Protection Strategy cluster_Boc Boc Protection Strategy Fmoc_Protected Fmoc-Amino Alcohol Fmoc_Deprotection Base (e.g., Piperidine) Fmoc_Protected->Fmoc_Deprotection Boc_Deprotection Acid (e.g., TFA) Fmoc_Protected->Boc_Deprotection Stable Free_Amine_Fmoc Free Amino Alcohol Fmoc_Deprotection->Free_Amine_Fmoc Boc_Protected Boc-Amino Alcohol Boc_Protected->Fmoc_Deprotection Stable Boc_Protected->Boc_Deprotection Free_Amine_Boc Free Amino Alcohol Boc_Deprotection->Free_Amine_Boc

Caption: Orthogonal stability of Fmoc and Boc protecting groups.

Conclusion

The choice between this compound and other protected amino alcohols is dictated by the planned synthetic route. This compound offers excellent stability under acidic conditions, making it ideal for syntheses involving acid-labile protecting groups on other functionalities. Conversely, its high lability to bases necessitates the avoidance of basic reagents. Boc-beta-alaninol provides the opposite stability profile, being robust in the presence of bases but readily cleaved by acids. For instances requiring a non-acidic and non-basic deprotection, silyl ethers like TBDMS offer a valuable orthogonal strategy with their specific lability towards fluoride ions. A thorough understanding of these stability profiles, supported by quantitative kinetic data where necessary, empowers researchers to design and execute more efficient and successful syntheses of complex molecules.

References

Unveiling the N-terminus: A Comparative Guide to the Validation of Peptides Containing Fmoc-beta-alaninol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure efficacy, safety, and reproducibility. The incorporation of modified amino acids, such as Fmoc-beta-alaninol, introduces unique analytical challenges. This guide provides an objective comparison of mass spectrometry and alternative methods for the validation of peptide sequences containing this N-terminal modification, supported by experimental data and detailed protocols.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability and facile removal under mild basic conditions.[1] However, the validation of peptides still bearing the N-terminal Fmoc group, or those intentionally synthesized with a terminal Fmoc-amino alcohol like this compound, requires careful analytical consideration. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled depth in structural elucidation.[2] This guide will delve into the intricacies of using tandem mass spectrometry (MS/MS) for the validation of this compound-containing peptides and compare its performance with the classical Edman degradation sequencing method.

The Power of Mass Spectrometry in Modified Peptide Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for peptide sequencing and characterization.[2] For peptides incorporating this compound, MS analysis provides not only the total molecular weight of the peptide but also crucial fragmentation data that confirms the identity and location of this modification.

Upon collision-induced dissociation (CID) in the mass spectrometer, peptides fragment at the amide bonds, generating a series of characteristic b- and y-ions that allow for the deduction of the amino acid sequence.[3] The presence of the this compound at the N-terminus introduces a unique fragmentation signature.

Expected Fragmentation Pattern of this compound:

The fragmentation of the this compound moiety itself is expected to yield several characteristic ions. The most prominent of these would be the fluorenyl group and its derivatives. The key diagnostic ions would likely include:

  • m/z 179: Corresponding to the fluorenylmethyl cation ([C13H11]+).

  • m/z 222: Representing the Fmoc group ([C15H10O2]+).

The initial b-ion (b1) would be unique to the this compound residue. Its mass would be the sum of the masses of the Fmoc group, the beta-alaninol backbone, minus the mass of a hydroxyl group (as b-ions are acylium ions). Subsequent b-ions would show mass differences corresponding to the respective amino acid residues in the peptide chain.

Performance Comparison: Mass Spectrometry vs. Edman Degradation

While mass spectrometry is a powerful tool, it is essential to compare its performance with alternative methods like Edman degradation to make informed analytical decisions.

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Principle Ionization and fragmentation of the peptide, with sequence deduced from mass-to-charge ratios of fragment ions.Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative.[4]
N-terminal Blockage Can readily analyze N-terminally blocked peptides, providing molecular weight and fragmentation data for the blocking group.Not applicable. The free N-terminal amine is essential for the coupling reaction with the Edman reagent (phenyl isothiocyanate).[4][5]
Non-α-Amino Acids Can identify and sequence peptides containing non-standard amino acids like beta-alanine based on their unique mass.Ineffective. The cyclization and cleavage chemistry of Edman degradation is specific to α-amino acids.[4]
Sensitivity High sensitivity, typically in the low picomole to femtomole range.Lower sensitivity, generally requiring 10-100 picomoles of purified peptide.[4]
Throughput High-throughput capabilities, suitable for analyzing complex mixtures and multiple samples.Low-throughput, analyzing one sample at a time in a sequential manner.[6]
Information Provided Provides molecular weight, sequence information (from fragmentation), and can characterize post-translational modifications.Provides direct N-terminal sequence information for a limited number of residues (typically up to 30-50).[4]
Sample Purity Can analyze complex mixtures, though purification enhances data quality.Requires a highly purified peptide sample.[6]

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol for a Peptide Containing this compound

This protocol outlines a general method for the analysis of a synthetic peptide containing an N-terminal this compound modification.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in 50% acetonitrile/water, to a final concentration of 10-100 pmol/µL.

  • Vortex the sample to ensure complete dissolution.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

  • Collision Energy: Use a normalized collision energy (NCE) of 25-35% for CID fragmentation.

  • MS2 Scan Range: m/z 100-2000.

4. Data Analysis:

  • Process the raw data using appropriate software.

  • Identify the precursor ion corresponding to the full-length this compound peptide.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions of the Fmoc group (m/z 179, 222) and the b- and y-ion series to confirm the peptide sequence.

Edman Degradation Protocol for a Peptide with a Modified N-terminus

As previously stated, Edman degradation is not a viable method for sequencing peptides with a blocked N-terminus like the this compound modification. The protocol would fail at the initial coupling step. However, for a peptide where the Fmoc group could be selectively removed to expose a free N-terminal beta-alaninol, the subsequent steps would still be problematic due to the non-alpha nature of the amino alcohol.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide Lyophilized Peptide (this compound-X-Y-Z...) Solubilization Dissolution in 0.1% Formic Acid Peptide->Solubilization LC_Column C18 Reversed-Phase Column Solubilization->LC_Column Injection Gradient Acetonitrile Gradient LC_Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Processing Raw Data Processing MS2->Data_Processing Sequence_Validation Sequence Confirmation (b- and y-ions) Data_Processing->Sequence_Validation Modification_ID This compound Fragment ID (m/z 179, 222) Data_Processing->Modification_ID

Mass Spectrometry Workflow for this compound Peptide Validation.

Edman_vs_MS_Logic cluster_ms_path Mass Spectrometry cluster_edman_path Edman Degradation Start Peptide with N-terminal This compound MS_Analysis LC-MS/MS Analysis Start->MS_Analysis Edman_Analysis Attempt Edman Degradation Start->Edman_Analysis MS_Result Successful Validation: Molecular Weight + Sequence + Modification Confirmed MS_Analysis->MS_Result Edman_Fail Failure: No free N-terminus for PITC coupling Edman_Analysis->Edman_Fail

Logical comparison of MS and Edman degradation for this application.

Conclusion

For the validation of peptide sequences containing this compound, mass spectrometry is the unequivocally superior method. Its ability to handle N-terminally modified and non-standard amino acids, coupled with its high sensitivity and throughput, provides a comprehensive and robust analytical solution. Edman degradation, while a valuable tool for traditional peptide sequencing, is fundamentally incompatible with such modified structures. The detailed fragmentation analysis offered by tandem mass spectrometry not only confirms the peptide sequence but also provides definitive evidence for the presence and integrity of the this compound modification, ensuring the quality and reliability of these critical research and therapeutic molecules.

References

A Comparative Analysis of Cleavage Methods for Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Fmoc-protected compounds, the efficient and clean removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step. This guide provides an objective comparison of common cleavage methods for Fmoc-beta-alaninol, supported by experimental data from studies on analogous molecules. While specific quantitative data for this compound is not extensively available, the principles and relative efficiencies of these methods, as established in solid-phase peptide synthesis (SPPS), provide a strong basis for procedural selection.

The primary methods for Fmoc group removal can be categorized into two main types: base-catalyzed cleavage for deprotection of the N-terminus, and acid-catalyzed cleavage, which is typically used for concomitant deprotection of side chains and cleavage from a solid support resin.

Base-Catalyzed Cleavage of the Fmoc Group

The removal of the Fmoc group under basic conditions is the most common deprotection strategy.[1] The mechanism proceeds via a β-elimination reaction initiated by a base, which abstracts the acidic proton on the fluorene ring.[2][3] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the basic amine to prevent side reactions.[2][3]

This section compares the performance of three widely used basic reagents: Piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and a Piperazine/DBU combination.

Data Presentation: Comparison of Basic Cleavage Reagents
Reagent/CocktailTypical Concentration & SolventDeprotection TimeRelative EfficiencyKey Considerations
Piperidine 20% (v/v) in DMF5-20 minutesStandardThe most common and well-documented reagent. Can cause aspartimide formation in sensitive sequences.[4][5][6]
DBU 2% (v/v) in DMF< 1 - 5 minutesFaster than PiperidineVery rapid deprotection.[7][8] As a non-nucleophilic base, it does not scavenge DBF, requiring a scavenger like piperidine to be added.[7] Can increase the risk of side reactions like aspartimide formation.[7]
Piperazine/DBU 5% Piperazine / 2% DBU in DMF< 1 minuteFaster than PiperidineOffers very rapid and efficient deprotection, potentially reducing deletion sequences in difficult syntheses.[9][10] Can be a safer alternative to piperidine.[9][10]

Note: The quantitative data presented is based on studies of Fmoc-protected amino acids in the context of peptide synthesis. The relative performance is expected to be similar for this compound.

Experimental Protocols: Base-Catalyzed Cleavage

Standard Fmoc Deprotection with 20% Piperidine in DMF:

  • Swell the this compound-functionalized resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for an initial 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

Rapid Fmoc Deprotection with 2% DBU / 2% Piperidine in DMF:

  • Swell the this compound-functionalized resin in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 2-5 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times).

Acid-Catalyzed Cleavage

Acid-catalyzed cleavage, most commonly employing Trifluoroacetic acid (TFA), is not used for the selective removal of the Fmoc group. Instead, it is a harsher method used as the final step in SPPS to cleave the synthesized molecule from the resin and simultaneously remove acid-labile side-chain protecting groups.[6][12] This approach is part of an orthogonal protection strategy, where the base-labile Fmoc group and acid-labile side-chain protecting groups can be removed independently.[11]

Data Presentation: Common TFA Cleavage Cocktails
Cleavage CocktailCompositionTypical Reaction TimePurpose
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)1-2 hoursGeneral purpose, "odorless" cleavage. TIS scavenges cationic species.[13]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)1-2.5 hoursMinimizes a wide variety of side reactions, particularly for peptides containing sensitive residues like Trp, Tyr, Met, and Cys.[13]
TFA/Water/TIS 95% TFA, 2.5% Water, 2.5% TIS1-3 hoursA common and effective general-purpose cleavage cocktail.
Experimental Protocol: TFA-Mediated Cleavage from Resin

WARNING: TFA is a highly corrosive and dangerous liquid. This procedure must be performed in a properly functioning fume hood with appropriate personal protective equipment, including eye protection, a lab coat, and gloves.[12]

  • Ensure the N-terminal Fmoc group has been removed using a base-catalyzed method as described above.

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Prepare the desired cleavage cocktail (e.g., Reagent B) and cool it in an ice bath.

  • Add the cooled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.[12]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the cleaved product by adding the filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the key steps in base-catalyzed deprotection and the overarching logic of an orthogonal protection strategy.

Base_Cleavage_Workflow cluster_resin Solid Support cluster_reagents Reagents cluster_products Products Resin Fmoc-β-alaninol-Resin Deprotected H₂N-β-alaninol-Resin Resin->Deprotected Add Base & Agitate Base Base Solution (e.g., 20% Piperidine/DMF) Wash Wash Solvent (DMF) Byproduct DBF-Adduct Orthogonal_Strategy Start Fmoc-AA(PG)-Resin Fmoc_Deprotection Fmoc Removal (Base, e.g., Piperidine) Start->Fmoc_Deprotection Coupling Couple Next Fmoc-AA(PG)-OH Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Repeat->Fmoc_Deprotection n times Final_Cleavage Final Cleavage & Side-Chain Deprotection (Acid, e.g., TFA) Repeat->Final_Cleavage Final_Product Deprotected Peptide/Molecule Final_Cleavage->Final_Product

References

A Researcher's Guide to Assessing the Purity of Fmoc-beta-alaninol Peptides Against Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. This guide provides an objective comparison of key analytical techniques for assessing the purity of Fmoc-beta-alaninol containing peptides. This guide will explore the primary methods of analysis, common impurities, and present supporting experimental data and detailed methodologies.

This compound is a valuable building block in peptide synthesis, often used as a linker or to introduce conformational constraints. Ensuring its purity, and the purity of the subsequent peptide, is paramount for reliable downstream applications.

Core Analytical Techniques for Purity Assessment

The primary methods for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2] These techniques are often used orthogonally, meaning they rely on different physicochemical principles to provide distinct and complementary information about the peptide's identity and purity.

Table 1: Comparison of Analytical Techniques for Peptide Purity Assessment

Analytical MethodPrimary ApplicationPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination
RP-HPLC with UV Detection Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance at 214 nm.[1]
Mass Spectrometry (MS) Identity confirmation and impurity identificationMass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation).Confirms the mass of the main peak and identifies impurities.
Amino Acid Analysis (AAA) Determination of net peptide contentQuantification of constituent amino acids after hydrolysisAbsolute amount of peptide in a sample.[2]Provides net peptide content, which can be used to calculate the absolute amount of pure peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and impurity identificationNuclear spin properties in a magnetic fieldDetailed structural information, identification of impurities.Can be used to determine the relative amounts of different components in a sample.[3]

Common Impurities in this compound Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry can introduce various impurities.[2] A significant and well-documented impurity associated with Fmoc-amino acids is the formation of Fmoc-β-Ala-OH and its subsequent incorporation into the peptide chain, leading to beta-alanine insertion mutants.[4][5][6] This is particularly relevant when assessing the purity of peptides that do not intentionally contain beta-alanine. Other common impurities include:

  • Truncated sequences: Peptides shorter than the target sequence due to incomplete coupling reactions.[2]

  • Deletion sequences: Peptides missing one or more amino acids from the target sequence.[2]

  • Incompletely deprotected peptides: Peptides that retain protecting groups on their side chains.[2]

  • Diastereomeric impurities: Peptides containing D-isomers of amino acids instead of the intended L-isomers due to racemization.[2]

  • Byproducts from the introduction of the Fmoc group: The reagent used to introduce the Fmoc group, Fmoc-OSu, can undergo a Lossen-type rearrangement to form Fmoc-β-Ala-OH, which can then be incorporated as an impurity.[7][8][9]

The purity of the starting Fmoc-amino acid raw materials is a critical factor influencing the purity of the final peptide.[10]

Quantitative Data Presentation

The following tables present hypothetical data for the purity assessment of a sample this compound containing peptide, "Peptide X," comparing a high-purity sample (Sample A) and a lower-purity sample (Sample B) against a certified reference standard.

Table 2: RP-HPLC Purity Analysis of Peptide X

SampleRetention Time (min)Main Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Purity (%)
Reference Standard 15.299.50.30.299.5
Sample A 15.298.80.50.798.8
Sample B 15.392.13.54.492.1

Table 3: Mass Spectrometry Analysis of Peptide X

SampleExpected Mass (Da)Observed Mass (Da)Impurity Masses (Da)
Reference Standard 1500.71500.71429.6 (Truncated), 1571.7 (+71, Ala insertion)
Sample A 1500.71500.81429.7 (Truncated), 1571.8 (+71, Ala insertion)
Sample B 1500.71500.61429.5 (Truncated), 1571.6 (+71, Ala insertion), 1358.5 (Deletion)

Table 4: Amino Acid Analysis of Peptide X

SampleTheoretical CompositionObserved Composition (Sample A)Observed Composition (Sample B)Net Peptide Content (%)
Amino Acid 1 22.011.95Sample A: 85.2
Amino Acid 2 32.982.85Sample B: 75.6
beta-Alanine 11.001.20

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for determining the purity of a synthesized peptide.[4]

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of 1 mg/mL.[1]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[1]

  • Flow Rate: Typically 1.0 mL/min for analytical columns.[1]

  • Detection: UV absorbance at 214 nm, which detects the peptide backbone.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[4]

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[4]

Protocol 2: Mass Spectrometry (MS)

This protocol provides a general guideline for confirming the molecular weight of the peptide.

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

  • Mode: Positive ion mode is typical for peptides.

  • Analysis Type: Full scan MS to determine the molecular weight of the intact peptide. Tandem MS (MS/MS) can be used for sequence confirmation and impurity identification through fragmentation analysis.

3. Data Analysis:

  • Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical m/z of the target peptide.

  • Analyze other peaks in the spectrum to identify potential impurities based on their m/z values.

Protocol 3: Amino Acid Analysis (AAA)

This protocol determines the absolute amount of peptide in a sample.[2]

1. Hydrolysis:

  • The peptide is hydrolyzed using 6 M HCl at 110°C for 18-24 hours to break it down into its constituent amino acids.[2]

2. Derivatization:

  • The hydrolyzed amino acids are often derivatized to make them detectable by UV or fluorescence.

3. Separation and Quantification:

  • The derivatized amino acids are separated by chromatography (e.g., ion-exchange or reversed-phase).

  • The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

4. Data Analysis:

  • The net peptide content is calculated based on the quantified amounts of the constituent amino acids and the total sample weight.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_results Results cluster_standard Reference SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC Purity (%) MS Mass Spectrometry Crude_Peptide->MS Identity (Mass) AAA Amino Acid Analysis Crude_Peptide->AAA Net Content (%) Purity_Report Purity Report HPLC->Purity_Report MS->Purity_Report AAA->Purity_Report Standard Reference Standard Purity_Report->Standard Comparison

Caption: Workflow for assessing the purity of synthetic peptides.

Logical Relationships in Purity Assessment

Purity_Logic cluster_methods Analytical Methods cluster_impurities Potential Impurities cluster_assessment Overall Purity Assessment HPLC HPLC (Relative Purity) Final_Purity Comprehensive Purity Profile HPLC->Final_Purity Detects & Quantifies MS Mass Spec (Identity) MS->Final_Purity Identifies AAA AAA (Absolute Quantity) AAA->Final_Purity Quantifies Net Peptide Truncated Truncated/ Deletion Truncated->HPLC Truncated->MS Protecting_Groups Incomplete Deprotection Protecting_Groups->HPLC Protecting_Groups->MS Beta_Alanine β-Alanine Insertion Beta_Alanine->HPLC Beta_Alanine->MS Diastereomers Diastereomers Diastereomers->HPLC with chiral column

Caption: Interrelation of methods and impurities in peptide purity assessment.

References

Unveiling the Impact of N-Terminal Fmoc-beta-alaninol Modification on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of chemical modifications on a peptide's biological activity is paramount. This guide provides a comprehensive comparison of the bioactivity of peptides with and without an N-terminal Fluorenylmethyloxycarbonyl (Fmoc)-beta-alaninol modification. While direct comparative data for a single peptide sequence is limited in publicly available literature, this document collates and presents data from studies on analogous Fmoc-peptide conjugates to provide valuable insights into the potential effects of this modification.

The addition of an Fmoc group, a bulky aromatic moiety, to the N-terminus of a peptide, often via a linker like beta-alaninol, can significantly alter its physicochemical properties. These changes can, in turn, influence the peptide's interaction with biological targets, leading to enhanced, altered, or diminished biological activity. This guide explores these potential changes through a review of existing experimental data on antimicrobial and cytotoxic activities of Fmoc-modified peptides.

Quantitative Data Summary: A Tale of Enhanced Potency

The presence of the Fmoc group at the N-terminus of peptides has been shown to confer significant biological activity, particularly in the realms of antimicrobial and anticancer applications. The hydrophobic nature of the Fmoc moiety is believed to play a crucial role in these activities, potentially by facilitating membrane interaction and disruption. While direct head-to-head comparisons with and without Fmoc-beta-alaninol are scarce, the data presented below for various Fmoc-amino acid and Fmoc-dipeptide conjugates strongly suggest that the Fmoc group is not merely a passive protecting group but an active contributor to the overall bioactivity.

Table 1: Antimicrobial Activity of Fmoc-Peptide Conjugates
CompoundTarget OrganismAssayResult (MIC)
Fmoc-PheStaphylococcus aureusBroth Microdilution≈ Critical Micelle Concentration[1]
Fmoc-TrpGram-positive bacteriaNot Specified-[1]
Fmoc-MetGram-positive bacteriaNot Specified-[1]
Fmoc-TyrGram-positive bacteriaNot Specified-[1]
Co-assembled Fmoc-Phe and Fmoc-LysBroad-spectrumNot SpecifiedSynergistic activity[1]
Fmoc-Pln149(6-22) derivativeGram-positive bacteriaBroth Microdilution1 - 128 mg/L[2]
Gram-negative bacteriaBroth Microdilution16 - 512 mg/L[2]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial potency.

Table 2: Cytotoxic Activity of Fmoc-Dipeptides Against Human Cancer Cell Lines
CompoundCell LineAssayResult (IC₅₀)
10a HepG2MTT Assay1.0 µM[3]
10c Ca9-22MTT Assay0.4 µM[3]
4a, 8a, 12a, 2b, 4b, 10b, 3c, 4c, 6c HepG2, Hep3B, MCF-7, MDA-MB-231, A549, Ca9-22MTT AssayPotent activity[3]

IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates greater cytotoxic potency.

Experimental Protocols: Methodologies for Assessing Biological Activity

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to ~5 x 10⁵ CFU/mL

  • Peptide stock solution (with and without this compound)

  • Sterile deionized water or 0.01% acetic acid for peptide dissolution

  • Microplate reader

Procedure:

  • Peptide Preparation: Prepare serial two-fold dilutions of the peptide stock solutions in MHB directly in the microtiter plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peptide stock solutions (with and without this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the peptide that causes a 50% reduction in cell viability compared to the untreated control.[5][6]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilutions Peptide Serial Dilutions Inoculation Inoculation into 96-well plate Peptide_Dilutions->Inoculation Bacterial_Culture Bacterial Culture (~5x10^5 CFU/mL) Bacterial_Culture->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination

Antimicrobial Susceptibility Testing Workflow.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding in 96-well plate Peptide_Treatment Peptide Treatment (Serial Dilutions) Cell_Seeding->Peptide_Treatment Incubation_24_72h Incubation (24-72h) Peptide_Treatment->Incubation_24_72h MTT_Addition MTT Addition (2-4h Incubation) Incubation_24_72h->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Cytotoxicity (MTT) Assay Workflow.

signaling_pathway_membrane_disruption cluster_peptide Fmoc-Peptide cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption Fmoc_Peptide Fmoc-Peptide (Amphipathic) Membrane_Interaction Hydrophobic Interaction (Fmoc group) Fmoc_Peptide->Membrane_Interaction Outer_Membrane Outer Leaflet Inner_Membrane Inner Leaflet Membrane_Interaction->Outer_Membrane Pore_Formation Pore Formation/ Membrane Destabilization Membrane_Interaction->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Proposed Mechanism of Fmoc-Peptide Antimicrobial Activity.

References

A Comparative Guide to the NMR Characterization of Peptides Synthesized with Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) characteristics of peptides synthesized with a C-terminal beta-alaninol modification versus those with a standard C-terminal carboxylic acid. The incorporation of Fmoc-beta-alaninol in solid-phase peptide synthesis (SPPS) offers a valuable alternative for producing peptide alcohols, which can have distinct biological activities and pharmacokinetic properties compared to their carboxylic acid counterparts. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in the characterization of these modified peptides.

Comparison of NMR Spectral Data

The primary difference observed in the NMR spectra of a peptide alcohol compared to its corresponding peptide acid is the chemical shifts of the C-terminal residue's backbone and side-chain nuclei. For this comparison, we will consider the model tripeptide, Ala-Gly-Phe , in two forms:

  • AGF-ol: Ala-Gly-Phe with a C-terminal beta-alaninol, resulting in a peptide alcohol.

  • AGF-COOH: Ala-Gly-Phe with a C-terminal phenylalanine, resulting in a peptide with a free carboxylic acid.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the C-terminal residue (Phenylalanine) and the attached beta-alaninol moiety in AGF-ol, contrasted with the C-terminal Phenylalanine in AGF-COOH. The data is based on typical chemical shifts for amino acids in peptides and expected changes due to the modification of the C-terminus.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for the C-terminal Residue

ProtonAGF-ol (Phe + β-alaninol)AGF-COOH (Phe)Rationale for Difference
Phe α-H ~ 4.5~ 4.7The electron-withdrawing effect of the carboxylic acid in AGF-COOH causes a downfield shift compared to the amide linkage in AGF-ol.
Phe β-H ~ 2.9, ~ 3.1~ 3.0, ~ 3.2Minor shielding effect from the beta-alaninol moiety.
Phe Amide NH ~ 8.1~ 8.3The electronic environment of the C-terminal amide proton is influenced by the adjacent group.
β-alaninol α-CH₂ ~ 3.4N/AMethylene protons adjacent to the nitrogen of the amide bond.
β-alaninol β-CH₂ ~ 3.7N/AMethylene protons adjacent to the terminal hydroxyl group, deshielded by the oxygen.
β-alaninol OH VariableN/AChemical shift is concentration and solvent dependent.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for the C-terminal Residue

CarbonAGF-ol (Phe + β-alaninol)AGF-COOH (Phe)Rationale for Difference
Phe C=O ~ 172~ 175The carbonyl of the amide bond in AGF-ol is slightly shielded compared to the carboxylic acid carbonyl in AGF-COOH.
Phe Cα ~ 55~ 56The electronic environment of the alpha-carbon is influenced by the nature of the C-terminal group.
Phe Cβ ~ 38~ 38Minimal change expected for the beta-carbon.
β-alaninol Cα ~ 39N/ACarbon adjacent to the nitrogen of the amide bond.
β-alaninol Cβ ~ 60N/ACarbon adjacent to the terminal hydroxyl group, deshielded by the oxygen.

Experimental Protocols

Peptide Synthesis

The model peptide AGF-ol can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • For Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH: Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF. Add to the resin and couple for 2 hours. Wash with DMF and DCM.

    • For this compound: Couple using the same procedure as for the standard amino acids to attach it to the N-terminus of the resin-bound peptide.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Purified peptide (AGF-ol or AGF-COOH)

  • Deuterated solvent (e.g., 90% H₂O / 10% D₂O or DMSO-d₆)

  • NMR tubes

Procedure:

  • Dissolve the peptide: Dissolve 1-5 mg of the purified peptide in 0.5 mL of the chosen deuterated solvent.[1]

  • Adjust pH: For samples in H₂O/D₂O, adjust the pH to a value between 4 and 6 to minimize the rate of amide proton exchange with the solvent.

  • Transfer to NMR tube: Transfer the solution to a clean, dry NMR tube.

  • Equilibration: Allow the sample to equilibrate at the desired temperature in the NMR spectrometer before acquiring data.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed for complete characterization.

Spectrometer: A high-field NMR spectrometer (600 MHz or higher) is recommended for optimal resolution and sensitivity.

Experiments:

  • 1D ¹H NMR: Provides an overview of the proton signals and can be used to assess sample purity.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, useful for connecting adjacent amino acid residues.

Visualizations

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Gly Couple Fmoc-Gly-OH Deprotect2->Couple_Gly Deprotect3 Fmoc Deprotection Couple_Gly->Deprotect3 Couple_Ala Couple Fmoc-Ala-OH Deprotect3->Couple_Ala Deprotect4 Fmoc Deprotection Couple_Ala->Deprotect4 Couple_betaAlaol Couple This compound Deprotect4->Couple_betaAlaol Deprotect_Final Final Fmoc Deprotection Couple_betaAlaol->Deprotect_Final Cleave Cleavage from Resin (TFA Cocktail) Deprotect_Final->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize MS and NMR Analysis Purify->Characterize

Caption: Workflow for the Solid-Phase Synthesis of AGF-ol.

NMR_Characterization_Logic cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis Proton_1D 1D ¹H NMR Assignments Resonance Assignments Proton_1D->Assignments Initial Assessment TOCSY ¹H-¹H TOCSY TOCSY->Assignments Spin System ID NOESY ¹H-¹H NOESY Structure 3D Structure Determination NOESY->Structure Distance Restraints HSQC ¹H-¹³C HSQC HSQC->Assignments ¹H-¹³C Correlation Assignments->NOESY Guide NOE Assignment Assignments->Structure Chemical Shift Analysis

References

Evaluating the Impact of Fmoc-Protected β-Alaninol on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for modulating their conformation, stability, and biological activity. Among these, β-amino acids and their derivatives, such as Fmoc-β-alaninol, offer unique stereochemical properties that can significantly influence the resulting peptide's architecture. This guide provides a comparative analysis of the expected impact of incorporating a β-alaninol moiety on peptide conformation, supported by established experimental methodologies.

Introduction to β-Amino Acids and C-Terminal Modifications

β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, are known to induce unique and stable secondary structures in peptides.[1][2][3] This structural alteration can lead to peptides with enhanced resistance to proteolytic degradation, a crucial attribute for therapeutic applications.[4][5] Fmoc-β-alaninol, a derivative of β-alanine, introduces two key modifications: the β-amino acid backbone and a C-terminal alcohol. The terminal alcohol modification further influences the peptide's properties by neutralizing the C-terminal charge, which can affect solubility, membrane permeability, and receptor interactions.[6][]

Comparative Analysis of Conformational Effects

The introduction of a β-alaninol residue into a peptide sequence is anticipated to induce significant conformational changes compared to a standard α-alanine or a C-terminally amidated peptide. The following table summarizes the expected impact based on extensive research into β-amino acids and C-terminal modifications.

FeatureStandard Peptide (α-Amino Acid)Peptide with β-AlaninolAlternative: C-terminal Amidation
Backbone Flexibility Relatively constrained; favors α-helices, β-sheets, and random coils.Increased local flexibility due to the additional methylene group.[8]Similar to the standard peptide.
Secondary Structure Forms canonical α-helices and β-sheets.Prone to forming novel helical structures (e.g., 14-helix, 12-helix) and stable turns, even in short sequences.[2][3][4]Can stabilize α-helical structures by removing the C-terminal negative charge.[6]
Proteolytic Stability Susceptible to degradation by proteases.Generally exhibits high resistance to enzymatic degradation.[4][5]Can show moderately increased stability compared to the free acid.
Hydrogen Bonding Standard N-H(i) to C=O(i-4) for α-helices.Forms different hydrogen bonding patterns to stabilize unique helical folds (e.g., C=O(i) to N-H(i+3) in a 14-helix).[3]The terminal amide can act as a hydrogen bond donor and acceptor.
Solubility & Polarity Dependent on side chains and termini charge.The alcohol terminus is polar and can participate in hydrogen bonding, potentially increasing hydrophilicity.The amide terminus is polar and can influence solubility.

Experimental Protocols for Conformation Analysis

To empirically determine the conformational impact of incorporating β-alaninol, a combination of spectroscopic techniques is essential.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in solution.[9][10][11]

Protocol:

  • Sample Preparation: Dissolve the synthesized peptides (the parent peptide, the β-alaninol-modified peptide, and other controls) in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 1 mm.

  • Data Analysis: Analyze the resulting spectra for characteristic signatures. An α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 195 nm. Peptides containing β-amino acids that adopt helical conformations will exhibit distinct spectra that can be compared with literature values for known β-peptide helices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides.

Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., D₂O, CD₃OH/H₂O mixture).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis:

    • Chemical Shift Analysis: Analyze the chemical shifts of the amide and α-protons. Deviations from random coil values can indicate the presence of a stable secondary structure.

    • NOE Analysis: Identify through-space correlations from the NOESY spectrum. The pattern of short- and medium-range NOEs provides crucial distance restraints for determining the peptide's fold. For example, the presence of sequential (i, i+1) and medium-range (i, i+2; i, i+3) NOEs are indicative of helical structures.

Visualizing the Impact

Diagrams generated using Graphviz can help visualize the structural differences and the workflow for their evaluation.

Structural Comparison of Peptide Backbones cluster_0 Standard α-Amino Acid Backbone cluster_1 β-Amino Acid Backbone a1 N a2 a1->a2 a3 C' a2->a3 b1 N b2 b1->b2 b3 b2->b3 b4 C' b3->b4

Caption: Comparison of α- and β-amino acid backbones.

G Workflow for Peptide Conformation Analysis A Peptide Synthesis (with and without β-alaninol) B Purification (HPLC) A->B C Characterization (Mass Spec) B->C D Circular Dichroism (CD) Spectroscopy C->D E NMR Spectroscopy C->E F Secondary Structure Analysis D->F G 3D Structure Calculation E->G H Conformational Impact Assessment F->H G->H

Caption: Experimental workflow for conformational analysis.

Conclusion

The incorporation of Fmoc-β-alaninol into a peptide sequence represents a multifaceted modification that is expected to significantly alter its conformational landscape. The introduction of the β-amino acid backbone is likely to induce novel, stable secondary structures, thereby enhancing proteolytic resistance. Simultaneously, the C-terminal alcohol will modulate the peptide's physicochemical properties by neutralizing the terminal charge. The experimental protocols outlined, particularly CD and NMR spectroscopy, are indispensable for characterizing these structural changes and providing the empirical data necessary to guide the rational design of peptidomimetics with improved therapeutic potential.

References

A Comparative Guide to Fmoc-Beta-Alaninol and Other Beta-Amino Acid Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug development, the incorporation of non-natural amino acids, such as beta-amino acids, is a critical strategy for enhancing the therapeutic properties of peptides. These modifications can confer proteolytic stability, induce specific secondary structures, and improve pharmacokinetic profiles. This guide provides an objective comparison of Fmoc-beta-alaninol with other commonly used beta-amino acid building blocks, namely Fmoc-beta-alanine, Fmoc-beta-homoalanine, and Fmoc-beta-homophenylalanine. The comparison focuses on their performance in solid-phase peptide synthesis (SPPS) and their potential impact on the resulting peptide's characteristics, supported by representative experimental data and detailed protocols.

Introduction to Beta-Amino Acid Building Blocks

Beta-amino acids possess an additional carbon atom in their backbone compared to their alpha-amino acid counterparts. This structural alteration has profound effects on the conformational preferences and biological activity of peptides. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions.

This compound , with its terminal hydroxyl group, offers a unique functional handle for further modifications or for mimicking a C-terminal alcohol, which can be crucial for modulating biological activity. This guide will delve into its performance characteristics in comparison to other beta-amino acid analogs.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical properties and representative performance metrics of this compound and its counterparts in a model solid-phase peptide synthesis. It is important to note that while direct head-to-head comparative studies are limited, the data presented reflects expected trends based on the intrinsic properties of these building blocks and general principles of peptide chemistry.[1]

Physicochemical Properties This compound Fmoc-beta-alanine Fmoc-beta-homoalanine Fmoc-beta-homophenylalanine
Molecular Formula C₁₈H₁₉NO₃C₁₈H₁₇NO₄C₁₉H₁₉NO₄C₂₅H₂₃NO₄
Molecular Weight ( g/mol ) 297.35311.33325.36401.45
Structure Aliphatic chain with a terminal hydroxyl groupSimple aliphatic chain with a terminal carboxyl groupAliphatic chain with a methyl side group and a terminal carboxyl groupAliphatic chain with a phenyl side group and a terminal carboxyl group
Key Feature C-terminal alcohol mimic, potential for further derivatizationSimple, flexible spacerIntroduces moderate hydrophobicityIntroduces significant hydrophobicity and potential for aromatic interactions
Representative Performance in SPPS (Model Peptide: Ac-Tyr-X-Gly-Phe-Leu-NH₂) *This compound Fmoc-beta-alanine Fmoc-beta-homoalanine Fmoc-beta-homophenylalanine
Expected Coupling Efficiency (%) >98%>99%>98%>97%
Expected Crude Peptide Purity (%) ~85-90%~90-95%~85-90%~80-85%
Expected Overall Yield (%) ModerateHighModerateModerate to Low
Potential Side Reactions Dehydration of the terminal alcohol under acidic cleavage conditionsStandard SPPS side reactionsSteric hindrance may slightly lower coupling efficiencyIncreased steric hindrance can lead to incomplete coupling and aggregation

*Note: These are representative values and can vary significantly based on the peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by isopropanol (3 x 5 mL), and finally DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equivalents) and a coupling agent such as HBTU (0.29 mmol, 2.9 equivalents) in 2 mL of DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • After a negative Kaiser test (yellow beads), wash the resin with DMF (5 x 5 mL).

4. Peptide Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

5. Peptide Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Experimental Workflow for Comparative SPPS

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_building_blocks Building Blocks Resin Resin Swelling Deprotection Deprotection Resin->Deprotection Start Coupling Coupling Deprotection->Coupling Repeat for each amino acid Coupling->Deprotection Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Fmoc_beta_alaninol This compound Fmoc_beta_alaninol->Coupling Fmoc_beta_alanine Fmoc-beta-alanine Fmoc_beta_alanine->Coupling Fmoc_beta_homoalanine Fmoc-beta-homoalanine Fmoc_beta_homoalanine->Coupling Fmoc_beta_homophenylalanine Fmoc-beta-homophenylalanine Fmoc_beta_homophenylalanine->Coupling

Caption: Workflow for comparing beta-amino acid building blocks in SPPS.

Signaling Pathway: Impact of Beta-Amino Acid Incorporation on Peptide Bioactivity

G cluster_modification Structural Modification Peptide Peptide Analog (with Beta-Amino Acid) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding Conformation Altered Conformation Peptide->Conformation Stability Increased Proteolytic Stability Peptide->Stability Properties Modified Physicochemical Properties Peptide->Properties Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response

Caption: Impact of beta-amino acid incorporation on peptide bioactivity.

Discussion and Conclusion

The choice of a beta-amino acid building block significantly influences the outcome of peptide synthesis and the properties of the final product.

  • This compound is a valuable tool for introducing a C-terminal alcohol functionality, which can be critical for mimicking natural products or for providing a site for further chemical modification. While its coupling efficiency is expected to be high, the presence of the hydroxyl group may necessitate careful selection of cleavage conditions to avoid side reactions like dehydration.

  • Fmoc-beta-alanine serves as a simple and flexible spacer, often leading to high yields and purity in peptide synthesis due to its lack of steric hindrance.[1] It is a reliable choice when the primary goal is to extend the peptide backbone without introducing significant conformational constraints or hydrophobicity.

  • Fmoc-beta-homoalanine and Fmoc-beta-homophenylalanine introduce side chains that can influence the peptide's secondary structure and its interactions with biological targets. The increasing steric bulk from the methyl to the phenyl group can pose challenges during coupling, potentially leading to lower yields and the need for optimized coupling protocols or double coupling steps. However, the introduction of these residues can significantly enhance proteolytic resistance and modulate receptor binding affinity.[1]

References

The Strategic Application of Fmoc-beta-alaninol in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale therapeutic peptide production, the selection of building blocks and synthetic strategies is a critical determinant of process efficiency, product quality, and overall cost-effectiveness. Fmoc-beta-alaninol, a non-natural amino alcohol derivative, presents a specialized tool for the C-terminal modification of peptides, offering distinct advantages in solubility and pharmacokinetic profiles. This guide provides a comprehensive cost-benefit analysis of incorporating this compound in large-scale synthesis, comparing it with alternative strategies and presenting supporting data for informed decision-making by researchers and drug development professionals.

Executive Summary

The utilization of this compound in large-scale solid-phase peptide synthesis (SPPS) offers a strategic advantage for producing peptides with C-terminal alcohol moieties, which can enhance biological half-life and improve solubility. While the upfront cost of this specialized building block is higher than standard amino acid resins, the potential benefits in terms of simplified downstream processing, improved product profile, and potentially higher overall yield can offset the initial investment. The decision to employ this compound hinges on a thorough evaluation of the target peptide's specific requirements, the overall manufacturing process, and the desired final product attributes.

Cost-Benefit Analysis: A Quantitative Overview

A direct cost comparison reveals that specialized reagents like this compound have a higher initial price point than conventional resins. However, a holistic analysis must consider the entire synthesis and purification workflow to ascertain the true cost-effectiveness.

FeatureThis compound StrategyAlternative: Pre-loaded Wang/Trityl ResinsAlternative: Safety-Catch Linkers
Initial Raw Material Cost HighLow to ModerateModerate to High
Synthesis Complexity Moderate; requires coupling to a suitable resin.Low; resin is pre-loaded with the first amino acid.High; requires an additional activation step.
Potential for Side Reactions Low risk of racemization at the C-terminus.Moderate to high risk of racemization during loading.Dependent on the specific linker chemistry.
Cleavage Conditions Standard TFA cleavage.Standard TFA cleavage.Requires specific activation and cleavage conditions.
Downstream Processing Potentially simplified due to higher crude purity.May require more extensive purification.Can yield protected fragments, simplifying subsequent steps.
Final Product Modification Direct incorporation of a C-terminal amino alcohol.Yields a C-terminal carboxylic acid.Versatile, can yield various C-terminal modifications.
Estimated Overall Cost Can be cost-effective for complex peptides where purity and specific C-terminal modification are critical.Most economical for standard peptides without C-terminal modifications.Can be cost-effective for the synthesis of protected peptide fragments for convergent synthesis.

Note: The costs are estimates and can vary significantly based on the supplier, scale of synthesis, and purity requirements.

Performance Comparison: Yield and Purity

The use of this compound can lead to higher purity of the crude peptide, which in turn reduces the costs associated with downstream purification. The formation of impurities, such as Fmoc-beta-alanine, can occur during the synthesis of Fmoc-amino acids, and the presence of such impurities can complicate purification and reduce the overall yield of the target peptide.[1][2][3] High-purity starting materials are therefore crucial for an efficient large-scale synthesis.[2]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis using this compound

This protocol outlines the general steps for incorporating this compound as the C-terminal residue in a peptide sequence.

  • Resin Selection and Preparation:

    • Choose a suitable resin, such as a pre-loaded aminomethyl resin.

    • Swell the resin in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes.

  • Coupling of this compound:

    • Dissolve this compound and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

    • Add the activation solution to the swollen resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin test.

  • Fmoc-Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Peptide Chain Elongation:

    • Couple the subsequent Fmoc-protected amino acids sequentially using standard SPPS protocols.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether to remove scavengers and byproducts.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Reagent Selection

The decision to use this compound or an alternative should be based on a careful evaluation of the project's specific needs. The following diagram illustrates a logical workflow for this decision-making process.

decision_workflow start Define Target Peptide Specifications c_terminal_mod C-terminal Modification Required? start->c_terminal_mod is_alcohol Is the C-terminal an alcohol? c_terminal_mod->is_alcohol Yes standard_synthesis Use standard pre-loaded resin (e.g., Wang, Trityl) c_terminal_mod->standard_synthesis No use_alaninol Consider this compound is_alcohol->use_alaninol Yes other_mod Evaluate other specialized linkers (e.g., safety-catch, pre-activated esters) is_alcohol->other_mod No cost_analysis Perform detailed cost-benefit analysis (Raw materials, process time, purification) use_alaninol->cost_analysis other_mod->cost_analysis standard_synthesis->cost_analysis final_decision Select Synthesis Strategy cost_analysis->final_decision

Caption: Decision workflow for selecting a C-terminal synthesis strategy.

Alternatives to this compound

Several alternatives exist for the synthesis of peptides with modified C-termini, each with its own set of advantages and disadvantages.

  • Pre-loaded Resins (e.g., Wang, 2-Chlorotrityl): These are the most straightforward and cost-effective options for producing peptides with a C-terminal carboxylic acid.[5] However, the initial loading of the first amino acid can be prone to racemization, especially with sensitive amino acids.[5]

  • Safety-Catch Linkers: These linkers are stable to the conditions of both Fmoc and Boc SPPS and require a separate chemical activation step before cleavage. This strategy offers high flexibility and can be used to generate protected peptide fragments for convergent synthesis strategies.[6][7]

  • Synthesis of Peptide Aldehydes: For peptides with a C-terminal aldehyde, which are potent enzyme inhibitors, synthesis can be achieved by oxidizing the corresponding amino alcohol.[8][9][10] This can be done either by starting with an Fmoc-protected amino alcohol like this compound and oxidizing it after peptide elongation, or by synthesizing the Fmoc-amino aldehyde first and then proceeding with peptide synthesis.[8][9]

Conclusion

The use of this compound in large-scale peptide synthesis is a specialized strategy that offers significant advantages for the production of peptides with C-terminal alcohol functionalities. While the initial cost of this building block is higher than standard resins, the potential for improved pharmacokinetic properties, enhanced solubility, and simplified downstream processing can make it a cost-effective choice for high-value therapeutic peptides. A thorough cost-benefit analysis that considers the entire manufacturing process is essential for making an informed decision. For peptides that do not require C-terminal modification, traditional pre-loaded resins remain the more economical option. As the demand for complex and modified peptides continues to grow, specialized reagents like this compound will play an increasingly important role in the development of next-generation peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Fmoc-beta-alaninol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Fmoc-beta-alaninol should be disposed of as non-halogenated solid chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides detailed procedures to ensure the safe and compliant disposal of this compound in a laboratory setting.

Waste Characterization and Hazard Assessment

This compound is a non-halogenated organic compound. According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance. However, as a standard laboratory chemical, it must be disposed of through a designated chemical waste stream. It is crucial to avoid mixing it with incompatible waste types.

Chemical and Physical Properties of this compound:

PropertyValue
Appearance White powder
Molecular Formula C18H19NO3
Hazards Not classified as hazardous

Source: Chem-Impex[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

Segregation of Waste

Proper segregation is critical for safe and compliant chemical waste disposal. This compound waste should be collected in a designated container for solid, non-halogenated organic waste .

Do NOT mix this compound waste with:

  • Halogenated organic waste (e.g., chloroform, dichloromethane).

  • Aqueous waste (liquids).

  • Acids or bases.[3]

  • Oxidizers.

  • Sharps.

Step-by-Step Disposal Procedure

For Solid this compound Waste:

  • Container Selection: Use a clearly labeled, leak-proof container with a secure lid, designated for "Solid Non-Halogenated Organic Waste." The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The date when the first waste was added.

    • The primary hazard associated with the waste (in this case, "Non-hazardous solid chemical waste" or as per your institution's guidelines).

  • Collection: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

For Contaminated Labware (e.g., weigh boats, gloves, paper towels):

  • Collection: Place any labware that has come into direct contact with this compound into the same designated "Solid Non-Halogenated Organic Waste" container.

  • Empty Original Containers: An empty original container of this compound can be disposed of as regular trash only if it is completely empty and the label has been defaced. However, it is best practice to consult your institution's EHS guidelines for disposal of empty chemical containers.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_characterization Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path (Incorrect) Start This compound Waste Generated Characterize Is the waste solid or liquid? Start->Characterize Solid Solid Waste (this compound powder, contaminated labware) Characterize->Solid Solid Liquid Liquid Waste (Solutions containing this compound) Characterize->Liquid Liquid Container Select 'Solid Non-Halogenated Organic Waste' Container Solid->Container Label Label container with chemical name and date Container->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request SegregateLiquid Segregate as 'Non-Halogenated Liquid Organic Waste' Liquid->SegregateLiquid DoNotDrain DO NOT dispose down the drain SegregateLiquid->DoNotDrain

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Fmoc-beta-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fmoc-beta-alaninol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective handling of this chemical.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash gogglesNitrile gloves (double gloving recommended)Laboratory coatN95 or higher-rated respirator if weighing outside a ventilated enclosure
Dissolving and Solution Handling Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or gown over a laboratory coatAir-purifying respirator with organic vapor cartridges
Waste Disposal Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatNot generally required

Note on Glove Selection: While specific chemical resistance data for this compound may be limited, nitrile gloves are generally recommended for handling similar laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.

Hazard Identification and First Aid

This compound is a derivative of β-alanine and should be handled with care. While not classified as acutely toxic, it may cause skin and eye irritation. Inhalation of the powder should be avoided.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure the work area is clean and free of incompatible materials. Strong oxidizing agents should be avoided.

  • Assemble all necessary equipment and reagents before commencing work.

  • Ensure all personnel are wearing the appropriate PPE as detailed in the table above.

2. Weighing and Aliquoting (Solid Form):

  • Perform all weighing and aliquoting of solid this compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Use a dedicated, clean spatula for transferring the solid.

  • Carefully open the container to avoid creating airborne dust.

  • Weigh the desired amount of the compound onto weighing paper or into a suitable container.

3. Dissolving and Solution Handling:

  • Add the solvent to the solid this compound slowly and in a controlled manner.

  • If the dissolution process generates heat, cool the container as necessary.

  • Handle all solutions of this compound within a chemical fume hood.

4. Reaction Setup and Monitoring:

  • Conduct all reactions involving this compound within a chemical fume hood.

  • Ensure all glassware is properly secured.

  • Monitor the reaction for any unexpected changes.

5. Decontamination and Cleanup:

  • After handling, decontaminate the work surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a wipe-down with water.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including unused this compound, contaminated weighing paper, and disposable lab supplies, in a designated and clearly labeled hazardous waste container for non-halogenated organic solids.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container for non-halogenated organic liquid waste.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

  • Labeling and Storage:

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

    • Store waste containers in a designated, well-ventilated, and secure area until they can be collected by trained hazardous waste personnel.

  • Regulatory Compliance:

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Fmoc_beta_alaninol_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area Ready weigh Weigh Solid in Fume Hood prep_area->weigh Proceed dissolve Dissolve in Solvent weigh->dissolve Transfer react Conduct Reaction dissolve->react Use in Reaction decon Decontaminate Work Area react->decon Reaction Complete dispose Dispose of Waste decon->dispose Cleaned doff_ppe Doff PPE & Wash Hands dispose->doff_ppe Secure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.